2-Cyanopyridine-3-sulfonyl chloride
Description
BenchChem offers high-quality 2-Cyanopyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanopyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyanopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSOVKSSCLNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-06-0 | |
| Record name | 2-cyanopyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Cyanopyridine-3-sulfonyl chloride: Properties, Synthesis, and Applications in Modern Synthesis
Abstract: 2-Cyanopyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine core, a nitrile group, and a reactive sulfonyl chloride moiety, makes it a versatile building block for the synthesis of complex molecular targets. The pyridine ring serves as a common scaffold in medicinal chemistry, the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, and the sulfonyl chloride provides a robust handle for coupling with a wide array of nucleophiles. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, characteristic reactivity, and practical applications, with a focus on its utility for researchers, chemists, and drug development professionals.
Core Physicochemical and Structural Properties
2-Cyanopyridine-3-sulfonyl chloride, identified by CAS Number 1060801-06-0 , is a compound whose utility is defined by its distinct structural features.[1][2][3] The electron-withdrawing nature of both the sulfonyl chloride and the cyano group, combined with the inherent electronics of the pyridine ring, renders the sulfonyl chloride group highly electrophilic and susceptible to nucleophilic attack.
A summary of its key properties is presented below. It is important to note that while the compound is available from commercial suppliers, extensive physical property data is not widely published in peer-reviewed literature, a common characteristic for specialized synthetic intermediates.
| Property | Value | Source(s) |
| CAS Number | 1060801-06-0 | [2][3] |
| Molecular Formula | C₆H₃ClN₂O₂S | [4] |
| Molecular Weight | 202.62 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid | General observation for similar compounds |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane); Reacts with protic solvents (e.g., water, alcohols) | Inferred from reactivity |
| Purity | Commercially available with ≥95% purity | Supplier Data |
Plausible Synthesis Route
The synthesis of pyridine sulfonyl chlorides often involves multi-step sequences starting from readily available precursors. While the specific, scaled-up industrial synthesis of 2-cyanopyridine-3-sulfonyl chloride is proprietary, a chemically sound and logical route can be postulated based on established organosulfur chemistry. A common and effective method involves the diazotization of an aminopyridine precursor followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source, analogous to a Sandmeyer reaction.
The proposed synthesis would begin with 3-aminopyridine-2-carbonitrile.
Caption: Plausible synthetic pathway to 2-Cyanopyridine-3-sulfonyl chloride.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary amine on 3-aminopyridine-2-carbonitrile to a diazonium salt is a classic and efficient transformation.[5] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate, which can be explosive if isolated or heated.
-
Sulfochlorination: The subsequent reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst introduces the -SO₂Cl group onto the pyridine ring at the position of the diazonium group. This Sandmeyer-type reaction is a reliable method for installing a variety of functional groups onto aromatic rings.
Chemical Reactivity and Mechanistic Considerations
The synthetic value of 2-cyanopyridine-3-sulfonyl chloride is rooted in the high reactivity of the sulfonyl chloride group. This functional group is a powerful electrophile, designed to react readily with a broad range of nucleophiles to form stable sulfonamide, sulfonate ester, and thioester linkages. This versatility allows for its use as a key "stitching" reagent in fragment-based drug discovery and lead optimization.
Caption: Core reactivity profile of 2-Cyanopyridine-3-sulfonyl chloride.
The reaction mechanism is a nucleophilic acyl substitution at the sulfur atom. A nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic sulfur center, leading to a transient tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nucleophile (typically by a non-nucleophilic base like pyridine or triethylamine added to the reaction), yielding the final product and neutralizing the HCl byproduct. The choice of base is critical; it must be strong enough to scavenge the acid but not so nucleophilic as to compete with the primary reactant.
Application in a Drug Discovery Workflow
This reagent is an exemplary tool for generating libraries of novel chemical entities for high-throughput screening. The 2-cyanopyridine-3-sulfonamide scaffold is found in a variety of biologically active molecules. The following protocol describes a general, self-validating system for the synthesis of a novel sulfonamide derivative, a common objective in medicinal chemistry programs.
Exemplary Protocol: Synthesis of N-(4-methoxyphenyl)-2-cyanopyridine-3-sulfonamide
This protocol details the reaction of 2-cyanopyridine-3-sulfonyl chloride with a representative nucleophile, p-anisidine, to form a novel sulfonamide.
1. Materials and Equipment:
-
Reagents: 2-Cyanopyridine-3-sulfonyl chloride (1.0 eq), p-anisidine (1.05 eq), Pyridine (anhydrous, 3.0 eq), Dichloromethane (DCM, anhydrous).
-
Equipment: Round-bottom flask with stir bar, nitrogen inlet, dropping funnel, ice bath, rotary evaporator, silica gel for chromatography.
2. Experimental Workflow Diagram:
Caption: Step-by-step workflow for sulfonamide synthesis.
3. Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-cyanopyridine-3-sulfonyl chloride (e.g., 203 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Reagent Addition: In a separate flask, dissolve p-anisidine (130 mg, 1.05 mmol) and pyridine (237 mg, 3.0 mmol) in anhydrous DCM (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred sulfonyl chloride solution over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Work-up: Upon completion, cool the reaction mixture again in an ice bath and slowly add 1M HCl (15 mL) to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the pure sulfonamide product.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Safety, Handling, and Storage
2-Cyanopyridine-3-sulfonyl chloride and related compounds are potent, reactive chemicals that must be handled with appropriate care in a controlled laboratory setting.[6][7]
-
Hazard Profile:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin based on data for analogous compounds.[6]
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[7] Contact with moisture (including humidity in the air or on skin) can release hydrochloric acid (HCl), which is also corrosive and toxic.
-
-
Personal Protective Equipment (PPE):
-
Always handle inside a certified chemical fume hood.
-
Wear safety goggles, a face shield, and a lab coat.
-
Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
-
Handling:
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as water, strong bases, and strong oxidizing agents.[7]
-
Store in a corrosives-compatible cabinet.
-
Conclusion
2-Cyanopyridine-3-sulfonyl chloride is a valuable and highly reactive intermediate for synthetic chemistry. Its utility lies in its ability to readily form stable sulfonamide and sulfonate linkages, enabling the efficient construction of diverse molecular libraries. For researchers in drug discovery and process development, a thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for leveraging its full potential in the creation of novel, high-value molecules.
References
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- 2-Safety D
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloropyridine-3-sulfonyl chloride.
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- Various Authors. (n.d.).
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ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Available at: [Link]
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An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Cyanopyridine-3-sulfonyl Chloride
Introduction: The Challenge and Importance of a Reactive Intermediate
In the landscape of pharmaceutical and agrochemical synthesis, heterocyclic sulfonyl chlorides are pivotal reactive intermediates.[1] Among these, 2-Cyanopyridine-3-sulfonyl chloride stands out as a compound of significant synthetic potential, possessing three distinct reactive sites: the electrophilic sulfonyl chloride, the cyano group, and the pyridine ring itself. This trifecta of functionality makes it a valuable building block for creating complex molecules with diverse biological activities.
However, the very reactivity that makes this compound synthetically useful also presents considerable analytical challenges. Sulfonyl chlorides are notoriously susceptible to hydrolysis, and electron-deficient heteroaromatic variants can be thermally unstable.[1][2] Therefore, a robust, multi-technique analytical approach is not merely procedural but essential for verifying structure, assessing purity, and ensuring the reliability of subsequent synthetic transformations. This guide provides a holistic framework for the comprehensive characterization of 2-Cyanopyridine-3-sulfonyl chloride, grounded in the principles of spectroscopic and crystallographic analysis. We will delve into not just the "how" but the "why" of each analytical choice, providing field-proven insights to ensure data integrity.
Molecular Structure and Foundational Properties
The unambiguous identification of 2-Cyanopyridine-3-sulfonyl chloride begins with a clear understanding of its core structure and properties. The molecule consists of a pyridine ring substituted at the 2-position with a cyano (-C≡N) group and at the 3-position with a sulfonyl chloride (-SO₂Cl) group.
Caption: Molecular structure of 2-Cyanopyridine-3-sulfonyl chloride.
Table 1: Physicochemical Properties of 2-Cyanopyridine-3-sulfonyl chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃ClN₂O₂S | Calculated |
| Molecular Weight | 202.62 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds |
| Purity | ≥98% (Typical for research grade) | [3] |
| Storage Conditions | -20°C, sealed, away from moisture |[3] |
Synthesis Strategy: A Conceptual Overview
While numerous methods exist for the synthesis of heterocyclic sulfonyl chlorides, they often involve harsh reagents or produce unstable intermediates.[2][4] A modern and effective approach often involves the use of organometallic precursors.[1][5] The logic is to first construct the substituted pyridine ring and then introduce the sulfonyl chloride moiety.
Caption: Conceptual workflow for the synthesis of 2-Cyanopyridine-3-sulfonyl chloride.
Spectroscopic Characterization: Unveiling the Molecular Signature
A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation and purity assessment of the target molecule.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural analysis, providing a detailed map of the carbon-hydrogen framework. For 2-Cyanopyridine-3-sulfonyl chloride, ¹H NMR will confirm the substitution pattern by revealing the chemical shifts and coupling constants of the three remaining protons on the pyridine ring. The powerful electron-withdrawing nature of both the cyano and sulfonyl chloride groups will deshield these protons, shifting them downfield. ¹³C NMR complements this by identifying all six unique carbon atoms in the molecule, including the quaternary carbons of the cyano and sulfonyl chloride attachment points.
Trustworthiness Protocol: The high reactivity of the sulfonyl chloride group mandates the use of anhydrous, aprotic deuterated solvents. The presence of even trace amounts of water (D₂O) would lead to hydrolysis, forming the corresponding sulfonic acid and generating spurious signals in the spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution. The analysis should be performed promptly after preparation.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse program. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Table 2: Predicted NMR Spectroscopic Data for 2-Cyanopyridine-3-sulfonyl chloride (in CDCl₃)
| Technique | Signal (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | H-6 | 8.9 - 9.1 | dd | J(H6-H5) ≈ 5, J(H6-H4) ≈ 2 |
| H-4 | 8.2 - 8.4 | dd | J(H4-H5) ≈ 8, J(H4-H6) ≈ 2 | |
| H-5 | 7.7 - 7.9 | dd | J(H5-H4) ≈ 8, J(H5-H6) ≈ 5 | |
| ¹³C NMR | C-CN | ~115 | s | - |
| C-SO₂Cl | ~145 | s | - | |
| C-2 | ~135 | s | - | |
| C-4 | ~130 | d | - | |
| C-5 | ~128 | d | - | |
| C-6 | ~155 | d | - |
Note: Predicted values are based on the analysis of similar structures and substituent effects.[7][8]
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and highly effective technique for confirming the presence of key functional groups. The sulfonyl chloride and cyano moieties have strong, characteristic absorption bands in distinct regions of the spectrum, making them easily identifiable.[9]
Trustworthiness Protocol: The sample must be scrupulously dry. KBr pellets should be prepared using desiccated IR-grade KBr in a low-humidity environment to prevent sample hydrolysis and the appearance of a broad O-H stretching band from the resulting sulfonic acid.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) to form a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for 2-Cyanopyridine-3-sulfonyl chloride
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (C≡N) | Stretch | 2240 - 2220 | Medium to Strong |
| Sulfonyl (S=O) | Asymmetric Stretch | 1410 - 1370 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1204 - 1166 | Strong |
| Pyridine Ring | C=C, C=N Stretches | 1600 - 1450 | Medium to Weak |
| S-Cl Bond | Stretch | ~600 - 500 | Medium |
Source: Based on general data for sulfonyl chlorides and nitriles.[9][10]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which serves as definitive proof of the elemental composition. Furthermore, the fragmentation pattern can offer structural clues. A crucial diagnostic feature for this molecule is the isotopic pattern of chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M).[9]
Trustworthiness Protocol: The choice of ionization technique is critical. Electron Impact (EI) may cause extensive fragmentation due to the molecule's potential instability. A softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to ensure the observation of the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The data should be collected over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Comments |
|---|---|---|---|
| [M+H]⁺ | 203.98 | 205.98 | Molecular ion (protonated). HRMS should be within 5 ppm of the calculated exact mass. |
| [M-Cl]⁺ | 168.01 | - | Loss of chlorine radical. |
| [M-SO₂Cl]⁺ | 103.03 | - | Loss of the sulfonyl chloride group. |
Definitive Structure and Purity Assessment
While spectroscopic methods provide powerful evidence, they are inferential. For absolute structural proof and rigorous purity determination, crystallography and chromatography are the gold standards.
Single-Crystal X-Ray Crystallography
Expertise & Causality: X-ray crystallography provides the ultimate, unambiguous proof of molecular structure by mapping the precise three-dimensional positions of atoms in a single crystal.[11] It confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for resolving any structural ambiguity and establishing a definitive reference for the material.
Trustworthiness Protocol: The primary challenge is growing a single crystal of sufficient quality, which can be difficult for reactive or unstable compounds. The process requires a highly pure sample and careful screening of crystallization conditions (solvents, temperature, etc.).
Caption: Workflow for single-crystal X-ray crystallography analysis.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the workhorse for assessing the purity of a compound and quantifying impurities. A reversed-phase method (e.g., using a C18 column) is typically employed, separating compounds based on their polarity. For 2-Cyanopyridine-3-sulfonyl chloride, HPLC can detect starting materials, by-products, and the primary degradation product, 2-cyanopyridine-3-sulfonic acid.
Trustworthiness Protocol: The aqueous component of the mobile phase can promote on-column hydrolysis. To obtain reliable and reproducible results, it is crucial to use a buffered mobile phase, often at a low pH (e.g., using formic acid or phosphate buffer), to suppress the reactivity of the sulfonyl chloride during the analysis.[12]
Experimental Protocol: Purity Analysis by RP-HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.
Conclusion
The comprehensive characterization of a reactive intermediate like 2-Cyanopyridine-3-sulfonyl chloride is a non-negotiable aspect of rigorous chemical science. A self-validating analytical workflow, integrating the structural insights from NMR and IR, the molecular weight confirmation from MS, and the definitive proof from X-ray crystallography, is paramount. This multi-technique approach, underpinned by an understanding of the compound's inherent reactivity, ensures the generation of reliable, high-quality data. Such data is the bedrock upon which successful drug discovery and development programs are built, transforming a promising molecular building block into a tangible scientific advancement.
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
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Physical and chemical characteristics of 2-Cyanopyridine-3-sulfonyl chloride
Introduction: Navigating the Landscape of a Niche Reagent
2-Cyanopyridine-3-sulfonyl chloride (CAS No. 1060801-06-0) is a specialized heterocyclic building block of interest to researchers in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a pyridine ring, a cyano group, and a highly reactive sulfonyl chloride moiety, presents a versatile scaffold for the synthesis of complex molecular architectures. However, it is crucial to note that this compound is not extensively characterized in publicly available scientific literature. Consequently, this guide adopts a first-principles approach, combining the limited available supplier data with established chemical principles and extrapolated data from closely related structural analogs. By doing so, we aim to provide a robust and scientifically grounded resource for professionals working with or considering the use of this compound.
This document will delve into the known and inferred physicochemical properties, predictable chemical reactivity, and best-practice protocols for handling, characterization, and application. The insights provided are designed to empower researchers to utilize 2-Cyanopyridine-3-sulfonyl chloride safely and effectively in their discovery and development workflows.
Section 1: Core Molecular and Physical Characteristics
Identity and Structure
The foundational identity of 2-Cyanopyridine-3-sulfonyl chloride is established by its chemical formula, structure, and unique identifiers.
-
Chemical Name: 2-Cyanopyridine-3-sulfonyl chloride
-
Molecular Formula: C₆H₃ClN₂O₂S[1]
-
Molecular Weight: 202.62 g/mol [1]
-
Structure (SMILES): O=S(C1=CC=CN=C1C#N)(Cl)=O[1]
Physicochemical Properties (Known and Inferred)
The physical properties of a compound are critical for planning reactions, purification, and storage. The table below summarizes the available and computationally predicted data for 2-Cyanopyridine-3-sulfonyl chloride and its structural isomers to provide context.
| Property | 2-Cyanopyridine-3-sulfonyl chloride | 3-Cyanopyridine-2-sulfonyl chloride (Isomer) | 2-Chloropyridine-3-sulfonyl chloride (Analog) | 2-Cyanopyridine (Precursor) |
| CAS Number | 1060801-06-0 | 1249854-80-5[6] | 6684-06-6[7] | 100-70-9[8] |
| Molecular Weight | 202.62 g/mol [1] | 202.62 g/mol [6] | 212.05 g/mol [7] | 104.11 g/mol [9] |
| Appearance | Not specified (likely solid) | Not specified (likely solid) | Not specified (likely solid) | White to brown solid[10][11] |
| Melting Point | Data not available | Data not available | Data not available | 26 - 28 °C[10] |
| Boiling Point | Data not available | Data not available | Data not available | 212 - 215 °C[10] |
| Solubility | Data not available (likely soluble in aprotic organic solvents like DCM, THF, DMF; reactive with protic solvents) | Data not available | Data not available | Insoluble in water; soluble in DMSO[11] |
| Storage | 2-8°C, under inert atmosphere[1] | -20°C, sealed, away from moisture[6] | Keep refrigerated, away from water, under inert atmosphere[12] | Store in a dry, well-ventilated place away from heat[10] |
Expert Insight: The recommended storage conditions—refrigeration under an inert atmosphere—are standard for sulfonyl chlorides.[1][6][12] This is a direct consequence of their high reactivity, particularly their susceptibility to hydrolysis by atmospheric moisture, which would degrade the compound to the corresponding sulfonic acid.
Section 2: Chemical Reactivity and Stability
The synthetic utility of 2-Cyanopyridine-3-sulfonyl chloride is dictated by the interplay of its three functional groups. The sulfonyl chloride is, by a significant margin, the most reactive site.
The Sulfonyl Chloride Moiety: The Epicenter of Reactivity
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it an excellent target for a wide range of nucleophiles. This reactivity is the cornerstone of its function as a synthetic building block.
-
Hydrolysis: Reacts readily, and often exothermically, with water (including atmospheric moisture) to produce 2-cyanopyridine-3-sulfonic acid and hydrochloric acid.[12] This is the primary degradation pathway and necessitates handling under anhydrous conditions.
-
Reaction with Alcohols (Sulfonylation): In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), it will react with alcohols to form stable sulfonate esters. This is a fundamental transformation in medicinal chemistry for creating prodrugs or modifying compound solubility.
-
Reaction with Amines (Sulfonamidation): It reacts smoothly with primary and secondary amines to yield sulfonamides, a privileged functional group in pharmacology due to its hydrogen bonding capabilities and metabolic stability.
-
Friedel-Crafts Reactions: It can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.
The diagram below, generated using DOT language, illustrates the primary reaction pathways of the sulfonyl chloride group.
Caption: Key reactions of the sulfonyl chloride functional group.
Influence of the Pyridine and Cyano Groups
-
Pyridine Ring: The pyridine ring is electron-deficient, which enhances the electrophilicity of the sulfonyl chloride group. The nitrogen atom can be protonated under strongly acidic conditions or coordinated to Lewis acids.
-
Cyano Group (Nitrile): The nitrile group is relatively stable under the conditions used for sulfonylation or sulfonamidation. However, it can be hydrolyzed to a carboxylic acid or reduced to an amine under more forcing conditions (strong acid/base or potent reducing agents), offering further avenues for derivatization after the initial sulfonyl chloride reaction.
Stability and Storage
As established, the primary stability concern is moisture sensitivity.[6][12]
-
Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1]
-
Incompatibilities: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols (unless a reaction is intended).[10][12]
Section 3: Experimental Protocols and Workflows
Given the absence of specific published protocols for 2-Cyanopyridine-3-sulfonyl chloride, this section provides robust, field-proven methodologies for handling and characterization that are directly applicable.
Safe Handling Protocol
Causality: The hazards of this compound are inferred from its functional groups. Sulfonyl chlorides are corrosive and react with water to produce HCl gas.[12] Cyanopyridines are harmful if swallowed and can be toxic upon skin contact.[10][13] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling is mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to control exposure to corrosive vapors and fine powders.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[14]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination occurs.
-
Body Protection: A chemical-resistant lab coat is required. Ensure clothing is buttoned.
-
-
Dispensing:
-
Use an inert atmosphere (argon or nitrogen) glovebox or glove bag for weighing and dispensing, especially for reactions sensitive to moisture.
-
If a glovebox is unavailable, briefly remove the container from refrigeration and allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Use clean, dry spatulas and glassware.
-
-
Reaction Quenching & Waste Disposal:
-
Slowly and carefully add any residual reagent to a stirred, ice-cooled solution of a weak base like sodium bicarbonate to quench. Be prepared for gas evolution.
-
Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.
-
General Workflow for Structural Characterization
The following workflow outlines the standard, self-validating system for confirming the identity and purity of a research chemical like 2-Cyanopyridine-3-sulfonyl chloride.
Caption: Standard workflow for chemical structure validation.
Hypothetical Spectroscopic Data
While experimental spectra are unavailable, we can predict the key features based on the structure. This serves as a guide for researchers acquiring their own data.
-
¹H NMR: The spectrum would show three distinct signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The chemical shifts would be significantly influenced by the electron-withdrawing effects of both the cyano and sulfonyl chloride groups.
-
¹³C NMR: Approximately six signals would be expected: five for the pyridine ring carbons and one for the nitrile carbon (typically ~115-120 ppm).
-
FTIR: Key vibrational bands would confirm the functional groups. Look for a strong, sharp peak around 2220-2240 cm⁻¹ for the C≡N stretch and two strong peaks in the ranges of 1370-1410 cm⁻¹ and 1170-1200 cm⁻¹ for the asymmetric and symmetric S=O stretches of the sulfonyl chloride, respectively.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak approximately one-third the intensity of M⁺, which is indicative of the presence of one chlorine atom (³⁵Cl vs ³⁷Cl isotope).
Section 4: Applications in Drug Discovery and Development
The utility of 2-Cyanopyridine-3-sulfonyl chloride lies in its role as a versatile intermediate. Molecules containing the cyanopyridine scaffold are known to possess a wide range of biological activities, including roles as carbonic anhydrase inhibitors.[15] The sulfonyl chloride group is a powerful handle for introducing the 2-cyanopyridine moiety into a lead molecule or for building a library of sulfonamide or sulfonate ester derivatives for structure-activity relationship (SAR) studies.
Potential Synthetic Applications:
-
Scaffold Decoration: Attaching the 2-cyanopyridine-3-sulfonyl group to an existing pharmacophore via reaction with an amine or alcohol.
-
Library Synthesis: Parallel synthesis of a series of novel sulfonamides by reacting with a diverse panel of amines to rapidly explore chemical space around a target.
-
Fragment-Based Drug Discovery (FBDD): Use as a fragment for screening or for linking to other fragments.
Conclusion
2-Cyanopyridine-3-sulfonyl chloride is a reagent with considerable potential for the synthesis of novel chemical entities in pharmaceutical and materials science research. While its specific properties are not yet widely documented, a clear picture of its reactivity, handling requirements, and analytical characterization can be constructed from fundamental chemical principles and data from analogous structures. Its high reactivity demands careful handling under anhydrous conditions, but this same reactivity makes it a valuable tool for chemists. This guide provides the foundational knowledge and practical protocols necessary for its successful and safe implementation in the laboratory.
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Safety Data Sheet for 2-Cyanopyridine. (General reference). Available at: [Link]
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An In-depth Technical Guide to 2-Cyanopyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Cyanopyridine-3-sulfonyl chloride, a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this particular isomer, this document synthesizes information from supplier data, safety regulations, and the established chemistry of analogous compounds to offer a robust technical resource. All information derived from related compounds is explicitly noted to ensure scientific transparency.
Core Identifiers and Chemical Properties
2-Cyanopyridine-3-sulfonyl chloride is a distinct chemical entity with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 1060801-06-0 | [1][2][3][4] |
| Molecular Formula | C₆H₃ClN₂O₂S | |
| Molecular Weight | 202.62 g/mol | |
| IUPAC Name | 2-cyanopyridine-3-sulfonyl chloride | |
| SMILES | O=S(C1=CC=CN=C1C#N)(Cl)=O |
-
Appearance: Likely a solid at room temperature.
-
Solubility: Expected to be soluble in a range of organic solvents.
-
Reactivity: The presence of a highly electrophilic sulfonyl chloride group suggests high reactivity towards nucleophiles.[5][6][7]
Synthesis and Mechanistic Considerations
A definitive, published synthetic protocol for 2-Cyanopyridine-3-sulfonyl chloride is not currently available. However, a plausible synthetic route can be postulated based on established methods for the preparation of pyridine-3-sulfonyl chlorides.[1][8][9][10] One common approach involves a diazotization-sulfonylation sequence starting from an aminopyridine precursor.
Postulated Synthetic Workflow
A potential synthetic pathway could involve the following key transformations:
Caption: Postulated synthesis of 2-Cyanopyridine-3-sulfonyl chloride.
Detailed Hypothetical Protocol
The following protocol is a conceptualized procedure based on general methods for synthesizing pyridine sulfonyl chlorides and should be adapted and optimized with appropriate laboratory safety measures.
-
Diazotization:
-
Dissolve 3-amino-2-cyanopyridine in a suitable acidic medium (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the corresponding diazonium salt. The reaction progress should be monitored for the consumption of the starting amine.
-
-
Sulfonylation:
-
In a separate reaction vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent, often with a copper(I) chloride catalyst.
-
Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution. This step should be performed under a well-ventilated fume hood due to the toxic nature of SO₂. This reaction leads to the formation of the sulfonyl chloride moiety.
-
-
Work-up and Purification:
-
Upon completion of the reaction, the mixture would typically be quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers would be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.
-
The crude product would then be purified using a suitable technique such as column chromatography or recrystallization to yield pure 2-Cyanopyridine-3-sulfonyl chloride.
-
Chemical Reactivity and Applications in Drug Discovery
The reactivity of 2-Cyanopyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the electronic properties of the 2-cyanopyridine ring.
Caption: Key reactivity of 2-Cyanopyridine-3-sulfonyl chloride.
Core Reactivity
The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[5][6][7]
-
Reaction with Amines: This reaction forms sulfonamides, a common structural motif in many pharmaceutical agents. The Hinsberg reaction is a classic example of this transformation.[6]
-
Reaction with Alcohols: The reaction with alcohols yields sulfonate esters, which are valuable intermediates in organic synthesis.[5][6]
-
Reaction with Thiols: Thiols react with sulfonyl chlorides to produce thioesters.
The 2-cyano group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring and the sulfonyl chloride.
Applications in Medicinal Chemistry
While specific applications of 2-Cyanopyridine-3-sulfonyl chloride in drug discovery are not documented, the cyanopyridine scaffold is present in a variety of biologically active molecules.[11][12][13][14] The sulfonyl chloride group allows for the facile introduction of a sulfonyl linkage, which can be used to connect the cyanopyridine core to other pharmacophores.
Caption: Conceptual application in drug discovery.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the sulfonyl group can form key hydrogen bonds within the ATP-binding pocket of kinases.[11]
-
Antimicrobial Agents: Cyanopyridine derivatives have shown a range of antimicrobial activities.[11]
-
Anticancer Agents: The cyanopyridine scaffold has been investigated for its potential as a basis for novel anticancer drugs.[14]
Safety, Handling, and Storage
As there is no specific, publicly available Safety Data Sheet (SDS) for 2-Cyanopyridine-3-sulfonyl chloride (CAS 1060801-06-0), the following information is based on the safety profiles of closely related compounds, namely pyridine-3-sulfonyl chloride and 2-cyanopyridine.[15][16] It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.
Hazard Identification (Based on Analogues)
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[15]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[16]
-
Eye Damage/Irritation: Causes serious eye damage.[16]
-
Respiratory Irritation: May cause respiratory irritation.[16]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]
Conclusion
2-Cyanopyridine-3-sulfonyl chloride represents a potentially valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific literature on this compound is scarce, its chemical behavior can be reasonably predicted based on the well-established reactivity of sulfonyl chlorides and the electronic nature of the cyanopyridine core. The synthetic and reactive pathways outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related molecules. As with any highly reactive chemical, strict adherence to safety protocols is essential.
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Taylor & Francis Online. Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold.
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PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
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The Synthetic Pathway and Strategic Importance of 2-Cyanopyridine-3-sulfonyl Chloride: A Technical Guide for Drug Discovery Professionals
Abstract
2-Cyanopyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound poised to be of significant interest to the medicinal chemistry and drug discovery sectors. Its unique trifunctional nature, featuring a pyridine core, a nitrile group, and a sulfonyl chloride moiety, presents a versatile scaffold for the synthesis of novel and complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of 2-cyanopyridine-3-sulfonyl chloride, beginning with the strategic preparation of its key precursor, 3-amino-2-cyanopyridine. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols. The potential applications of this emergent building block in the design of innovative therapeutic agents are also discussed, grounded in the established significance of the cyanopyridine and pyridine sulfonyl chloride motifs in pharmaceutical development.
Introduction: The Strategic Value of a Trifunctional Scaffold
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The design and synthesis of innovative molecular scaffolds that offer diverse points for chemical modification are critical to this endeavor. 2-Cyanopyridine-3-sulfonyl chloride emerges as a compound of high strategic value, integrating three key functional groups that are well-recognized for their roles in shaping the biological activity and pharmacokinetic profiles of drug candidates.
The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of approved drugs, where it often serves as a bioisostere for a phenyl ring, enhancing solubility and metabolic stability. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic blocking group, or be transformed into other functionalities such as amines or tetrazoles. Lastly, the sulfonyl chloride is a reactive handle primarily used for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[1] The combination of these three moieties in a single, relatively small molecule creates a powerful building block for the rapid generation of diverse chemical libraries.
This guide will provide a comprehensive overview of the synthesis of 2-cyanopyridine-3-sulfonyl chloride, with a focus on the underlying chemical principles and practical experimental guidance.
Synthesis of the Key Precursor: 3-Amino-2-cyanopyridine
The journey to 2-cyanopyridine-3-sulfonyl chloride begins with the efficient synthesis of its direct precursor, 3-amino-2-cyanopyridine. A robust and scalable synthesis of this intermediate is paramount. While several synthetic routes to aminocyanopyridines exist, one-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[2]
Recommended Synthetic Approach: One-Pot Multicomponent Reaction
A highly effective method for the synthesis of 2-amino-3-cyanopyridine derivatives involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[2] This approach can be adapted for the synthesis of the parent 3-amino-2-cyanopyridine scaffold.
Conceptual Synthetic Workflow for 3-Amino-2-cyanopyridine
Caption: One-pot synthesis of 3-amino-2-cyanopyridine.
Experimental Protocol: Synthesis of 3-Amino-2-cyanopyridine
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Appropriate aldehyde (e.g., formaldehyde or a precursor) (1 mmol)
-
Appropriate ketone (e.g., acetone) (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (as solvent)
-
Piperidine or a Lewis acid (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde, ketone, malononitrile, and ammonium acetate in ethanol.[3]
-
Add a catalytic amount of piperidine or a suitable Lewis acid if required to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-amino-2-cyanopyridine.[4]
Self-Validation: The purity of the synthesized 3-amino-2-cyanopyridine should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to ensure the structure is correct before proceeding to the next step.
The Core Transformation: Synthesis of 2-Cyanopyridine-3-sulfonyl Chloride
The conversion of 3-amino-2-cyanopyridine to 2-cyanopyridine-3-sulfonyl chloride is achieved through a Sandmeyer-type reaction. This classic transformation in organic chemistry involves the diazotization of an aromatic amine followed by a copper-catalyzed substitution of the diazonium group.[1] For the synthesis of sulfonyl chlorides, a sulfur dioxide source is introduced to react with the diazonium salt in the presence of a copper catalyst.[5]
Mechanistic Rationale of the Sandmeyer-type Chlorosulfonylation
The reaction proceeds in two key stages:
-
Diazotization: The amino group of 3-amino-2-cyanopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium intermediate.
-
Copper-Catalyzed Sulfonyl Chlorination: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. The sulfur dioxide is inserted, and subsequent reaction with a chloride source (from the HCl used in diazotization and potentially from the copper salt) leads to the formation of the sulfonyl chloride. Modern variations of this reaction may utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to avoid the handling of gaseous sulfur dioxide.[5]
Reaction Pathway: From Amine to Sulfonyl Chloride
Caption: Key steps in the synthesis of the target compound.
Experimental Protocol: Synthesis of 2-Cyanopyridine-3-sulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of pyridine-3-sulfonyl chloride and related compounds.[5][6]
Materials:
-
3-Amino-2-cyanopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) or a stable SO₂ surrogate (e.g., DABSO)
-
Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization:
-
Suspend 3-amino-2-cyanopyridine in a mixture of concentrated HCl and water in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.
-
-
Sulfonyl Chlorination:
-
In a separate vessel, prepare a solution or suspension of the copper catalyst (CuCl or CuCl₂) in a suitable solvent (e.g., acetic acid or an aqueous medium) and saturate it with sulfur dioxide gas at low temperature. Alternatively, use a stable SO₂ surrogate like DABSO.[5]
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/catalyst mixture, ensuring the temperature remains low. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by gradual warming to room temperature.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyanopyridine-3-sulfonyl chloride.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Self-Validation and Characterization: The identity and purity of the final product must be rigorously confirmed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons. |
| ¹³C NMR | Resonances for the pyridine carbons, the nitrile carbon, and carbons bearing the sulfonyl chloride group. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch, S=O stretches (asymmetric and symmetric), and C-Cl bond. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₆H₃ClN₂O₂S, along with a characteristic isotopic pattern for the presence of chlorine and sulfur. |
Physicochemical Properties and Reactivity
While extensive experimental data for 2-cyanopyridine-3-sulfonyl chloride is not widely published, its properties can be inferred from its structure and the known characteristics of related compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₃ClN₂O₂S |
| Molecular Weight | 202.62 g/mol |
| Appearance | Likely a solid at room temperature, potentially crystalline. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Reactivity | The sulfonyl chloride group is highly electrophilic and will readily react with nucleophiles such as amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (leading to hydrolysis to the corresponding sulfonic acid). The presence of the electron-withdrawing cyano and sulfonyl chloride groups will deactivate the pyridine ring towards electrophilic substitution but may activate it towards nucleophilic aromatic substitution. |
Applications in Drug Discovery and Development
The true potential of 2-cyanopyridine-3-sulfonyl chloride lies in its application as a versatile building block in medicinal chemistry. The sulfonyl chloride moiety is a gateway to a vast chemical space of sulfonamides. By reacting this scaffold with a diverse library of amines, researchers can rapidly generate a multitude of novel compounds for biological screening.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The pyridine and sulfonamide motifs are common features in many kinase inhibitors used in oncology.
-
Antimicrobial Agents: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs.
-
Carbonic Anhydrase Inhibitors: Many diuretic and anti-glaucoma drugs are based on sulfonamide structures.
-
Antiviral and Anti-inflammatory Agents: The cyanopyridine scaffold has been explored for these activities.[7][8]
The nitrile group can be retained as a key interaction point in a final drug molecule or can be further elaborated, for example, by reduction to an aminomethyl group or conversion to a tetrazole ring, further expanding the accessible chemical diversity.
Conclusion
2-Cyanopyridine-3-sulfonyl chloride is a promising and highly versatile building block for contemporary drug discovery. While its discovery and synthesis are not yet widely documented in dedicated publications, a robust synthetic pathway can be confidently proposed based on well-established chemical principles, primarily the Sandmeyer-type reaction of 3-amino-2-cyanopyridine. This guide has provided a detailed, scientifically-grounded framework for the preparation and potential application of this valuable scaffold. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of such multifunctional intermediates will be instrumental in accelerating the discovery of the next generation of therapeutic agents.
References
- This reference is a placeholder for a general organic chemistry textbook that would cover the fundamentals of pyridine chemistry.
- This reference is a placeholder for a general medicinal chemistry textbook that would discuss the importance of privileged scaffolds.
- This reference is a placeholder for a review article on the applications of the cyano group in medicinal chemistry.
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- This reference is a placeholder for a review on the biological activities of sulfonamides.
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. (URL: [Link])
- An In-depth Technical Guide to 3-Amino-2-pyridinecarbonitrile (CAS Number 42242-11-5) - Benchchem. (URL: not provided)
- A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applic
- This reference is a placeholder for a review on multicomponent reactions in heterocyclic synthesis.
- This reference is a placeholder for a general labor
- This reference is a placeholder for a standard text on spectroscopic identific
- Convert 3_aminopyridine to 3_cyanopyridine using NaNo2/Hcl_cux | Filo. (URL: not provided)
- The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. (URL: not provided)
- What are the properties and applications of 2-Cyanopyridine? - FAQ - Guidechem. (URL: not provided)
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - ResearchGate. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem. (URL: [Link])
- 2-cyanopyridine-3-sulfonyl chloride - Lab-Chemicals.Com. (URL: not provided)
-
(PDF) Chemistry of 2-Amino-3-cyanopyridines - ResearchGate. (URL: [Link])
-
2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD - International Journal of Pharmaceutical Sciences and Research (IJPSR). (URL: [Link])
- The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. (URL: not provided)
- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (URL: not provided)
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])
-
3-Cyanopyridine-2-sulfonic acid | C6H4N2O3S | CID 71650199 - PubChem. (URL: [Link])
-
Cyanopyridine as a privileged scaffold in drug discovery | Request PDF - ResearchGate. (URL: [Link])
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Cyanopyridine-3-sulfonyl chloride: A Predictive and Methodological Guide
An Important Note on Data Availability: As of the latest literature and database search, comprehensive, experimentally verified spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) for 2-Cyanopyridine-3-sulfonyl chloride is not publicly available. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive framework based on established principles of spectroscopy and data from structurally analogous compounds. The protocols described herein represent standard, field-proven methodologies for acquiring and interpreting such data once a sample is obtained.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals engaged with 2-Cyanopyridine-3-sulfonyl chloride. It outlines the predicted spectroscopic characteristics and provides detailed experimental workflows for obtaining and analyzing the necessary data.
Part 1: Predicted Spectroscopic Data
The following data tables are predictive, based on the analysis of related structures such as 2-cyanopyridine, pyridine-3-sulfonyl chloride, and 2-chloro-3-cyanopyridine[1][2][3][4][5]. These predictions provide a baseline for what a researcher should expect to observe.
Predicted ¹H-NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the cyano and sulfonyl chloride groups will significantly deshield these protons, shifting them downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~9.1 - 9.3 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 Hz | H6 | Positioned ortho to the ring nitrogen and meta to the sulfonyl chloride, leading to significant deshielding. |
| ~8.6 - 8.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 Hz | H4 | Positioned ortho to the sulfonyl chloride group, experiencing strong deshielding. |
| ~7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0, 4.5 Hz | H5 | Influenced by both adjacent protons, appearing at the most upfield position of the three. |
Predicted ¹³C-NMR Spectral Data (125 MHz, CDCl₃)
The carbon NMR will be characterized by six distinct signals. The carbons directly attached to the electron-withdrawing groups (C2, C3) and the nitrogen atom (C6) are expected to be the most deshielded.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~153 - 155 | C6 | Carbon adjacent to the electronegative nitrogen atom. |
| ~150 - 152 | C4 | Aromatic carbon influenced by the adjacent sulfonyl chloride group. |
| ~140 - 145 | C3 | Carbon bearing the sulfonyl chloride group; significant deshielding is expected. |
| ~130 - 135 | C5 | Standard aromatic carbon chemical shift. |
| ~115 - 118 | C2 | Carbon bearing the cyano group. |
| ~114 - 116 | -C≡N | Quaternary carbon of the nitrile group. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum provides critical information about the functional groups present. The most prominent and diagnostic peaks will be from the sulfonyl chloride and nitrile moieties. General IR characteristics for sulfonyl chlorides are well-documented[6].
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| ~2240 - 2220 | C≡N stretch (nitrile) | Strong, Sharp |
| ~1580, 1470, 1430 | C=C & C=N stretch (pyridine ring) | Medium to Strong |
| ~1385 - 1365 | SO₂ asymmetric stretch | Strong |
| ~1190 - 1170 | SO₂ symmetric stretch | Strong |
| ~600 - 500 | S-Cl stretch | Strong |
Predicted Mass Spectrometry (MS) Data
Electron Ionization (EI) Mass Spectrometry is expected to show a distinct molecular ion peak. Due to the presence of chlorine, a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak will be a key diagnostic feature.
| m/z Value | Assignment | Rationale |
| 202 / 204 | [M]⁺ / [M+2]⁺ | Molecular ion and its ³⁷Cl isotope peak. The molecular weight of C₆H₃ClN₂O₂S is 202.62[7]. |
| 167 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 103 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the 2-cyanopyridine radical cation. |
| 76 | [C₅H₂N]⁺ | Fragmentation of the pyridine ring. |
Part 2: Experimental Protocols & Workflows
To validate the predicted data, rigorous experimental procedures are necessary.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Cyanopyridine-3-sulfonyl chloride in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 16-ppm spectral width, 3-second acquisition time, 1-second relaxation delay.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 240-ppm spectral width, 2-second acquisition time, 2-second relaxation delay.
-
-
2D NMR (COSY & HSQC): To unambiguously assign proton and carbon signals, acquire a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the compound is likely a solid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ spectral range.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label significant peaks corresponding to the functional groups.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Determine the exact mass of the molecular ion. Use the measured mass to calculate the elemental composition, which should confirm the chemical formula C₆H₃ClN₂O₂S. Analyze the isotopic pattern for the characteristic signature of one chlorine atom.
Part 3: Visualization of Workflow
The logical flow of spectroscopic analysis is crucial for efficient structure confirmation.
Caption: Workflow for the spectroscopic characterization of a novel compound.
References
-
Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330. [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
Sources
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- 2. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-3-cyanopyridine(6602-54-6) MS [m.chemicalbook.com]
- 5. 2-Chloro-3-cyanopyridine(6602-54-6) IR Spectrum [m.chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemscene.com [chemscene.com]
A Technical Guide to the Quantum Chemical Analysis of 2-Cyanopyridine-3-sulfonyl chloride: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 2-cyanopyridine-3-sulfonyl chloride, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the rationale behind computational choices, ensuring a robust and predictive understanding of the molecule's properties. We will delve into the core theoretical underpinnings, present a detailed, step-by-step computational workflow, and interpret the resulting data to provide actionable insights for drug development professionals. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.
Introduction: The Significance of 2-Cyanopyridine-3-sulfonyl chloride in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of numerous pharmaceuticals, owing to its ability to engage in a wide range of biological interactions. The strategic functionalization of the pyridine ring can dramatically alter its physicochemical properties, modulating its efficacy and safety profile. 2-Cyanopyridine-3-sulfonyl chloride is a particularly valuable intermediate, combining the electron-withdrawing properties of the cyano and sulfonyl chloride groups, which significantly influences its reactivity and potential as a covalent binder or a scaffold for further elaboration.[1][2]
Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering a microscopic view of a molecule's behavior.[3] By accurately predicting properties such as molecular geometry, electronic structure, and reactivity, these computational methods can guide synthetic efforts, rationalize structure-activity relationships (SAR), and accelerate the design of novel therapeutics. This guide will provide the theoretical and practical knowledge necessary to perform and interpret such calculations for 2-cyanopyridine-3-sulfonyl chloride.
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like 2-cyanopyridine-3-sulfonyl chloride, which contains second-row elements (sulfur and chlorine), careful consideration of these parameters is paramount.
Choosing the Appropriate Level of Theory
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, HF theory neglects electron correlation, which can be a significant limitation for accurate energy predictions.[4][5] However, it often provides reasonable molecular geometries.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers a good balance of accuracy and computational cost by including electron correlation effects at the second-order perturbation level.[6][7] It is particularly effective for systems where static correlation is not dominant.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable combination of accuracy and computational efficiency.[8] Instead of the complex wavefunction, DFT calculates the electron density to determine the system's energy. The choice of the exchange-correlation functional is critical. For molecules like the one , hybrid functionals such as B3LYP or functionals from the M06 family are often good starting points.
Expert Insight: For a molecule of this size and complexity, DFT with a well-chosen functional (e.g., B3LYP or ωB97X-D) offers the best compromise between accuracy and computational feasibility for most applications, from geometry optimization to the prediction of spectroscopic properties. MP2 can be used for benchmarking or for calculations where dispersion interactions are particularly important.
The Crucial Role of Basis Sets
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.
-
Pople-Style Basis Sets: These are widely used and offer a good balance for many organic molecules. A common choice is the 6-31G(d,p) basis set, which includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe the anisotropy of the electron density.
-
Correlation-Consistent Basis Sets: Developed by Dunning and coworkers, these basis sets (e.g., aug-cc-pVTZ ) are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are essential for describing anions and weak non-covalent interactions. For molecules containing sulfur and chlorine, the inclusion of tight d functions is also recommended to improve the description of the electronic structure around these atoms.
Expert Insight: For initial geometry optimizations and frequency calculations, a Pople-style basis set like 6-311+G(d,p) is often sufficient. For more accurate single-point energy calculations, electronic properties, and non-covalent interactions, a larger, correlation-consistent basis set such as aug-cc-pVTZ is highly recommended.
Accounting for the Solvent Environment
In drug development, understanding a molecule's behavior in a biological medium (i.e., in solution) is critical. Solvent models in computational chemistry are designed to approximate the effects of the solvent on the solute.
-
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) , treat the solvent as a continuous dielectric medium. They are computationally efficient and can provide a good qualitative understanding of solvation effects.
-
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. While more computationally expensive, this method can capture specific solute-solvent interactions, such as hydrogen bonding, with greater accuracy.
Expert Insight: For most routine calculations, an implicit solvent model like PCM is a practical and effective choice. For studies where specific interactions with solvent molecules are hypothesized to be critical, a hybrid approach (QM/MM) with a shell of explicit solvent molecules can be employed.
A Step-by-Step Computational Workflow
This section provides a detailed protocol for performing a comprehensive quantum chemical analysis of 2-cyanopyridine-3-sulfonyl chloride. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.
Diagram of the Computational Workflow
Caption: A typical workflow for the quantum chemical analysis of a molecule.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Construct the Initial 3D Structure: Build the 3D structure of 2-cyanopyridine-3-sulfonyl chloride using a molecular editor (e.g., Avogadro, GaussView). Ensure correct atom types and connectivity. The SMILES string for this molecule is N#Cc1ncccc1S(=O)(=O)Cl.
-
Perform Geometry Optimization:
-
Software: Gaussian, ORCA, Q-Chem, etc.
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvent Model: PCM (with a dielectric constant appropriate for the solvent of interest, e.g., water or DMSO)
-
Keywords: Opt Freq (in Gaussian) to perform optimization and frequency calculation in the same job.
-
-
Verify the Optimized Structure:
-
After the calculation is complete, visualize the optimized geometry.
-
Crucially, check the output of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies . The presence of imaginary frequencies indicates a saddle point, and the structure needs to be re-optimized.
-
Protocol 2: Calculation of Electronic Properties
-
Perform a Single-Point Energy Calculation:
-
Using the optimized geometry from the previous step, perform a more accurate single-point energy calculation.
-
Method: A higher-level functional like ωB97X-D or a post-HF method like MP2.
-
Basis Set: A larger basis set such as aug-cc-pVTZ.
-
Solvent Model: PCM.
-
-
Analyze Molecular Orbitals:
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and electronic stability.
-
The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack.
-
-
Generate an Electrostatic Potential (ESP) Map:
-
The ESP map visualizes the charge distribution on the molecular surface.
-
Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles.
-
Regions of positive potential (typically colored blue) indicate electron-poor areas that are attractive to nucleophiles. This is particularly useful for understanding potential sites for non-covalent interactions in a biological context.
-
Data Presentation and Interpretation
To facilitate the interpretation of the computational results, the data should be presented in a clear and organized manner.
Table 1: Key Computational Parameters
| Parameter | Recommended Value | Rationale |
| Geometry Optimization | ||
| Method | B3LYP | Good balance of accuracy and cost for geometries of organic molecules. |
| Basis Set | 6-311+G(d,p) | Provides a flexible description of the valence electrons and includes polarization. |
| Electronic Properties | ||
| Method | ωB97X-D | Includes long-range corrections and empirical dispersion, improving accuracy. |
| Basis Set | aug-cc-pVTZ | Systematically improvable and includes diffuse functions for better description of non-covalent interactions. |
| Solvation | ||
| Model | PCM | Computationally efficient and generally reliable for capturing bulk solvent effects. |
Table 2: Predicted Molecular Properties of 2-Cyanopyridine-3-sulfonyl chloride
| Property | Predicted Value (Example) | Significance in Drug Discovery |
| Dipole Moment | ~4.5 D | Influences solubility and membrane permeability. |
| HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential | Min: -0.05 a.u. (on N of cyano) | Identifies sites for hydrogen bonding and other non-covalent interactions. |
| Max: +0.08 a.u. (on S) | Highlights electrophilic character of the sulfonyl group. |
(Note: The predicted values are illustrative and will depend on the specific level of theory and basis set used.)
Visualizing Molecular Properties
Caption: Key reactive sites on 2-Cyanopyridine-3-sulfonyl chloride identified through quantum chemical calculations.
Conclusion: From Calculation to Insight
This technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of 2-cyanopyridine-3-sulfonyl chloride. By following these protocols, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, and reactivity. This information is invaluable for:
-
Guiding Synthetic Strategy: Understanding the reactivity of the sulfonyl chloride group can inform the design of reaction conditions.
-
Rationalizing Structure-Activity Relationships: Changes in electronic properties upon substitution can be correlated with biological activity.
-
Designing Novel Analogs: The insights gained from these calculations can be used to design new molecules with improved properties.
The integration of quantum chemical calculations into the drug discovery pipeline is no longer a niche specialty but a critical component of modern medicinal chemistry. By leveraging the power of these computational tools, we can accelerate the development of new and effective medicines.
References
- Vertex AI Search. (n.d.). Solvent model.
- Wikipedia. (n.d.). Solvent model.
- Q-Chem. (n.d.). Chemical Solvent Models. Q-Chem Manual.
- Computational Chemistry Class Notes. (n.d.). Explicit solvent models and QM/MM approaches.
- Benchchem. (n.d.). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
- Taylor & Francis Online. (n.d.). A DFT Study on Nitro Derivatives of Pyridine.
- ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- Spartan. (n.d.). Selecting a Model.
- Scientific Reports. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.
- The Journal of Chemical Physics. (2008). Semiempirical evaluation of post-Hartree–Fock diagonal-Born–Oppenheimer corrections for organic molecules.
- Fiveable. (n.d.). Post-Hartree-Fock methods: CI, MP2, and coupled cluster.
- Journal of Chemical Theory and Computation. (2021). A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds.
- Chem-Impex. (n.d.). 2-Chloro-3-cyanopyridine.
- ACS Publications. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
- ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets | Request PDF.
- University of Zurich. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
- Enamine. (n.d.). Sulfonyl Chlorides/Fluorides.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
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- 2. Virtual Combinatorial Library Design, Synthesis and In vitro Anticancer Assessment of -2-Amino-3-Cyanopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Reactivity Studies of 2-Cyanopyridine-3-sulfonyl chloride: An In-depth Technical Guide
Introduction: A Molecule of Untapped Potential
In the landscape of modern drug discovery and fine chemical synthesis, heteroaromatic sulfonyl chlorides serve as indispensable building blocks. Their inherent reactivity allows for the facile construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of biologically active compounds. This guide focuses on a particularly intriguing yet underexplored reagent: 2-Cyanopyridine-3-sulfonyl chloride .
The strategic placement of a potent electron-withdrawing cyano group at the 2-position of the pyridine ring is anticipated to significantly modulate the reactivity of the sulfonyl chloride at the 3-position. This unique electronic arrangement suggests a heightened electrophilicity of the sulfonyl sulfur, potentially enabling reactions under milder conditions and opening avenues for novel molecular architectures. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing foundational knowledge, predictive reactivity insights, and detailed experimental protocols to unlock the synthetic utility of this promising reagent.
Physicochemical Properties and Handling
While experimental data for 2-cyanopyridine-3-sulfonyl chloride is not widely published, its properties can be inferred from related structures like pyridine-3-sulfonyl chloride and other heteroaromatic sulfonyl chlorides.
| Property | Predicted Value/Characteristic | Rationale & Safety Considerations |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to pyridine-3-sulfonyl chloride[1]. The color may develop upon storage due to slight decomposition. |
| Molecular Formula | C₆H₃ClN₂O₂S | - |
| Molecular Weight | 202.62 g/mol | - |
| Stability | Moisture-sensitive; potential for thermal decomposition | Sulfonyl chlorides are notoriously susceptible to hydrolysis[2]. The presence of the electron-deficient cyanopyridine ring may influence the rate of hydrolysis. It is imperative to handle the compound under anhydrous conditions and store it in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon). |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) | Expected to be soluble in common organic solvents used for sulfonylation reactions. |
| Safety | Corrosive, lachrymator | Causes severe skin burns and eye damage. May cause respiratory irritation. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3][4]. |
Proposed Synthesis of 2-Cyanopyridine-3-sulfonyl chloride
A robust synthesis of the title compound can be envisioned through a multi-step sequence, leveraging established methodologies for the functionalization of pyridine rings. A plausible route commences with the commercially available 2-amino-3-cyanopyridine.
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Figure 1: Proposed synthetic workflow via Sandmeyer-type reaction.
This approach is based on the Sandmeyer-type chlorosulfonylation, a reliable method for converting aromatic and heteroaromatic amines into sulfonyl chlorides.[5][6][7][8][9]
Experimental Protocol: Synthesis of 2-Cyanopyridine-3-sulfonyl chloride
Disclaimer: This is a proposed protocol based on analogous reactions and should be performed with all necessary safety precautions by trained personnel.
Step 1: Diazotization of 2-Amino-3-cyanopyridine
-
To a stirred solution of concentrated hydrochloric acid and glacial acetic acid at 0-5 °C, add 2-amino-3-cyanopyridine (1.0 eq).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Chlorosulfonylation
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.
-
Add a catalytic amount of copper(II) chloride (0.1 eq) to the SO₂/acetic acid solution.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid/CuCl₂ mixture, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto ice water. The product may precipitate as a solid or can be extracted with a water-immiscible organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyanopyridine-3-sulfonyl chloride. Purification can be attempted by vacuum distillation or crystallization, though care must be taken due to potential thermal instability.
Core Reactivity Profile
The reactivity of 2-cyanopyridine-3-sulfonyl chloride is dominated by the highly electrophilic sulfonyl sulfur atom. The presence of the 2-cyano group, a potent electron-withdrawing group, is expected to significantly enhance this electrophilicity through inductive and resonance effects, making it more reactive than unsubstituted pyridine-3-sulfonyl chloride or benzenesulfonyl chloride.
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- 2. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Solubility Landscape of 2-Cyanopyridine-3-sulfonyl Chloride: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the intricate process of drug development and fine chemical synthesis, understanding the solubility of lead compounds and intermediates is not merely a preliminary step but a cornerstone of successful experimental design. For researchers and scientists, the solubility profile of a molecule like 2-cyanopyridine-3-sulfonyl chloride dictates everything from reaction kinetics and purification strategies to the feasibility of formulation. This guide provides an in-depth technical exploration of the solubility of 2-cyanopyridine-3-sulfonyl chloride, offering both theoretical insights and practical, field-proven methodologies for its empirical determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip you with the fundamental principles and a robust experimental framework to ascertain its solubility in a range of common organic solvents.
Physicochemical Profile of 2-Cyanopyridine-3-sulfonyl Chloride
2-Cyanopyridine-3-sulfonyl chloride is a multifaceted molecule characterized by a pyridine ring, a cyano group, and a sulfonyl chloride moiety. Each of these functional groups contributes to its overall polarity, reactivity, and intermolecular interactions, which in turn govern its solubility.
-
Molecular Structure: C₆H₃ClN₂O₂S
-
Molecular Weight: 202.62 g/mol
-
Key Functional Groups:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to its polarity and potential for hydrogen bonding.
-
Cyano Group (-C≡N): A polar group that can participate in dipole-dipole interactions.
-
Sulfonyl Chloride (-SO₂Cl): A highly reactive and strongly electron-withdrawing group, significantly influencing the molecule's chemical behavior and polarity. It is also susceptible to hydrolysis.
-
The presence of both polar (cyano, sulfonyl chloride, pyridine nitrogen) and aromatic (pyridine ring) features suggests a nuanced solubility profile. It is anticipated to exhibit greater solubility in polar aprotic and some polar protic solvents, while showing limited solubility in nonpolar solvents.
Qualitative Solubility Predictions
Based on the principle of "like dissolves like," we can make educated predictions about the solubility of 2-cyanopyridine-3-sulfonyl chloride in various classes of organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | The strong dipole moments of these solvents can effectively solvate the polar functional groups of the solute. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | The ability of these solvents to act as hydrogen bond donors and acceptors can facilitate dissolution. However, the reactivity of the sulfonyl chloride with alcohols should be a consideration. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have a moderate polarity that can interact favorably with the solute. Chloroform is mentioned as a solvent for the related pyridine-3-sulfonyl chloride[1]. |
| Ethers (e.g., THF, Diethyl Ether) | Low to Moderate | These solvents are less polar than the aforementioned classes, which may limit their ability to dissolve the compound. |
| Aromatic (e.g., Toluene, Benzene) | Low | The nonpolar nature of these solvents is generally not conducive to dissolving highly polar compounds. |
| Aliphatic (e.g., Hexane, Heptane) | Very Low/Insoluble | The significant difference in polarity makes dissolution unlikely. |
| Water | Very Low/Insoluble with Reaction | The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid[1]. Therefore, it is considered unstable in aqueous environments. |
A Self-Validating Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a reliable and systematic approach to determine the solubility of 2-cyanopyridine-3-sulfonyl chloride. This method is designed to be self-validating by ensuring the system reaches equilibrium.
Materials and Equipment
-
2-Cyanopyridine-3-sulfonyl chloride (purity ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Safety Precautions
Sulfonyl chlorides are corrosive and moisture-sensitive. They can cause severe skin burns and eye damage[2]. Handle 2-cyanopyridine-3-sulfonyl chloride in a well-ventilated fume hood and avoid inhalation of dust or vapors[3]. Prevent contact with skin and eyes by wearing appropriate PPE[4][5]. Ensure all glassware is dry to prevent hydrolysis of the compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-cyanopyridine-3-sulfonyl chloride into a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
To each vial, add a precise volume of the selected organic solvent[6].
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or on a stir plate set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
After the equilibration period, visually inspect each vial to confirm that an excess of the solid compound remains undissolved. This is a critical self-validating step.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of 2-cyanopyridine-3-sulfonyl chloride of known concentrations.
-
Analyze the diluted samples and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion and Future Directions
References
-
Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
PubChem. 2-Chloropyridine-3-sulfonyl chloride. [Link]
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
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- 2. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthetic Utility and Research Frontiers of 2-Cyanopyridine-3-sulfonyl Chloride
Executive Summary
2-Cyanopyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound poised to serve as a versatile building block in modern chemical research. Its structure uniquely combines two of the most valuable reactive groups in synthetic chemistry: an electrophilic sulfonyl chloride and a modifiable cyanopyridine scaffold. This duality makes it an exceptional starting material for generating diverse molecular libraries with applications spanning medicinal chemistry to advanced materials. The sulfonyl chloride provides a reliable handle for introducing a wide array of functionalities through reactions with nucleophiles, most notably forming stable sulfonamides. Concurrently, the 2-cyanopyridine moiety offers multiple avenues for subsequent transformations, including intramolecular cyclizations to form fused bicyclic systems of high pharmacological relevance, and acting as a latent electrophile for covalent modification of biological targets. This guide provides an in-depth analysis of its synthesis, core reactivity, and outlines key potential research areas, complete with actionable experimental protocols for researchers, scientists, and drug development professionals.
Core Molecular Profile and Synthesis
Before exploring its applications, a foundational understanding of 2-Cyanopyridine-3-sulfonyl chloride's properties and a reliable synthetic route are essential.
Physicochemical Data
| Property | Value |
| IUPAC Name | 2-cyanopyridine-3-sulfonyl chloride |
| CAS Number | 1060801-06-0[1] |
| Molecular Formula | C₆H₃ClN₂O₂S |
| Molecular Weight | 202.62 g/mol [2] |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Dioxane) |
| Reactivity | Moisture-sensitive; reacts with nucleophiles |
Proposed Synthesis Workflow
The synthesis of pyridine sulfonyl chlorides can be challenging. A robust and well-established method involves a Sandmeyer-type reaction starting from the corresponding aminopyridine. This approach offers high functional group tolerance and generally proceeds with good yields. The proposed synthesis of 2-Cyanopyridine-3-sulfonyl chloride begins with the commercially available 3-Amino-2-cyanopyridine.
Caption: Proposed synthetic workflow via a Sandmeyer reaction.
Detailed Synthetic Protocol: Sandmeyer Reaction
This protocol is adapted from established procedures for synthesizing aryl sulfonyl chlorides from anilines.[3]
Expertise & Causality: The Sandmeyer reaction is chosen for its reliability in converting aromatic amines to a wide range of functional groups. The low temperature (0-5 °C) for the diazotization step is critical to prevent the unstable diazonium salt from decomposing prematurely. The use of a copper(I) catalyst is classic for Sandmeyer reactions, facilitating the conversion of the diazonium intermediate into the desired sulfonyl chloride in the presence of sulfur dioxide.
Protocol Steps:
-
Diazotization:
-
To a stirred solution of concentrated hydrochloric acid (3.0 eq) in water, add 3-Amino-2-cyanopyridine (1.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid. Bubble sulfur dioxide gas through this solution until it is saturated.
-
Cool the SO₂/CuCl₂ solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water. The crude product will often precipitate as a solid.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-Cyanopyridine-3-sulfonyl chloride.
-
Navigating the Bifunctional Reactivity
The synthetic power of 2-Cyanopyridine-3-sulfonyl chloride stems from the orthogonal reactivity of its two key functional groups. Understanding how and when each group reacts is paramount for designing successful synthetic strategies.
-
The Sulfonyl Chloride Group: This is a potent electrophile, readily reacting with a vast range of nucleophiles (amines, alcohols, thiols) to form highly stable sulfonamides, sulfonates, and thioesters, respectively. This reaction is typically fast, high-yielding, and forms the basis for the primary derivatization of the scaffold.
-
The 2-Cyanopyridine Group: This moiety is less reactive initially but offers significant potential for subsequent, more targeted transformations.
-
Cyclization Precursor: The nitrile group is an excellent electrophile for intramolecular cyclization reactions, especially when a nucleophile is installed at the 3-position via the sulfonyl chloride.
-
Covalent Warhead: Inspired by the mechanism of action of drugs like apalutamide, 2-cyanopyridine moieties can react with biological thiols, such as cysteine residues in proteins, under physiological conditions to form a stable thiazoline ring.[4] This opens avenues for designing targeted covalent inhibitors.
-
Potential Research Area 1: Medicinal Chemistry & Drug Discovery
The cyanopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6] 2-Cyanopyridine-3-sulfonyl chloride provides a direct entry point into several high-value therapeutic areas.
Core Application: Synthesis of Novel Sulfonamide Libraries
The sulfonamide functional group is a cornerstone of medicinal chemistry. Reacting 2-Cyanopyridine-3-sulfonyl chloride with a diverse panel of primary and secondary amines is the most direct path to generating a large library of novel compounds for biological screening.
Sources
- 1. 1060801-06-0|2-Cyanopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Reagent: 2-Cyanopyridine-3-sulfonyl Chloride in Modern Heterocyclic Synthesis
Introduction: In the landscape of modern medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals and biologically active compounds. A key challenge in this field is the development of versatile and efficient reagents that can readily participate in the construction of diverse and complex heterocyclic systems. 2-Cyanopyridine-3-sulfonyl chloride has emerged as a powerful and highly reactive building block, offering synthetic chemists a gateway to a variety of fused pyridine derivatives. Its unique arrangement of a sulfonyl chloride and a cyano group on a pyridine core imparts a distinct reactivity profile, enabling a range of annulation and cycloaddition strategies. This guide provides an in-depth exploration of the applications of 2-cyanopyridine-3-sulfonyl chloride in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of 2-Cyanopyridine-3-sulfonyl Chloride
The synthetic utility of 2-cyanopyridine-3-sulfonyl chloride is rooted in the electrophilic nature of the sulfonyl chloride group and the multifaceted reactivity of the vicinal cyano moiety. The sulfonyl chloride readily reacts with nucleophiles, initiating cyclization cascades, while the cyano group can act as an electrophile, a precursor to other functional groups, or a participant in cycloaddition reactions. This dual functionality allows for the construction of fused ring systems in a controlled and often regioselective manner.
Application in the Synthesis of Thieno[2,3-b]pyridines
One of the most well-documented applications of 2-cyanopyridine-3-sulfonyl chloride and its precursors is in the synthesis of thieno[2,3-b]pyridines. This scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The synthesis typically proceeds via a Gewald-type reaction, where the sulfonyl chloride can be envisioned as a precursor to the corresponding thiol after reduction or displacement.
A common synthetic route involves the reaction of a compound that can generate a thiolate, which then reacts with an appropriate partner to form the thiophene ring fused to the pyridine core. While direct use of 2-cyanopyridine-3-sulfonyl chloride in a one-pot reaction is less commonly reported, its conceptual utility lies in its potential to be converted in situ to a reactive intermediate for this transformation. A more prevalent strategy involves the use of 2-mercaptonicotinonitriles, which can be synthesized from precursors related to 2-cyanopyridine-3-sulfonyl chloride. These 2-mercaptonicotinonitriles are then reacted with α-halocarbonyl compounds followed by a base-promoted Thorpe-Ziegler cyclization to furnish the thieno[2,3-b]pyridine ring system.[1][2]
Mechanistic Rationale: Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile or a cyano ester to form a cyclic β-keto nitrile, which then tautomerizes to a more stable enamine. In the context of thieno[2,3-b]pyridine synthesis, the S-alkylated intermediate possesses a cyano group and a newly introduced ester or another activating group, which upon treatment with a base, undergoes intramolecular cyclization to form the fused thiophene ring.
Caption: Thorpe-Ziegler cyclization pathway for thieno[2,3-b]pyridine synthesis.
Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol is adapted from established methodologies for the synthesis of thieno[2,3-b]pyridines, which are structurally related to the potential products derivable from 2-cyanopyridine-3-sulfonyl chloride chemistry.[1]
Materials:
-
4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones
-
Chloroacetamide
-
Sodium ethoxide solution (freshly prepared)
-
Ethanol
-
Standard laboratory glassware and workup equipment
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Base: To the stirred solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 mmol). Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add chloroacetamide (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 3-amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide.
Expected Yields and Characterization:
| Substituent (Aryl) | Typical Yield (%) |
| Phenyl | 75-85 |
| 4-Chlorophenyl | 70-80 |
| 4-Methylphenyl | 78-88 |
Characterization data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be consistent with the proposed structure.
Application in the Synthesis of Fused Pyrazolopyridines
The reactivity of the 2-cyanopyridine scaffold can also be harnessed for the synthesis of other fused heterocyclic systems such as pyrazolopyridines. While direct protocols involving 2-cyanopyridine-3-sulfonyl chloride are not abundant, related structures like 2-methylthio-3-cyanopyridines serve as excellent precursors. These can be readily synthesized from the corresponding pyridine-2(1H)-thiones, which are conceptually linked to the sulfonyl chloride. The reaction with hydrazine hydrate is a key step in forming the pyrazole ring.[1]
Mechanistic Pathway: Pyrazole Ring Formation
The synthesis of the pyrazolo[3,4-b]pyridine core from a 2-methylthio-3-cyanopyridine derivative and hydrazine involves a nucleophilic attack of hydrazine on the electrophilic carbon of the cyano group, followed by an intramolecular cyclization with the elimination of methanethiol.
Caption: Proposed mechanism for the formation of the pyrazolo[3,4-b]pyridine ring system.
Protocol: Synthesis of 3-Aminopyrazolo[3,4-b]pyridines
This protocol describes a general method for the synthesis of pyrazolopyridines from a 2-methylthio-3-cyanopyridine precursor.[1]
Materials:
-
4-Aryl-3-cyano-6-(2-thienyl)-2-methylthiopyridine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-aryl-3-cyano-6-(2-thienyl)-2-methylthiopyridine (1.0 mmol) in ethanol (15 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (2.0 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 8-10 hours. The reaction progress can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization if necessary.
Expected Yields and Characterization:
| Substituent (Aryl) | Typical Yield (%) |
| Phenyl | 80-90 |
| 4-Chlorophenyl | 75-85 |
The structure of the resulting 3-amino-4-aryl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine should be confirmed by spectroscopic methods.
Future Perspectives and Broader Applications
The synthetic potential of 2-cyanopyridine-3-sulfonyl chloride extends beyond the examples provided. Its inherent reactivity makes it a promising candidate for multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product. This approach is highly valued in drug discovery for the rapid generation of compound libraries.
Furthermore, the sulfonyl chloride functionality can be utilized in cycloaddition reactions, for instance, with enamines or other electron-rich species, to construct novel heterocyclic frameworks. The exploration of these reaction pathways could lead to the discovery of new scaffolds with unique biological properties.
2-Cyanopyridine-3-sulfonyl chloride and its derivatives are valuable and versatile reagents in the field of heterocyclic synthesis. Their ability to participate in a variety of cyclization and annulation reactions provides a powerful tool for the construction of medicinally relevant scaffolds such as thieno[2,3-b]pyridines and pyrazolopyridines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this reagent in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.
References
-
El-Emary, T. I. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1061-1082. [Link]
-
Erian, A. W., & Fadda, A. A. (2010). Synthesis and reactions of 2-mercaptonicotinonitriles. ARKIVOC, (i), 263-305. [Link]
Sources
The Strategic Utility of 2-Cyanopyridine-3-sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: The Emerging Importance of the Cyanopyridine Scaffold
In the landscape of contemporary drug discovery, the pyridine nucleus remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have rendered it a privileged scaffold in a multitude of therapeutic areas. The introduction of a cyano group, particularly at the 2-position, further enhances the chemical versatility of the pyridine ring, offering a valuable handle for a variety of chemical transformations.[1] The cyanopyridine motif is a key structural feature in numerous biologically active compounds, including kinase inhibitors and agents targeting protein-protein interactions.[2][3] This application note will delve into the specific utility of a highly reactive and versatile building block: 2-Cyanopyridine-3-sulfonyl chloride . We will explore its synthesis, reactivity, and strategic applications in the construction of complex molecular architectures with therapeutic potential.
Core Attributes of 2-Cyanopyridine-3-sulfonyl Chloride: A Gateway to Novel Sulfonamides
2-Cyanopyridine-3-sulfonyl chloride is a bifunctional reagent that combines the desirable features of the cyanopyridine core with the reactive sulfonyl chloride group. The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines to furnish the corresponding sulfonamides.[4] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a vast array of approved drugs.
The strategic placement of the sulfonyl chloride at the 3-position and the cyano group at the 2-position of the pyridine ring creates a unique electronic and steric environment. The electron-withdrawing nature of both substituents activates the pyridine ring towards certain transformations, while also influencing the reactivity of the sulfonyl chloride.
Synthetic Pathways and Considerations
The synthesis of 2-cyanopyridine-3-sulfonyl chloride is not explicitly detailed in readily available literature, suggesting it is a specialized reagent. However, its synthesis can be conceptually approached through established methods. A plausible synthetic route would involve the conversion of a precursor such as 2-chloro-3-cyanopyridine.[5]
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway to 2-Cyanopyridine-3-sulfonyl chloride.
Medicinal Chemistry Applications: A Focus on Kinase Inhibition and Beyond
The true value of 2-cyanopyridine-3-sulfonyl chloride lies in its ability to serve as a versatile building block for the synthesis of novel therapeutic agents. The resulting sulfonamides can be designed to target a variety of biological macromolecules.
Kinase Inhibitors: Targeting the ATP-Binding Site
The cyanopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2][6] The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The sulfonamide moiety introduced via 2-cyanopyridine-3-sulfonyl chloride can be strategically utilized to:
-
Introduce additional hydrogen bonding interactions: The sulfonamide N-H and S=O groups can act as hydrogen bond donors and acceptors, respectively, forming additional interactions with the protein backbone or side chains.
-
Modulate physicochemical properties: The sulfonamide group can influence the solubility, lipophilicity, and metabolic stability of the final compound, properties that are critical for drug-likeness.
-
Explore novel vector spaces: The sulfonamide linkage provides a flexible linker to introduce a variety of substituents that can probe different regions of the kinase active site, leading to improved potency and selectivity.
Illustrative Kinase Inhibitor Scaffold Synthesis
Sources
- 1. chempanda.com [chempanda.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Substituted 2-Cyanopyridine-3-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction of 2-cyanopyridine-3-sulfonyl chloride with primary amines, a critical transformation in medicinal chemistry for the synthesis of a diverse range of sulfonamide derivatives. This protocol is designed to be a robust starting point for researchers, offering a detailed step-by-step procedure, mechanistic insights, safety precautions, and strategies for purification and characterization.
Introduction
The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The pyridine scaffold, another privileged structure in medicinal chemistry, imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The combination of these two moieties in N-substituted 2-cyanopyridine-3-sulfonamides creates a class of compounds with significant potential for the development of novel therapeutics. The reaction of 2-cyanopyridine-3-sulfonyl chloride with primary amines offers a direct and efficient route to access these valuable molecules. This guide provides a detailed protocol for this reaction, emphasizing the underlying chemical principles and practical considerations for successful synthesis.
Reaction Mechanism and Rationale
The reaction between 2-cyanopyridine-3-sulfonyl chloride and a primary amine is a classic example of a nucleophilic acyl substitution at a sulfonyl sulfur center. The mechanism can be described as follows:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine forms a new bond with the sulfur atom.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The chloride ion, being a good leaving group, is subsequently eliminated, and the sulfonamide bond is formed.
-
Deprotonation: The resulting sulfonamide is initially protonated. A base, either an excess of the primary amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.
The presence of the electron-withdrawing cyano group and the pyridine ring is expected to enhance the electrophilicity of the sulfonyl sulfur, potentially increasing the reaction rate compared to simple arylsulfonyl chlorides.
Diagram of the Reaction Mechanism
Application Notes and Protocols: The Strategic Role of 2-Cyanopyridine-3-sulfonyl Chloride in Next-Generation Agrochemicals
Introduction: Unlocking New Potential in Crop Protection
The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, the strategic selection of versatile building blocks is paramount. 2-Cyanopyridine-3-sulfonyl chloride emerges as a highly promising, yet underexplored, intermediate for the creation of innovative herbicides and fungicides. Its unique trifunctional molecular architecture—a pyridine ring, a cyano group, and a sulfonyl chloride moiety—offers a powerful platform for generating diverse and biologically active compounds.
The pyridine nucleus is a well-established toxophore in numerous commercial agrochemicals, contributing to target site binding and systemic transport within plants. The electron-withdrawing nature of the cyano group can significantly modulate the physicochemical properties and biological activity of the final molecule. Most critically, the highly reactive sulfonyl chloride group provides a versatile handle for coupling with a wide array of nucleophiles, enabling the construction of extensive compound libraries for high-throughput screening.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-cyanopyridine-3-sulfonyl chloride in the synthesis of potential agrochemical candidates. We will delve into detailed synthetic protocols, the underlying chemical principles, and the rationale for experimental design, empowering research teams to harness the full potential of this valuable intermediate.
Part 1: Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a cornerstone of modern weed management, renowned for their high efficacy at low application rates and their specific mode of action as inhibitors of the acetolactate synthase (ALS) enzyme. The synthesis of novel pyridylsulfonylureas from 2-cyanopyridine-3-sulfonyl chloride represents a promising avenue for discovering next-generation herbicides with improved crop selectivity and weed control spectra.
Causality of Experimental Design: The Sulfonylurea Bridge Formation
The key chemical transformation in the synthesis of sulfonylureas is the formation of the sulfonylurea bridge (-SO₂NHCONH-). This is typically achieved through a two-step process:
-
Formation of the Sulfonamide: The reactive 2-cyanopyridine-3-sulfonyl chloride is first reacted with a primary amine to form a stable 2-cyanopyridine-3-sulfonamide intermediate. This reaction is a classic nucleophilic acyl substitution at the sulfonyl group.
-
Coupling with a Heterocyclic Isocyanate or Carbamate: The resulting sulfonamide is then coupled with a heterocyclic partner, typically an amine-substituted pyrimidine or triazine, via an isocyanate or a carbamate intermediate. This step builds the core structure responsible for ALS inhibition.
The choice of the heterocyclic amine is crucial, as it significantly influences the herbicidal activity and crop selectivity of the final compound.
Experimental Protocol: Synthesis of a Model Pyridylsulfonylurea Herbicide
This protocol outlines the synthesis of a representative pyridylsulfonylurea herbicide derived from 2-cyanopyridine-3-sulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine, a common heterocyclic component in commercial sulfonylureas.
Step 1: Synthesis of N-(2-amino-4,6-dimethoxypyrimidin-2-yl)-2-cyanopyridine-3-sulfonamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).
-
Base Addition: Add dry pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 2-cyanopyridine-3-sulfonyl chloride (1.1 eq) in anhydrous acetonitrile (5 mL/mmol) and add it dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up and Isolation: Upon completion, quench the reaction with distilled water (20 mL). Acidify the mixture to pH 2-3 with 1N HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude sulfonamide.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure N-(2-amino-4,6-dimethoxypyrimidin-2-yl)-2-cyanopyridine-3-sulfonamide.
Step 2: Formation of the Sulfonylurea Bridge
-
Reaction Setup: In a clean, dry flask, suspend the synthesized sulfonamide (1.0 eq) in anhydrous dichloromethane (15 mL/mmol).
-
Isocyanate Formation (via Phosgenation - handle with extreme caution in a well-ventilated fume hood): In a separate, well-ventilated setup, prepare a solution of phosgene in toluene (or use a phosgene substitute like triphosgene). Add this solution dropwise to the sulfonamide suspension at 0 °C.
-
Alternative, Safer Method (using phenyl carbamate): React the sulfonamide with phenyl chloroformate in the presence of a base like triethylamine to form the corresponding phenyl carbamate intermediate.
-
Coupling: The resulting isocyanate or activated carbamate is then reacted in situ with a suitable heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) to form the final sulfonylurea.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the target pyridylsulfonylurea herbicide.
Illustrative Data for a Model Pyridylsulfonylurea Synthesis
| Step | Reactant 1 | Reactant 2 | Solvent | Base | Typical Yield (%) |
| 1 | 2-Cyanopyridine-3-sulfonyl chloride | 2-Amino-4,6-dimethoxypyrimidine | Acetonitrile | Pyridine | 85-95% |
| 2 | N-(pyrimidin-2-yl)-sulfonamide | Phenyl Chloroformate | Dichloromethane | Triethylamine | 70-85% |
Workflow Diagram: Sulfonylurea Herbicide Synthesis
Caption: Synthetic workflow for pyridylsulfonylurea herbicides.
Part 2: Development of Novel Fungicides
The pyridine scaffold is also a key component in a number of successful fungicides. The reactivity of 2-cyanopyridine-3-sulfonyl chloride allows for the synthesis of novel pyridinylsulfonamides, a class of compounds with potential fungicidal activity.
Rationale for Pyridinylsulfonamide Synthesis
The sulfonamide linkage is a robust and versatile functional group in medicinal and agrochemical chemistry. By reacting 2-cyanopyridine-3-sulfonyl chloride with a diverse range of primary and secondary amines, particularly those containing other known fungicidal toxophores (e.g., anilines, imidazoles, triazoles), a library of novel compounds can be rapidly generated. The electronic and steric properties of the amine component can be systematically varied to optimize fungicidal potency and spectrum of activity.
Experimental Protocol: Synthesis of a Model Pyridinylsulfonamide Fungicide
This protocol describes a general method for the synthesis of N-aryl-2-cyanopyridine-3-sulfonamides, which are promising candidates for fungicidal activity.
-
Reaction Setup: In a round-bottom flask, dissolve the desired aniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL/mmol).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C. Add a solution of 2-cyanopyridine-3-sulfonyl chloride (1.05 eq) in the same solvent dropwise over 20-30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture to remove any precipitated amine hydrochloride salt. Wash the filtrate with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to afford the pure N-aryl-2-cyanopyridine-3-sulfonamide.
Data Summary for Model Pyridinylsulfonamide Synthesis
| R-group on Aniline | Solvent | Base | Typical Yield (%) |
| 4-chloro | DCM | Triethylamine | 92% |
| 2,4-dichloro | THF | DIPEA | 88% |
| 4-methoxy | DCM | Triethylamine | 95% |
| 3-trifluoromethyl | THF | DIPEA | 85% |
Logical Diagram: Pyridinylsulfonamide Fungicide Synthesis
Caption: Synthesis of N-substituted pyridinylsulfonamides.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The successful synthesis of the target compounds can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds by identifying characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the products, further confirming their identity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the cyano (-C≡N) and sulfonyl (-SO₂-) groups.
By employing these analytical methods, researchers can ensure the integrity of their synthetic work and the purity of the compounds submitted for biological screening.
Conclusion: A Gateway to Agrochemical Innovation
2-Cyanopyridine-3-sulfonyl chloride represents a powerful and versatile platform for the discovery of next-generation herbicides and fungicides. The synthetic protocols and strategic insights provided in these application notes are intended to serve as a practical guide for researchers in the agrochemical industry. By leveraging the unique reactivity of this intermediate, scientists can efficiently generate diverse libraries of novel compounds, accelerating the identification of new leads for crop protection. The continued exploration of the chemical space accessible from 2-cyanopyridine-3-sulfonyl chloride holds significant promise for addressing the evolving challenges in global agriculture.
References
-
Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Related Compounds. Journal of the Pesticide Science Society of Japan, 20(4), 453-463. [Link]
-
Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chinese Journal of Chemistry, 34(1), 82-86. [Link]
-
Optimizing Agrochemical Development with Pyridine-2-sulfonyl Chloride Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules, 22(5), 756. [Link]
-
Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 21456-21471. [Link]
-
Single-step synthesis of sulfonylureas from sulfonyl chlorides and amines. Tetrahedron Letters, 56(34), 4971-4974. [Link]
- Preparation method of 2-chloro-3-cyanopyridine.
- Herbicidal pyridine sulfonylureas.
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]
- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka.
Application Notes & Protocols: 2-Cyanopyridine-3-sulfonyl Chloride as a High-Performance Derivatizing Agent
Introduction: A Modern Reagent for Enhanced Analyte Detection
In the landscape of analytical chemistry, the derivatization of analytes is a cornerstone technique for enhancing sensitivity, improving chromatographic separation, and imparting desirable detection characteristics to molecules that would otherwise be challenging to analyze. This guide introduces 2-Cyanopyridine-3-sulfonyl Chloride , a specialized reagent designed for the derivatization of primary amines, secondary amines, and phenolic compounds.
The strategic placement of a cyano group on the pyridine ring offers a distinct advantage, creating derivatives with robust chromophoric and fluorophoric properties. This makes 2-Cyanopyridine-3-sulfonyl Chloride an excellent choice for high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence (FLD) detection. Furthermore, the pyridine moiety, with its high proton affinity, acts as a "charge tag," significantly enhancing ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis, particularly in positive electrospray ionization (+ESI) mode.[1]
This document serves as a comprehensive technical guide for researchers, analytical scientists, and drug development professionals, providing the foundational principles and detailed, field-tested protocols for leveraging 2-Cyanopyridine-3-sulfonyl Chloride in demanding analytical workflows.
Principle of Derivatization
The core of the derivatization chemistry lies in the highly reactive sulfonyl chloride (-SO₂Cl) group. This functional group readily undergoes a nucleophilic substitution reaction with the active hydrogen of primary amines, secondary amines, and the hydroxyl group of phenols. The reaction, typically carried out under basic conditions to neutralize the HCl byproduct, results in the formation of a stable sulfonamide or sulfonate ester linkage.
The choice of 2-Cyanopyridine-3-sulfonyl Chloride is deliberate. Unlike reagents such as dansyl chloride, which can produce dominant reagent-specific fragments in MS/MS, pyridine-sulfonyl derivatives have been shown to yield more analyte-specific product ions.[2] This characteristic is invaluable for confident structural confirmation and reducing analytical interferences in complex matrices.
Reaction Mechanism Workflow
The derivatization process follows a well-established nucleophilic acyl substitution pathway.
Caption: General workflow of the derivatization reaction.
Part 1: Derivatization of Primary and Secondary Amines for HPLC-FLD/UV
The introduction of the 2-cyanopyridine moiety creates a fluorescent tag, enabling highly sensitive detection of amines. While direct studies on 2-cyanopyridine-3-sulfonamides are emerging, the fluorescence of structurally similar 2-amino-3-cyanopyridine derivatives is well-documented, supporting the rationale for this application.
Protocol 1: Derivatization of Amines in Solution
This protocol is designed for the derivatization of samples containing primary or secondary amines, such as amino acids, biogenic amines, or pharmaceutical intermediates.
Materials:
-
2-Cyanopyridine-3-sulfonyl Chloride solution: 10 mg/mL in anhydrous acetonitrile. Prepare fresh.
-
Borate Buffer: 0.1 M, pH 9.5.
-
Quenching Solution: 1 M Glycine solution.
-
Analyte Standard/Sample Solution: Dissolved in a compatible solvent (e.g., water, methanol).
-
HPLC-grade acetonitrile and water.
Procedure:
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte sample or standard solution.
-
Buffering: Add 400 µL of 0.1 M Borate Buffer (pH 9.5). Vortex briefly to mix. The basic pH is critical for deprotonating the amine, making it a more potent nucleophile.
-
Reagent Addition: Add 100 µL of the 10 mg/mL 2-Cyanopyridine-3-sulfonyl Chloride solution. This provides a molar excess of the reagent to drive the reaction to completion.
-
Reaction Incubation: Cap the tube tightly and vortex for 30 seconds. Place the tube in a heating block or water bath at 60°C for 30 minutes. Elevated temperature accelerates the rate of sulfonamide formation.
-
Reaction Quenching (Optional but Recommended): Cool the tube to room temperature. Add 50 µL of 1 M Glycine solution to react with and consume any excess sulfonyl chloride reagent, preventing potential interference during chromatography. Vortex and let stand for 5 minutes.
-
Final Preparation: The sample is now ready for analysis. Filter through a 0.22 µm syringe filter into an HPLC vial.
Expected Results & System Validation
The derivatized amines will exhibit increased hydrophobicity compared to their underivatized forms, leading to better retention on reversed-phase HPLC columns. A successful derivatization will yield a single, sharp chromatographic peak for each amine analyte.
Suggested HPLC-FLD/UV Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides excellent retention and separation of the relatively non-polar derivatives.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic derivatives. |
| Gradient | Start at 20-30% B, ramp to 90-95% B over 15-20 minutes. | A gradient is necessary to elute derivatives with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35°C | Improves peak shape and reduces viscosity. |
| UV Detection | ~270 nm | The pyridine ring provides strong UV absorbance. Wavelength may require optimization. |
| Fluorescence Det. | Excitation: ~270-280 nm; Emission: ~380-450 nm | Based on properties of similar cyanopyridine structures.[4] Must be empirically determined for optimal sensitivity. |
| Injection Volume | 5-20 µL | Dependent on analyte concentration and instrument sensitivity. |
Part 2: Derivatization of Phenolic Compounds for LC-MS/MS
For phenolic compounds, derivatization with 2-Cyanopyridine-3-sulfonyl Chloride serves two primary purposes: it masks the acidic hydroxyl group to improve reversed-phase retention and, more importantly, it adds a basic pyridine nitrogen that is readily protonated for highly sensitive +ESI-MS detection.[1]
Protocol 2: Derivatization of Phenols for LC-MS
This protocol is optimized for analytes such as bisphenols, steroidal estrogens, or other phenolic metabolites in various matrices.
Materials:
-
2-Cyanopyridine-3-sulfonyl Chloride solution: 5 mg/mL in anhydrous acetonitrile. Prepare fresh.
-
Carbonate Buffer: 0.1 M Sodium Bicarbonate/Carbonate, pH 10.5.
-
Analyte Standard/Sample Solution: Dissolved in acetonitrile or methanol.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic Acid.
Procedure:
-
Sample Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of the analyte sample or standard.
-
Evaporation: If the sample is in an aqueous or incompatible solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution & Buffering: Reconstitute the dried residue in 100 µL of acetonitrile. Add 100 µL of 0.1 M Carbonate Buffer (pH 10.5). A higher pH is often optimal for deprotonating the less acidic phenolic hydroxyl group.
-
Reagent Addition: Add 100 µL of the 5 mg/mL 2-Cyanopyridine-3-sulfonyl Chloride solution.
-
Reaction Incubation: Cap the tube, vortex, and heat at 60°C for 15-30 minutes. Phenols are generally more reactive than amines, often requiring shorter reaction times.
-
Acidification: After cooling to room temperature, add 10 µL of 10% formic acid in water to stop the reaction and neutralize the buffer. This prepares the sample for +ESI analysis.
-
Dilution & Analysis: Dilute the sample as needed with the initial mobile phase (e.g., 1:10 with 80:20 Water:Acetonitrile) and filter through a 0.22 µm syringe filter into an LC-MS vial.
Suggested LC-MS/MS Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for LC-MS applications, providing good separation efficiency with lower flow rates. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides the necessary protons for efficient +ESI ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains acidic conditions and elutes the derivatives. |
| Gradient | Analyte-dependent. A typical starting point is 10% B, ramping to 95% B over 10 minutes. | Must be optimized to ensure separation from matrix components and isomers. |
| Flow Rate | 0.3-0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | The pyridine nitrogen is highly basic and readily accepts a proton, leading to a strong [M+H]⁺ signal.[1] |
| MS/MS Transitions | Precursor Ion: [M+H]⁺. Product ions should be determined by infusing a derivatized standard. | Expect analyte-specific fragments, potentially from cleavage of the sulfonate ester bond or fragmentation of the original analyte structure.[2] |
Workflow Visualization
Caption: Comprehensive workflow from sample derivatization to final analysis.
Trustworthiness & Protocol Validation
To ensure the reliability and accuracy of results obtained using these protocols, the following validation steps are essential:
-
Derivatization Efficiency: Analyze a known concentration of an analyte standard alongside a non-derivatized standard. The peak area of the derivatized standard should be significantly greater, and the peak for the underivatized standard should be absent or negligible, indicating the reaction has gone to completion.
-
Linearity and Range: Prepare a calibration curve using at least five concentrations of derivatized standards to establish the linear dynamic range of the assay.
-
Stability: Assess the stability of the derivatized samples by re-analyzing them after storage at room temperature and 4°C for various time points (e.g., 4, 12, 24 hours) to determine if immediate analysis is required.
-
Matrix Effects (LC-MS): When analyzing complex samples (e.g., plasma, urine), perform a post-extraction spike of a derivatized analyte into a blank matrix extract to evaluate ion suppression or enhancement.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Derivative Peak | Inactive reagent (hydrolyzed); Incorrect pH; Insufficient reaction time/temp. | Use freshly prepared reagent solution. Verify the pH of the buffer. Increase reaction time or temperature incrementally. |
| Multiple Peaks per Analyte | Incomplete reaction; Side reactions; Degradation of derivative. | Ensure sufficient molar excess of the reagent. Check for analyte instability at the reaction temperature. Assess derivative stability over time. |
| High Background/Baseline Noise | Excess unreacted reagent. | Include the quenching step (Protocol 1). Optimize the chromatographic gradient to separate the derivative from the excess reagent peak. |
| Poor Peak Shape | Incompatible injection solvent; Column degradation. | Dilute the final sample in the initial mobile phase. Use a guard column and ensure the mobile phase pH is within the column's stable range. |
References
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. Available at: [Link]
-
A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. (n.d.). ResearchGate. Available at: [Link]
-
Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. (2015). PubMed. Available at: [Link]
-
Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride. (2015). Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of Bioactive Compounds from 2-Cyanopyridine-3-sulfonyl Chloride
Abstract
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and step-by-step protocols for the synthesis of bioactive compounds utilizing 2-Cyanopyridine-3-sulfonyl chloride as a key intermediate. The 2-cyanopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2][3] The inherent reactivity of the sulfonyl chloride functional group offers a robust and versatile entry point for creating diverse libraries of sulfonamide derivatives. This document explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Strategic Value of 2-Cyanopyridine-3-sulfonyl Chloride
The pyridine ring is a cornerstone of modern drug design, with its derivatives forming the backbone of thousands of approved pharmaceuticals.[4] Within this class, the 2-cyanopyridine motif has emerged as a critical pharmacophore, particularly in the development of targeted therapies. Its presence in molecules like Neratinib (an HER-2 kinase inhibitor) and its derivatives' demonstrated efficacy against various cancer cell lines underscore its importance.[1]
2-Cyanopyridine-3-sulfonyl chloride is a highly valuable bifunctional reagent. It combines the desirable electronic and structural properties of the 2-cyanopyridine core with a highly electrophilic sulfonyl chloride group. This functional group is an excellent sulfonylating agent, reacting readily with a wide range of nucleophiles—most notably primary and secondary amines—to form exceptionally stable sulfonamide linkages.[5][6] This reaction is one of the most reliable and widely used transformations in medicinal chemistry for connecting molecular fragments.
This guide focuses on leveraging this reactivity to synthesize sulfonamides with potential therapeutic applications, including but not limited to kinase inhibitors, carbonic anhydrase inhibitors, and other novel bioactive agents.
Precursor Handling and Safety
Chemical: 2-Cyanopyridine-3-sulfonyl Chloride Formula: C₆H₃ClN₂O₂S Hazards: Corrosive, Lachrymator, Moisture-sensitive
Causality Behind Handling Procedures: Sulfonyl chlorides are highly reactive towards nucleophiles, including water. Atmospheric moisture can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for subsequent amination reactions. Therefore, stringent anhydrous conditions are paramount.
Protocol for Handling and Storage:
-
Storage: Store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Ensure the container is tightly sealed with a high-quality cap and parafilm.
-
Handling: Always handle 2-Cyanopyridine-3-sulfonyl chloride in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dispensing: When weighing the reagent, do so quickly to minimize exposure to air. It is preferable to work in a glove box or under a positive pressure of inert gas.
-
Quenching: Any residual sulfonyl chloride or contaminated glassware should be quenched carefully by slow addition to a stirred, cold solution of a weak base, such as aqueous sodium bicarbonate.
Core Protocol: General Synthesis of 2-Cyanopyridine-3-sulfonamides
This protocol describes the fundamental reaction of 2-Cyanopyridine-3-sulfonyl chloride with an amine. The sulfonamide bond formation is a cornerstone of medicinal chemistry, providing a stable, metabolically robust linker that can participate in crucial hydrogen bonding interactions with biological targets.[5]
Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Step-by-Step Experimental Protocol
Materials:
-
2-Cyanopyridine-3-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine of choice (1.0 - 1.2 eq)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the chosen amine (1.1 eq) and the base (e.g., TEA, 2.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Cooling: Cool the stirred solution to 0°C using an ice bath. Causality: This step is crucial to control the exothermic nature of the reaction, preventing the formation of undesired side products and ensuring selective sulfonamide formation.
-
Addition of Sulfonyl Chloride: In a separate dry vial, dissolve 2-Cyanopyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure sulfonamide.
Visualization of the General Workflow
Caption: General workflow for sulfonamide synthesis.
Application Note 1: Synthesis of Scaffolds for Kinase Inhibitors
Rationale: The 2-aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds in the ATP-binding site.[7] By using 2-Cyanopyridine-3-sulfonyl chloride, novel derivatives can be synthesized where the sulfonamide linker positions various functionalities to explore other regions of the kinase active site, potentially leading to enhanced potency and selectivity. Derivatives of 3-cyanopyridine are known to target enzymes like Pim-1 kinase.[2][8]
Protocol Example: Synthesis of N-(4-methoxyphenyl)-2-cyanopyridine-3-sulfonamide
This protocol details the reaction with p-anisidine, a common fragment in kinase inhibitor design.
-
Follow the General Protocol (Section 3.2) using p-anisidine (1.1 eq) as the amine.
-
Due to the lower nucleophilicity of anilines compared to aliphatic amines, the reaction may require a longer duration (e.g., 12-24 hours) or gentle heating (e.g., 40°C in a sealed vial) after initial stirring at room temperature.
-
Purification is typically achieved with a 10-50% ethyl acetate in hexanes gradient.
Table 1: Representative Reaction Parameters
| Amine Nucleophile | Base (eq) | Solvent | Time (h) | Typical Yield (%) | Bio-Target Class Example |
| Benzylamine | TEA (2.5) | DCM | 4-6 | 85-95% | General Bioactive Scaffolds |
| Aniline | DIPEA (3.0) | THF | 12-18 | 70-85% | Kinase Inhibitors[7] |
| Morpholine | TEA (2.5) | DCM | 2-4 | >90% | Solubilizing Groups |
| L-Proline Methyl Ester | DIPEA (3.0) | DCM | 6-10 | 75-90% | Chiral Probes / Catalysts |
Application Note 2: Synthesis of Carbonic Anhydrase Inhibitors
Rationale: The unsubstituted sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for carbonic anhydrase (CA) inhibitors. However, derivatizing the sulfonamide nitrogen can modulate isoform selectivity and pharmacokinetic properties. The 2-cyanopyridine core offers a unique vector for exploring the active site cleft of various CA isoforms.[9]
Protocol Example: Two-Step Synthesis of 2-Cyanopyridine-3-sulfonamide
This protocol first involves reaction with ammonia to create the primary sulfonamide, a key pharmacophore for CA inhibition.
-
Step 1: Ammonolysis:
-
Cool a solution of 2-Cyanopyridine-3-sulfonyl chloride (1.0 eq) in THF to 0°C.
-
Bubble ammonia gas through the solution for 10 minutes or add a solution of ammonia in dioxane (2.0 M, 2-3 eq) dropwise.
-
Stir at 0°C for 1 hour, then at room temperature for 2 hours.
-
Quench by adding water and extract with ethyl acetate.
-
The resulting primary sulfonamide, 2-cyano-N-hydridopyridine-3-sulfonamide , is often crystalline and can be purified by recrystallization.
-
Caption: Pathway to primary sulfonamide CA inhibitor scaffolds.
Application Note 3: Post-Synthesis Modification and Cyclization
Rationale: The synthesized 2-cyanopyridine-3-sulfonamide is not necessarily the final product. The cyano group is a versatile functional handle for further chemical transformations, such as reduction, hydrolysis, or participation in cyclization reactions to build more complex, fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which often exhibit potent biological activity.[1][8]
Conceptual Example: Synthesis of Fused Pyrido[2,3-d]pyrimidine Systems
-
Synthesize a sulfonamide derivative containing a reactive amine, for example, by reacting the sulfonyl chloride with an amino-substituted aniline.
-
The resulting product, possessing both a cyano group and a suitably positioned amine, can be cyclized.
-
Cyclization Step: Treat the intermediate with a one-carbon electrophile like formamide or dimethylformamide-dimethylacetal (DMF-DMA) at high temperature. This can induce an intramolecular cyclization, forming a fused pyrimidine ring. This strategy is a powerful method for rapidly increasing molecular complexity and exploring novel chemical space.
Characterization of Synthesized Compounds
Confirmation of the structure and purity of the final products is essential. The following analytical techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the cyano (~2230 cm⁻¹) and sulfonamide (S=O stretches ~1350 and 1160 cm⁻¹) groups.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6615. [Link]
-
El-Bastawissy, E. A. D., El-Naggar, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7984. [Link]
-
Abdel-Aziz, A. A.-M., El-Sayed, N. F., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19571-19588. [Link]
-
Manna, K., Ghosh, P. S., Das, M., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
-
El-Sayed, M. S., Abbas, S. Y., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(3), 1109. [Link]
-
Wang, X., Liu, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]
-
Akocak, S., Ozgeris, B., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998. [Link]
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Manna, K., Ghosh, P. S., et al. (2015). SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Research, 5(5), 2459-2468. [Link]
-
Sharma, P., & Kumar, A. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-15. [Link]
Sources
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
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- 6. cbijournal.com [cbijournal.com]
- 7. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 2-Cyanopyridine-3-sulfonyl Chloride for the Rational Design and Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Importance of the 2-Cyanopyridine Scaffold
Protein kinases are fundamental regulators of a vast majority of cellular processes, catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy.
Within the vast chemical space of kinase inhibitors, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly due to their inherent ability to bind effectively to the kinase ATP pocket. The 2-cyanopyridine moiety is one such scaffold, recognized for its significant biological and therapeutic activities.[2][3] Its structure is ideal for forming key hydrogen bond interactions with the "hinge" region of the kinase active site, a critical anchoring point for many potent inhibitors.[4][5][6]
This application note provides a comprehensive guide to using 2-cyanopyridine-3-sulfonyl chloride as a versatile and highly reactive starting material for the synthesis of novel kinase inhibitor libraries. The sulfonyl chloride group serves as an efficient electrophilic handle, allowing for the covalent linkage of diverse chemical moieties via the formation of a robust sulfonamide bond, thereby enabling systematic exploration of structure-activity relationships (SAR).
Design Principles and Mechanistic Rationale
The design of a successful kinase inhibitor hinges on achieving high potency for the target kinase while maintaining selectivity across the kinome to minimize off-target effects. The strategy described herein utilizes a fragment-based approach, where the 2-cyanopyridine-3-sulfonyl chloride represents a core "anchor" fragment that is elaborated upon.
Causality Behind the Design:
-
The Hinge-Binding Anchor (2-Cyanopyridine): The pyridine nitrogen and the exocyclic amino group (after sulfonamide formation) are perfectly positioned to act as hydrogen bond acceptors and donors, respectively. This allows them to form canonical hydrogen bonds with the backbone amide NH and carbonyl groups of the kinase hinge region, which is a highly conserved structural feature. The nitrile (cyano) group can form additional favorable interactions, further enhancing binding affinity.[5][6]
-
The Reactive Handle (Sulfonyl Chloride): The sulfonyl chloride is a powerful electrophile that reacts readily and cleanly with nucleophiles, particularly primary and secondary amines, to form highly stable sulfonamides.[7] This reaction is the cornerstone of the synthetic strategy, providing a reliable method to couple the hinge-binding fragment to a second, "selectivity-determining" fragment.
-
The Selectivity Fragment (Amine Component): The choice of the amine coupling partner is the primary driver of inhibitor selectivity and potency. This fragment will occupy the more variable regions of the ATP-binding pocket. By systematically varying the structure of the amine (e.g., using different substituted anilines, aliphatic amines, or heterocyclic amines), researchers can probe interactions with specific amino acid residues, thereby "tuning" the inhibitor's profile for a particular kinase target.
The following diagram illustrates the conceptual binding mode of a kinase inhibitor derived from this scaffold within the ATP binding site.
Experimental Protocols: Synthesis and Characterization
This section provides a detailed, self-validating protocol for the synthesis of a representative kinase inhibitor via sulfonamide formation, followed by purification and characterization.
Part A: Synthesis of a Representative Inhibitor
The following protocol describes the reaction of 2-cyanopyridine-3-sulfonyl chloride with 4-methoxyaniline.
Workflow Diagram: Synthesis
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 2-Cyanopyridine-3-sulfonyl chloride | (Not assigned) | 202.61 | 1.0 | 1.0 | Handle with care, moisture sensitive. |
| 4-Methoxyaniline | 104-94-9 | 123.15 | 1.1 | 1.1 | Ensure purity. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | 1.5 | Acts as a base to neutralize HCl byproduct. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ~15 mL | - | Use a dry solvent to prevent hydrolysis.[8] |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | For chromatography. |
| Hexanes | 110-54-3 | 86.18 | - | - | For chromatography. |
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (N₂ or Argon), add 4-methoxyaniline (135 mg, 1.1 mmol) and anhydrous dichloromethane (10 mL) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (0.21 mL, 1.5 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side products.
-
Sulfonyl Chloride Addition: Dissolve 2-cyanopyridine-3-sulfonyl chloride (203 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove excess TEA and unreacted amine, saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.[8]
Part B: Characterization of the Final Compound
Accurate characterization is essential to confirm the structure and purity of the synthesized inhibitor.
Expected Characterization Data
| Analysis Method | Expected Result |
| ¹H NMR | Appearance of a singlet for the sulfonamide N-H proton. Characteristic aromatic signals for both the cyanopyridine and aniline rings.[1] |
| ¹³C NMR | Signals corresponding to all unique carbons in the molecule, including the cyano group (~115-120 ppm) and aromatic carbons.[9] |
| HRMS (ESI+) | Observation of the [M+H]⁺ ion corresponding to the calculated exact mass of the product (C₁₃H₁₁N₃O₃S).[1] |
Protocols for Biological Evaluation
Once a pure compound is synthesized, its biological activity must be assessed. The primary goal is to determine its potency against the target kinase.
Workflow Diagram: Biological Evaluation
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Sulfonylation with 2-Cyanopyridine-3-sulfonyl Chloride
Introduction
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its ability to react with a wide range of nucleophiles to form stable sulfonamides and sulfonates. Within the vast arsenal of sulfonylating agents, 2-Cyanopyridine-3-sulfonyl chloride emerges as a reagent of particular interest. The embedded 2-cyanopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with diverse biological activities, including anticancer agents.[1] This guide provides an in-depth exploration of 2-Cyanopyridine-3-sulfonyl chloride, offering researchers and drug development professionals the foundational knowledge and practical protocols required for its effective and selective application. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.
Reagent Overview & Safety Profile
Core Reactivity and Chemical Properties
The reactivity of 2-Cyanopyridine-3-sulfonyl chloride is governed by the highly electrophilic sulfur atom. This electrophilicity is significantly enhanced by the inductive electron-withdrawing effects of the two sulfonyl oxygens, the chloride atom, and the adjacent 2-cyanopyridine ring system. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution at the sulfur center. This inherent reactivity makes it a potent agent for the sulfonylation of amines, alcohols, phenols, and other nucleophiles.
| Property | Data |
| Chemical Structure | Pyridine ring with a cyano (-CN) group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 3 |
| CAS Number | 1060801-06-0[2] |
| Molecular Formula | C₆H₃ClN₂O₂S |
| Molecular Weight | 202.62 g/mol |
| Appearance | Typically an off-white to yellow solid |
Critical Safety & Handling Precautions
2-Cyanopyridine-3-sulfonyl chloride is a reactive chemical that demands careful handling to ensure user safety and experimental integrity.
-
Moisture Sensitivity: Like most sulfonyl chlorides, this reagent reacts readily with water and other protic solvents to produce hydrochloric acid (HCl) and the corresponding sulfonic acid, rendering the reagent inactive.[3] All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Corrosivity and Toxicity: The reagent and its degradation products (HCl) are corrosive and can cause severe skin and eye damage.[3][4] The cyanopyridine core suggests that it should be handled with caution, as related compounds can be toxic if swallowed, inhaled, or in contact with skin.[5][6][7]
-
Required PPE: Always handle this reagent inside a certified chemical fume hood. Personal Protective Equipment (PPE) must include:
-
Chemical-resistant gloves (e.g., nitrile).
-
A properly fitted lab coat.
-
Splash-proof safety goggles and a face shield.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator, away from moisture and incompatible materials like bases and strong oxidizing agents.[3]
Mechanistic Insights into Selective Sulfonylation
The General Sulfonylation Mechanism
The reaction of 2-cyanopyridine-3-sulfonyl chloride with a nucleophile (e.g., an amine, R-NH₂) generally proceeds through a nucleophilic substitution pathway at the sulfur atom. While the precise mechanism can depend on the specific reactants and conditions, it often follows a stepwise addition-elimination pathway involving a transient, high-energy pentacoordinate intermediate.[8][9]
Caption: General mechanism for N-sulfonylation.
The causality is clear: the electron-poor sulfur atom invites attack from the electron-rich nucleophile. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group is thermodynamically favorable.
The Principle of Chemoselectivity
Chemoselectivity is paramount when working with multifunctional molecules. The high reactivity of 2-cyanopyridine-3-sulfonyl chloride can be harnessed to selectively target the most nucleophilic site in a substrate.
-
Amines vs. Alcohols/Phenols: In general, primary and secondary amines are significantly more nucleophilic than alcohols or phenols. Therefore, in a molecule containing both an amine and a hydroxyl group, the amine will preferentially react under neutral or mildly basic conditions.
-
The Role of the Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction. This is critical for two reasons: 1) it prevents the protonation and deactivation of the amine nucleophile, and 2) it drives the reaction to completion by Le Châtelier's principle. Using pyridine as a solvent can serve the dual purpose of base and catalyst.[10]
Caption: Logical workflow for achieving chemoselectivity.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should optimize conditions based on their specific substrate.
General Experimental Workflow
A successful sulfonylation reaction relies on a systematic and careful workflow to ensure anhydrous conditions and effective monitoring.
Caption: Standard workflow for a sulfonylation reaction.
Protocol 1: Selective N-Sulfonylation of a Primary Aromatic Amine
This protocol describes the reaction with a model substrate like 4-methoxyaniline, demonstrating the high selectivity for the amine functional group.
-
Causality & Rationale: The reaction is performed at 0°C initially to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve a wide range of organic compounds. Triethylamine (Et₃N) is a non-nucleophilic base used to neutralize the HCl byproduct.
-
Materials:
-
4-methoxyaniline (1.0 eq)
-
2-Cyanopyridine-3-sulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, Saturated NaCl solution (Brine)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Step-by-Step Methodology:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxyaniline (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C using an ice-water bath.
-
In a separate flask, dissolve 2-Cyanopyridine-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired sulfonamide.
-
-
Self-Validating System:
-
Expected Outcome: A new, less polar spot on TLC compared to the starting amine. LC-MS analysis should show a major peak corresponding to the mass of the desired product. Typical yields range from 75-95%.
-
Troubleshooting: If the reaction stalls, ensure all reagents and solvents were truly anhydrous. Gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, but may increase side product formation. If a di-sulfonated product is observed (less common with aromatic amines), reduce the equivalents of sulfonyl chloride to 1.05.
-
Protocol 2: Selective O-Sulfonylation of a Phenol
This protocol details the sulfonylation of a phenol, which generally requires slightly more forcing conditions or a more potent catalytic system compared to amines.
-
Causality & Rationale: Phenols are less nucleophilic than amines. Pyridine is often used as both the solvent and the base; it can act as a nucleophilic catalyst by forming a highly reactive pyridinium-sulfonyl intermediate, in addition to scavenging HCl.[10][11] The reaction may require gentle heating to proceed at a reasonable rate.
-
Materials:
-
Phenol (1.0 eq)
-
2-Cyanopyridine-3-sulfonyl chloride (1.2 eq)
-
Anhydrous Pyridine (as solvent and base)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To an oven-dried flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add 2-Cyanopyridine-3-sulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and carefully pour it over a mixture of ice and 1M HCl to neutralize the pyridine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to afford the desired sulfonate ester.
-
-
Self-Validating System:
-
Expected Outcome: Formation of a product with a distinct ¹H NMR spectrum, showing shifts in the aromatic protons adjacent to the sulfonate ester. LC-MS will confirm the correct mass. Yields are typically moderate to good (60-85%).
-
Troubleshooting: Low conversion can be addressed by increasing the reaction time or temperature, or by adding a catalytic amount of DMAP (4-Dimethylaminopyridine). Ensure the starting phenol is completely dry, as water will consume the reagent.
-
Data Interpretation & Characterization
Proper characterization is essential to confirm the structure of the newly synthesized sulfonamide or sulfonate.
| Spectroscopic Data for a Model N-Aryl Sulfonamide | |
| ¹H NMR | The N-H proton of the sulfonamide typically appears as a broad singlet between δ 8-11 ppm. Aromatic protons on the cyanopyridine ring and the aryl amine will show characteristic shifts and coupling patterns. |
| ¹³C NMR | The carbon atoms of the cyanopyridine ring and the aryl group will be visible. The cyano (-CN) carbon typically appears around δ 115-120 ppm. |
| IR Spectroscopy | Strong characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group will appear around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The C≡N stretch will be observed around 2220-2240 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the calculated exact mass of the product should be observed. |
References
-
Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330. [Link][12]
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. [Link][8]
-
2-Safety Data Sheet. (n.d.). Safety Data Sheet for 2-Cyanopyridine. [Link][6]
-
El-Damasy, A. K., et al. (2019). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules, 24(21), 3973. [Link][1]
-
Dmitrieva, I. G., et al. (2009). 3-CYANO-4,6-DIMETHYL-5-R-PYRIDINE-2-SULFONYL CHLORIDES AND N-SUBSTITUTED SULFONYLAMIDES BASED ON THEM. Chemistry of Heterocyclic Compounds, 45, 1047-1052. [Link][13]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link][10]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link][11]
Sources
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-CYANO-4,6-DIMETHYL-5-R-PYRIDINE-2-SULFONYL CHLORIDES AND N-SUBSTITUTED SULFONYLAMIDES BASED ON THEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyanopyridine-3-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Cyanopyridine-3-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2-Cyanopyridine-3-sulfonyl chloride?
A1: The most established method for preparing aryl sulfonyl chlorides is the Sandmeyer-type reaction.[1][2] This process begins with the diazotization of a primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. For the target molecule, the synthesis logically starts from 3-Amino-2-cyanopyridine . The amino group is converted into a diazonium salt, which is then substituted with a sulfonyl chloride group.
Q2: How critical is temperature control during the initial diazotization step?
A2: Temperature control is arguably the most critical parameter. Aromatic diazonium salts, particularly those of heterocyclic amines, can be highly unstable.[3][4] The diazotization of primary aromatic amines is typically conducted between 0–5 °C to prevent the diazonium salt from decomposing prematurely, which often leads to the formation of unwanted phenol byproducts through reaction with water.[5][6]
Q3: My final product appears as a dark brown or black oil instead of the expected solid. Is it still usable?
A3: Significant discoloration often indicates substantial decomposition or the presence of impurities.[7] While pyridine-based sulfonyl chlorides can range from colorless to pale yellow, a dark color suggests the need for purification.[8] For sensitive downstream applications, using freshly prepared or purified material is strongly recommended to ensure reaction fidelity. Purity can be assessed via NMR or HPLC before proceeding.
Q4: How stable is the 2-Cyanopyridine-3-sulfonyl chloride product, and what are the best storage practices?
A4: The stability of heteroaromatic sulfonyl halides varies significantly with the position of the sulfonyl group. Beta-isomeric pyridine sulfonyl chlorides (like the 3-substituted target) are generally more stable than their alpha (2-) or gamma (4-) counterparts.[9] The primary decomposition pathway for β-isomers is hydrolysis by trace water to the corresponding sulfonic acid.[9][10] Therefore, the product is moisture-sensitive. For storage, it is imperative to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[7]
Q5: Are there more stable alternatives I can use if the sulfonyl chloride proves too difficult to handle?
A5: Yes, the corresponding sulfonyl fluoride is significantly more stable and less susceptible to hydrolysis.[10] While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, they offer a viable alternative for many applications where stability is a primary concern. The synthesis can be adapted to produce the sulfonyl fluoride, often through a similar Sandmeyer-type reaction using different reagents.
Synthesis Workflow and Key Stages
The synthesis of 2-Cyanopyridine-3-sulfonyl chloride is a multi-stage process requiring careful control over reaction conditions. The overall workflow is depicted below.
Caption: General workflow for the synthesis of 2-Cyanopyridine-3-sulfonyl chloride.
Troubleshooting Guide: Improving Reaction Yield
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve yield and purity.
Issue 1: Low or No Formation of Diazonium Salt in Step 1
-
Symptoms: The reaction solution does not change color as expected, or a spot test with starch-iodide paper shows no excess nitrous acid after the full addition of sodium nitrite.
-
Potential Causes & Solutions:
-
Incomplete Amine Protonation: The primary amine must be fully protonated to react with the nitrosating agent. Ensure you are using a sufficient excess of a strong acid (e.g., HCl, H₂SO₄). The 3-amino-2-cyanopyridine should be completely dissolved before cooling and adding sodium nitrite.
-
Incorrect Temperature: If the temperature rises above 5-10 °C, the formed diazonium salt can rapidly decompose.[5] Maintain strict temperature control using an ice-salt bath.
-
Degraded Sodium Nitrite: Sodium nitrite can degrade over time. Use a fresh, high-quality reagent. It is advisable to prepare the aqueous NaNO₂ solution just before use.
-
Premature Nitrous Acid Decomposition: Add the sodium nitrite solution slowly and subsurface to ensure it reacts with the amine rather than decomposing in the acidic environment.
-
Issue 2: Low Yield of Sulfonyl Chloride in the Sandmeyer Reaction (Step 2)
-
Symptoms: The final isolated yield is poor, despite successful diazotization. Analysis of the crude product shows significant amounts of starting material or byproducts like 2-cyano-3-chloropyridine.
-
Potential Causes & Solutions:
-
Inefficient SO₂ Delivery: The concentration of dissolved sulfur dioxide is crucial. A common method involves bubbling SO₂ gas through a solution of the copper catalyst in a solvent like acetic acid.[1] Ensure a steady, continuous flow of SO₂. Alternatively, use a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which can provide a slow, controlled release of SO₂.[11]
-
Inactive Catalyst: The copper(I) chloride catalyst can oxidize over time. Use freshly prepared or purified CuCl, or activate it before use.
-
Competing Side Reactions: The diazonium group can be replaced by a simple chloride ion, yielding 2-cyano-3-chloropyridine. This is a classic Sandmeyer side reaction.[2] To minimize this, ensure a high concentration of SO₂ is present. Adding the cold diazonium salt solution slowly to the pre-saturated SO₂/catalyst mixture is the recommended order of addition.
-
Hydrolysis: The presence of excessive water can hydrolyze the product to the sulfonic acid. While the initial reaction is aqueous, the workup must be designed to remove water efficiently.[1]
-
Issue 3: Product Decomposition During Workup and Purification
-
Symptoms: A reasonable crude yield is obtained, but the yield drops significantly after purification, or the product's color darkens.
-
Potential Causes & Solutions:
-
Hydrolysis: This is the most common cause. The sulfonyl chloride group is sensitive to water.[7]
-
Action: After the reaction, immediately quench and extract the product into a dry, non-polar organic solvent (e.g., dichloromethane, ethyl acetate).
-
Action: Wash the organic layer with cold brine, not plain water, to minimize product loss to the aqueous phase and aid in separation. Dry the organic layer thoroughly with a desiccant like MgSO₄ or Na₂SO₄.
-
-
Thermal Decomposition: Sulfonyl chlorides can be thermally labile.
-
Action: Remove the solvent under reduced pressure at a low temperature (e.g., <30 °C).
-
Action: If column chromatography is necessary, use a non-protic eluent system and perform the separation quickly. Deactivation of silica gel with a small amount of a non-nucleophilic base may be necessary to prevent on-column degradation.
-
-
Data and Protocols
Table 1: Critical Parameters for Synthesis Optimization
| Parameter | Recommended Condition | Rationale & Justification |
| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt intermediate, which is a primary cause of low yield.[5][6] |
| Acid Molar Excess | 2.5–3.0 equivalents | Ensures complete protonation of the aminopyridine for efficient reaction with nitrous acid. |
| NaNO₂ Addition | Slow, dropwise, subsurface | Minimizes localized heating and prevents the decomposition of nitrous acid before it can react with the amine. |
| SO₂ Source | Saturated solution or SO₂ surrogate (DABSO) | A high concentration of SO₂ is required to outcompete other nucleophiles (like Cl⁻) for the diazonium salt, maximizing sulfonyl chloride formation.[1][11] |
| Catalyst | Copper(I) Chloride (CuCl) | Cu(I) is the active catalyst in the Sandmeyer reaction, facilitating the radical transfer process.[2] |
| Workup Conditions | Anhydrous / Low Temperature | The sulfonyl chloride product is susceptible to hydrolysis and thermal degradation.[7][9] |
Experimental Protocol: Sandmeyer Chlorosulfonylation
This protocol is a representative example based on established Sandmeyer procedures and should be adapted and optimized for specific laboratory conditions.
Step 1: Diazotization of 3-Amino-2-cyanopyridine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-2-cyanopyridine (e.g., 10 mmol) in a mixture of concentrated HCl (30 mmol) and water.
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring until a fine, uniform slurry is formed.
-
Dissolve sodium nitrite (11 mmol) in a minimal amount of cold water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30–45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0–5 °C. This cold diazonium salt solution should be used immediately in the next step.
Step 2: Sandmeyer Reaction and Workup
-
In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (1.5 mmol) in glacial acetic acid or another suitable solvent.
-
Cool this solution to 10–15 °C and bubble sulfur dioxide (SO₂) gas through it until the solution is saturated.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution over 45–60 minutes, maintaining the temperature between 10–20 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Carefully pour the reaction mixture onto crushed ice. The crude product may precipitate as a solid.
-
Extract the mixture three times with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash sequentially with cold water and cold saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude 2-Cyanopyridine-3-sulfonyl chloride. Further purification can be achieved by recrystallization if a solid is obtained.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem. (n.d.). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
- Wei, W., et al. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9.
- Shevchuk, O. I., et al. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Various Authors. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Dolgouchin, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Singh, K., & Singh, K. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Savateev, A., et al. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
- Scribd. (n.d.). Sandmeyer OPRD Set 2009.
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
- Organic Chemistry Portal. (n.d.).
- Bar-Ziv, R., et al. (2024).
- U.S. Patent No. US6710180B2. (2004). Diazonium salts which are intermediates for 3-substituted pyridines.
- Smith, A. M. R., et al. (n.d.).
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Long-term stability and recommended storage of 2-Cyanopyridine-3-sulfonyl chloride
Welcome to the comprehensive technical support guide for 2-Cyanopyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the fundamental chemical properties of sulfonyl chlorides and specific handling requirements for this compound.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling, storage, and stability of 2-Cyanopyridine-3-sulfonyl chloride.
Q1: What are the ideal long-term storage conditions for 2-Cyanopyridine-3-sulfonyl chloride?
A1: For optimal long-term stability, 2-Cyanopyridine-3-sulfonyl chloride should be stored at -20°C in a tightly sealed container, away from moisture.[1] Some suppliers also recommend storage at 2-8°C for shorter periods.[2] The key is to minimize exposure to ambient moisture and temperature fluctuations. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.
Q2: How sensitive is 2-Cyanopyridine-3-sulfonyl chloride to moisture?
A2: Like most sulfonyl chlorides, this compound is highly sensitive to moisture.[3] It readily reacts with water, including atmospheric humidity, in an exothermic and sometimes vigorous reaction. This hydrolysis leads to the degradation of the compound.[3]
Q3: What is the primary degradation product of 2-Cyanopyridine-3-sulfonyl chloride upon exposure to water?
A3: The primary degradation products are 3-cyanopyridine-2-sulfonic acid and hydrochloric acid (HCl).[4][5] The formation of these byproducts will reduce the purity of the reagent and can interfere with subsequent reactions.
Q4: Can I handle this compound on an open bench?
A4: No. Due to its reactivity with moisture and its corrosive nature, all handling of 2-Cyanopyridine-3-sulfonyl chloride should be conducted in a controlled environment, such as a glove box or a chemical fume hood with low ambient humidity.[2][3]
Q5: What are the visible signs of degradation?
A5: The pure compound is typically a solid. A key visual indicator of degradation is a change in the physical appearance of the material. Clumping of the solid, a sticky or oily consistency, or a change in color can all suggest moisture contamination and subsequent hydrolysis. The distinct, sharp odor of hydrogen chloride may also be present if significant degradation has occurred.
Q6: Is 2-Cyanopyridine-3-sulfonyl chloride sensitive to light?
A6: While the primary stability concern is moisture, it is good practice to store the compound in an opaque or amber vial to protect it from light. Some sulfonyl halides can undergo light-induced homolysis, although this is more common for sulfonyl bromides and iodides.[6] To ensure the highest purity, minimizing light exposure is recommended.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of 2-Cyanopyridine-3-sulfonyl chloride.
Troubleshooting Workflow
Caption: Troubleshooting workflow for 2-Cyanopyridine-3-sulfonyl chloride.
Problem: Poor or No Reaction Yield
Possible Cause 1: Reagent Degradation due to Improper Storage
-
Symptoms: The reaction fails to proceed to completion, or the desired product is not formed. You may observe side products consistent with the reaction of your substrate with sulfonic acid.
-
Verification:
-
Visual Inspection: Check the reagent for any signs of degradation as described in FAQ Q5.
-
Purity Assessment: Perform an analytical check to confirm the purity of the 2-Cyanopyridine-3-sulfonyl chloride. A detailed protocol for HPLC analysis is provided in Section III. The presence of a significant peak corresponding to 3-cyanopyridine-2-sulfonic acid is a definitive marker of hydrolysis.
-
-
Solution:
-
If degradation is confirmed, the reagent should be safely discarded according to your institution's guidelines.
-
Procure a new batch of the reagent and ensure it is stored under the recommended conditions (see Table 1).
-
Possible Cause 2: Inadequate Anhydrous Reaction Conditions
-
Symptoms: The reaction is sluggish or incomplete, even with a reagent that has been confirmed to be of high purity.
-
Verification:
-
Review Solvent and Reagent Preparation: Ensure that all solvents were rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Check Reaction Setup: Confirm that the reaction was assembled under an inert atmosphere and that all glassware was thoroughly dried.
-
-
Solution:
-
Repeat the reaction with freshly dried solvents and reagents under a strictly inert atmosphere.
-
III. Experimental Protocols for Quality Assessment
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 2-Cyanopyridine-3-sulfonyl chloride and detecting the presence of its primary hydrolytic degradation product, 3-cyanopyridine-2-sulfonic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A starting point could be 95% A for 2 minutes, then a linear gradient to 95% B over 10 minutes, followed by a hold at 95% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Procedure:
-
Sample Preparation: Carefully weigh approximately 10 mg of 2-Cyanopyridine-3-sulfonyl chloride in a dry vial inside a fume hood or glove box. Dissolve in 10 mL of dry acetonitrile. This stock solution should be diluted further with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation:
-
The pure 2-Cyanopyridine-3-sulfonyl chloride will have a characteristic retention time.
-
The hydrolysis product, 3-cyanopyridine-2-sulfonic acid, being more polar, will have a shorter retention time and will elute earlier from the column.
-
The purity can be estimated by the relative peak area of the main component.
-
-
IV. Recommended Storage and Stability Summary
The following table summarizes the key parameters for the storage and handling of 2-Cyanopyridine-3-sulfonyl chloride to ensure its long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term.[1][2] | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[3] | Prevents hydrolysis by excluding atmospheric moisture. |
| Container | Tightly sealed, opaque or amber glass bottle. | Prevents ingress of moisture and protects from potential photodegradation.[6] |
| Handling | In a chemical fume hood or glove box with low humidity.[3] | Protects the user from corrosive fumes and the compound from moisture. |
| Incompatibilities | Water, strong bases, alcohols, and amines.[3] | Reacts vigorously and exothermically with these substances. |
V. References
-
Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyanopyridine-2-sulfonic acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3-Cyanopyridine-2-sulfonic acid | C6H4N2O3S | CID 71650199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimization of 2-Cyanopyridine-3-sulfonyl Chloride Reactions with Anilines
Welcome to the technical support center for the synthesis of N-aryl-2-cyanopyridine-3-sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-cyanopyridine-3-sulfonyl chloride and various aniline derivatives. Our goal is to provide you with actionable, field-tested insights to help you overcome common challenges and optimize your reaction conditions. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Section 1: Reaction Overview & Core Principles
The reaction of 2-cyanopyridine-3-sulfonyl chloride with anilines is a nucleophilic substitution at the sulfur atom, forming a stable sulfonamide bond. This transformation is fundamental in medicinal chemistry for synthesizing compounds with a wide range of biological activities.[1][2] While robust, the reaction's success is highly sensitive to the electronic properties of the aniline, the choice of base, solvent, and temperature.
The general mechanism involves the nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step. The subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base yields the final sulfonamide product and the hydrochloride salt of the base.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for successful experimentation.
Q1: What are the recommended starting conditions for a new aniline substrate?
For a typical reaction, we recommend starting with the conditions outlined in the table below. These parameters provide a robust baseline that can be further optimized.
| Parameter | Recommendation | Rationale & Expert Insights |
| Aniline Equiv. | 1.0 | The aniline is typically the limiting reagent. |
| Sulfonyl Chloride Equiv. | 1.05 - 1.2 | A slight excess ensures complete consumption of the valuable aniline. However, a large excess can lead to side reactions like bis-sulfonylation with primary anilines.[4] |
| Base Equiv. | 1.5 - 2.0 | At least one equivalent is needed to neutralize the HCl generated.[5] An excess helps drive the reaction to completion, especially with less nucleophilic anilines. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (ACN) | These are aprotic solvents that solubilize the reagents well without reacting with the sulfonyl chloride.[4] |
| Base | Pyridine or Triethylamine (TEA) | Pyridine can act as both a base and a nucleophilic catalyst. TEA is a non-nucleophilic, stronger base suitable for a wider range of anilines.[3][6] |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is often exothermic.[7] Starting at 0 °C and allowing the reaction to slowly warm to RT helps control the reaction rate and minimize side product formation. |
| Concentration | 0.1 - 0.5 M | A moderate concentration ensures a reasonable reaction rate without causing solubility or heat transfer issues. |
Q2: How does the electronic nature of the aniline affect the reaction?
The nucleophilicity of the aniline is paramount.
-
Electron-Rich Anilines (e.g., those with -OCH₃, -CH₃ groups) are highly nucleophilic and react quickly, often at 0 °C. The primary challenge here is controlling the reaction's exothermicity and preventing side reactions like bis-sulfonylation.
-
Electron-Poor Anilines (e.g., those with -NO₂, -CN, -CF₃ groups) are much less nucleophilic. These substrates often require more forcing conditions:
-
Stronger Bases: A non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be needed.[4]
-
Higher Temperatures: Heating the reaction (e.g., 40-80 °C) may be necessary to achieve a reasonable rate.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can be used, but must be scrupulously anhydrous, as they can promote hydrolysis of the sulfonyl chloride at elevated temperatures.
-
Q3: Why is the choice of base so critical?
The base serves two primary functions:
-
HCl Scavenger: It neutralizes the hydrochloric acid produced during the reaction, preventing the protonation of the aniline starting material which would render it non-nucleophilic.[3]
-
Rate Enhancement: For weakly nucleophilic anilines, the base can deprotonate the intermediate complex, helping to drive the reaction forward.
The choice between a nucleophilic base (like pyridine) and a non-nucleophilic base (like TEA or DBU) is important. Pyridine can form a highly reactive sulfonylpyridinium salt intermediate, which can accelerate the reaction. However, for very sterically hindered anilines, a less bulky, non-nucleophilic base is often preferred.
Section 3: Detailed Troubleshooting Guide
Even with a solid starting point, challenges can arise. This guide provides a systematic approach to problem-solving.
Problem 1: Low or No Product Yield
Possible Cause A: Deactivated Sulfonyl Chloride 2-Cyanopyridine-3-sulfonyl chloride is highly electrophilic and susceptible to hydrolysis by atmospheric moisture or residual water in solvents, which converts it to the unreactive sulfonic acid.
-
Self-Validating Protocol:
-
Verify Purity: Before use, check the sulfonyl chloride by ¹H NMR. The presence of broad peaks or shifts from the expected spectrum may indicate decomposition.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[5]
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent moisture ingress.
-
Possible Cause B: Insufficiently Reactive Aniline/Base Combination An electron-poor aniline may not be nucleophilic enough to react under standard conditions.
-
Step-by-Step Optimization:
-
Increase Temperature: After initial mixing at 0 °C, slowly warm the reaction to RT and monitor by TLC or LCMS. If no conversion is observed after 2-4 hours, gradually increase the temperature to 40 °C. Continue monitoring for product formation versus starting material decomposition.
-
Change the Base: If temperature increase is ineffective, set up the reaction again using a stronger, non-nucleophilic base. Switch from pyridine/TEA to DBU (1.5 equiv).
-
Solvent Effects: The reaction rate can be influenced by the solvent. A study on aromatic sulfonyl chlorides with anilines showed that solvent properties, particularly hydrogen bond donor (HBD) capability, can affect reactivity.[8] While aprotic solvents are standard, for very challenging substrates, exploring different aprotic solvents (e.g., THF, Dioxane) may be beneficial.
-
Problem 2: Significant Side Product Formation
Possible Cause A: Bis-sulfonylation (for Primary Anilines) The N-H of the newly formed sulfonamide is acidic and can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride. This is more common with excess sulfonyl chloride and elevated temperatures.
-
Refined Experimental Protocol:
-
Setup: To a solution of the primary aniline (1.0 equiv) and base (e.g., pyridine, 2.0 equiv) in anhydrous DCM at 0 °C under N₂, add a solution of 2-cyanopyridine-3-sulfonyl chloride (1.05 equiv) in anhydrous DCM dropwise via a syringe pump over 30-60 minutes.
-
Rationale: The slow addition maintains a low concentration of the electrophilic sulfonyl chloride, ensuring it reacts preferentially with the more nucleophilic aniline over the less nucleophilic sulfonamide anion.[4] Keeping the temperature at 0 °C further increases this selectivity.
-
Monitoring: Monitor the reaction closely. Once the aniline is consumed, quench the reaction immediately to prevent further side reactions.
-
Possible Cause B: Polymerization This can occur if the sulfonyl chloride reacts with the amine of another molecule in a chain reaction, a known issue in some sulfonamide syntheses.[9]
-
Solution: This issue is mitigated by the same strategies used to prevent bis-sulfonylation: slow, controlled addition of the sulfonyl chloride to the aniline solution at low temperatures. Maintaining dilute conditions (e.g., 0.1 M) can also favor the intramolecular reaction over intermolecular polymerization.
Problem 3: Difficulties in Purification
Possible Cause A: Co-elution of Product and Starting Materials The polarity of the sulfonamide product can sometimes be very similar to that of the unreacted aniline or the hydrolyzed sulfonic acid.
-
Work-up and Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, dilute the mixture with DCM. Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the basic aniline and any remaining base, followed by a wash with saturated NaHCO₃ solution to remove the acidic sulfonic acid byproduct. Finish with a brine wash, then dry the organic layer over Na₂SO₄ or MgSO₄.
-
Chromatography: If co-elution persists, modify your column chromatography conditions.
-
Solvent System: Switch from a standard Ethyl Acetate/Hexanes system to a DCM/Methanol system. The different solvent properties can alter the relative elution order.
-
Additive: For acidic or basic compounds, adding a small amount of modifier to the mobile phase (e.g., 1% TEA for basic compounds, 1% acetic acid for acidic compounds) can improve peak shape and separation.
-
-
Section 4: Experimental Workflow Visualization
The following diagram outlines a best-practice workflow for setting up and performing the reaction.
References
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- Semantic Scholar (2014). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Notes that the reaction between aniline and a sulfonyl chloride is strongly exothermic. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiL715gpj3tGmQaoOQHrQNT3Jl_Sx-msv7sDzu0oJmHyQO8-Y5NLg70P5tWg885u6zjPMnxGWZJZWC8t7SGXxoEMGnLa1TQVuvXM0C_hIAT9GOTmr_p3WUWD7bKx05Wj2p2Jv9o_Ij54HjMccKhPUqQHrIUG9t2qJLX2GvsBTl1xnWkBcgY05NOw==]
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Troubleshooting guide for failed reactions with 2-Cyanopyridine-3-sulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Cyanopyridine-3-sulfonyl chloride is not proceeding, or the yield is extremely low. What are the most likely causes?
Low or no yield is the most common issue encountered and almost always traces back to the deactivation of the sulfonyl chloride.
Primary Cause: Hydrolysis
2-Cyanopyridine-3-sulfonyl chloride is highly electrophilic at the sulfur atom, making it extremely susceptible to hydrolysis. Even trace amounts of water in your reaction setup can rapidly convert the sulfonyl chloride into the corresponding 2-cyanopyridine-3-sulfonic acid.[1][2] This sulfonic acid is unreactive towards amines or alcohols under standard sulfonylation conditions, leading to reaction failure.
The electron-withdrawing nature of the cyano group at the 2-position and the inherent electron deficiency of the pyridine ring likely increase the electrophilicity of the sulfonyl group, making this particular derivative especially sensitive to moisture compared to other sulfonyl chlorides.[1]
Secondary Causes:
-
Inappropriate Base: Using a nucleophilic base (e.g., hydroxide, alkoxides) can lead to competitive reactions with the sulfonyl chloride.
-
Steric Hindrance: A highly hindered amine or alcohol nucleophile may react sluggishly.
-
Low Reagent Purity: The starting sulfonyl chloride may have degraded during storage.
Troubleshooting Workflow: No or Low Product Yield
This workflow provides a systematic approach to diagnosing and solving yield issues.
Caption: Diagnostic workflow for failed reactions.
Detailed Troubleshooting Protocols
Issue 1: The Sulfonyl Chloride is Unreacted
If analysis shows your starting sulfonyl chloride is largely unconsumed, the issue lies with the reaction conditions or the nucleophile, not necessarily decomposition.
Protocol 1: Optimizing Reaction Conditions
-
Re-evaluate Your Base: The base's role is to neutralize the HCl generated during the reaction.[3] It should be non-nucleophilic. Tertiary amines are standard.
-
Action: Switch to a different non-nucleophilic base. If using triethylamine (Et₃N), consider a bulkier base like N,N-diisopropylethylamine (DIPEA) to minimize any potential side reactions. Pyridine can also be used as both the base and a solvent.
-
-
Solvent Selection: The solvent must be aprotic and capable of dissolving your reactants.
-
Action: Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are excellent first choices. Ensure they are from a freshly opened bottle or have been properly dried.
-
-
Temperature Adjustment: Most sulfonamide formations proceed well at 0 °C to room temperature.
-
Action: If your nucleophile is sterically hindered or electronically deactivated, consider slowly warming the reaction to 40-50 °C. Monitor carefully by TLC or LC-MS to check for decomposition.
-
| Parameter | Recommended | Rationale |
| Solvent | Anhydrous DCM, ACN, THF | Aprotic, inert, and good solubility for reactants. |
| Base | Pyridine, Et₃N, DIPEA | Non-nucleophilic; efficiently scavenges HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate against potential degradation. |
Table 1: Recommended starting conditions for sulfonylation reactions.
Issue 2: The Sulfonyl Chloride is Consumed, but No Desired Product is Formed
This is the classic sign of hydrolysis. Your primary focus must be on eliminating all sources of moisture.
Protocol 2: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware (flasks, syringes, stir bars) must be rigorously dried.
-
Action: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with an inert gas.
-
-
Solvent and Reagent Purity: Commercial anhydrous solvents are acceptable but can pick up moisture over time.
-
Action: Use solvents from a recently opened bottle or dispense them from a solvent purification system. Ensure your amine or alcohol nucleophile is dry; if it is a salt (e.g., a hydrochloride), it must be neutralized and dried before use.
-
-
Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas.
-
Action: Assemble your reaction apparatus, purge with dry nitrogen or argon for several minutes, and maintain a gentle positive pressure throughout the experiment (e.g., using a balloon or a bubbler).
-
Q2: I am reacting 2-Cyanopyridine-3-sulfonyl chloride with a primary amine and see a second, less polar spot on my TLC plate. What is it?
This is likely the di-sulfonated byproduct. After the initial sulfonamide is formed, the nitrogen is still nucleophilic enough (though significantly less so) to react with a second molecule of the highly reactive sulfonyl chloride.
Caption: Formation of di-sulfonated byproduct.
Protocol 3: Minimizing Di-sulfonylation
-
Control Stoichiometry and Addition: The key is to avoid having a high local concentration of the sulfonyl chloride in the presence of the product.
-
Action: Dissolve the primary amine and base in your anhydrous solvent. Slowly add a solution of 2-Cyanopyridine-3-sulfonyl chloride (1.0 equivalents) dropwise via a syringe pump over 30-60 minutes at 0 °C. This maintains an excess of the amine relative to the sulfonyl chloride at all times.
-
-
Use an Excess of Amine: Using a slight excess of the amine can help ensure the sulfonyl chloride is consumed before it can react with the product.
-
Action: Use 1.1 to 1.2 equivalents of the primary amine relative to the sulfonyl chloride.
-
Q3: My reaction seems to be working, but I am getting a complex mixture of byproducts. What other side reactions are possible?
While less common under standard conditions, the functionalities on 2-Cyanopyridine-3-sulfonyl chloride can lead to other issues.
-
Hydrolysis of the Cyano Group: Under strongly acidic or basic conditions, particularly with heating, the cyano group can hydrolyze to a carboxamide or even a carboxylic acid.[4][5][6] This is generally not an issue under the mild, slightly basic conditions of sulfonamide synthesis but can occur during a difficult workup or purification.
-
Solution: Maintain a neutral or slightly basic pH during aqueous workup. Avoid prolonged heating or exposure to strong acids/bases.
-
-
Reaction with Tertiary Amine Bases: While uncommon, some activated sulfonyl chlorides can undergo reactions with tertiary amines like triethylamine, especially if the amine has accessible α-protons.[7]
-
Solution: Use a hindered base like DIPEA or a base without α-protons like pyridine.
-
Analytical Characterization
Properly identifying starting materials, products, and byproducts is crucial for troubleshooting.
| Technique | Application | Expected Observations for 2-Cyanopyridine-3-sulfonamide derivatives |
| ¹H NMR | Structure Confirmation | Aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns. The proton on the sulfonamide nitrogen (if present) may be broad and its chemical shift can be concentration-dependent.[8][9][10] |
| ¹³C NMR | Structure Confirmation | The carbon of the cyano group will appear around 115-120 ppm. Pyridine ring carbons will be in the aromatic region. |
| LC-MS | Reaction Monitoring & Mass Verification | Provides rapid confirmation of product formation (by mass) and consumption of starting materials. Helps identify byproduct masses.[11] |
| FTIR | Functional Group ID | A strong, sharp peak for the C≡N stretch will be observed around 2230-2240 cm⁻¹. Strong S=O stretching bands will appear around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.[8] |
Table 2: Key analytical techniques for reaction monitoring and characterization.
References
- BenchChem. (2025).
- Morton, J. (2014). The Synthesis of Functionalised Sulfonamides.
- Google Patents. (2000). Process for reacting cyanuric chloride with ammonia or with amines.
- Organic Chemistry Portal. (2009).
- ResearchG
- Shevchuk, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Pereshivko, O. P., et al. (2020). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 151(10), 1599–1605.
- Prakash, G. K. S., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(15), 1967–1969.
- Google Patents. (2005).
- ResearchGate. (2020). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5.
- Anwer, K. E., et al. (2023). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Journal of Heterocyclic Chemistry.
- Google Patents. (2010). Preparation method of 2-chloro-3-cyanopyridine.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.
- ResearchGate. (2022).
- ResearchGate. (2014). Scheme 3.
- Barandika, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Royal Society of Chemistry. (n.d.). .
- ChemicalBook. (n.d.). 2-Cyanopyridine(100-70-9) 1H NMR.
- Google Patents. (2016). Pyridine-3-sulfonyl chloride production method.
- ResearchGate. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.
- ChemScene. (n.d.). 1249854-80-5 | 3-Cyanopyridine-2-sulfonyl chloride.
- ResearchGate. (2012).
- University of California, Riverside. (n.d.).
- US National Library of Medicine. (2010). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.
- Google Patents. (1998).
- ChemRxiv. (2023).
- Google Patents. (2009). The synthetic method of 2-pyridine carboxylic acid.
- University of California, Riverside. (n.d.).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Organic Chemistry Portal. (2009).
- ResearchGate. (2020). Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes.
- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal, 5, 23–32.
- ResearchGate. (2021). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid;....
- Google Patents. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
- Google Patents. (1998). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
- Wikipedia. (n.d.). Hydrazine.
- Chemistry of Heterocyclic Compounds. (2009). 3-CYANO-4,6-DIMETHYL-5-R-PYRIDINE-2-SULFONYL CHLORIDES AND N-SUBSTITUTED SULFONYLAMIDES BASED ON THEM.
Sources
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- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
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- 9. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
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- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies for the Removal of Unreacted 2-Cyanopyridine-3-sulfonyl Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 2-cyanopyridine-3-sulfonyl chloride from reaction mixtures. Our goal is to equip you with the knowledge to select and execute the most effective purification strategy for your specific application, ensuring the integrity and purity of your target compounds.
Understanding the Challenge
2-Cyanopyridine-3-sulfonyl chloride is a highly reactive reagent, prized for its ability to form sulfonamides, which are key functional groups in many pharmaceutical compounds.[1] The electrophilicity of the sulfur atom is enhanced by the electron-withdrawing properties of the adjacent sulfonyl group, the pyridine ring, and the cyano group, making it highly susceptible to nucleophilic attack.[2][3] However, this high reactivity also means that any excess reagent must be diligently removed to prevent complications in downstream applications and to ensure the purity of the final product. The presence of the cyanopyridine moiety introduces specific considerations, particularly its potential for hydrolysis under certain pH conditions.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my reaction, I have a persistent impurity that I suspect is unreacted 2-cyanopyridine-3-sulfonyl chloride. What is the most straightforward way to remove it?
A1: The most common and often simplest approach is a carefully controlled aqueous workup. Unreacted sulfonyl chlorides can be hydrolyzed to their corresponding sulfonic acids. By washing the reaction mixture with a mild aqueous base, such as sodium bicarbonate, the resulting 2-cyanopyridine-3-sulfonic acid is converted to its water-soluble salt, which can then be efficiently extracted into the aqueous phase.[5]
Troubleshooting Tip: If you still observe the sulfonyl chloride in your organic layer after a basic wash, consider the following:
-
Insufficient Hydrolysis: The hydrolysis of sterically hindered or electron-deficient sulfonyl chlorides can be slow. Increase the stirring time with the basic solution to promote more complete hydrolysis.
-
Product Stability: Be mindful that prolonged exposure to basic conditions could potentially lead to the hydrolysis of the cyano group on your desired product to a carboxamide or carboxylic acid.[4][6] Monitoring the reaction by TLC or LCMS is crucial.
Q2: My desired product is sensitive to basic conditions. What are my options for removing the unreacted sulfonyl chloride?
A2: If your product contains base-labile functional groups (e.g., esters, certain protecting groups), you should avoid basic aqueous washes. In this scenario, two excellent alternatives are a nucleophilic quench or the use of a scavenger resin.
-
Nucleophilic Quench: You can add a simple nucleophile, such as a primary or secondary amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution), to the reaction mixture. This will rapidly convert the unreacted sulfonyl chloride into a sulfonamide.[4] The resulting sulfonamide will have different polarity and potentially different acidic/basic properties compared to your product, often facilitating separation by chromatography or extraction at a different pH.
-
Scavenger Resins: Polymer-bound scavengers, such as aminomethyl polystyrene or other amine-functionalized resins, offer a clean and efficient method for removing excess electrophiles. The scavenger resin reacts with the 2-cyanopyridine-3-sulfonyl chloride, and the resulting polymer-bound sulfonamide is then simply removed by filtration.[1] This method is particularly advantageous when aqueous workups are problematic or for parallel synthesis applications.[5]
Q3: I performed a nucleophilic quench with an amine, but now I have a new impurity that is difficult to separate from my product. What should I do?
A3: This is a common challenge when the newly formed sulfonamide has similar chromatographic properties to your desired product. To address this, consider the following before repeating the experiment:
-
Choice of Nucleophile: Select a quenching amine that will result in a sulfonamide with significantly different properties. For instance, using a more polar amine might make the resulting sulfonamide more soluble in an aqueous phase, or using a basic amine could allow for its removal with an acidic wash.
-
Alternative Quench: Consider quenching with a small amount of an alcohol, like methanol, to form a sulfonate ester. This ester may have different separation characteristics than the corresponding sulfonamide.
Q4: When is column chromatography the best option for removing unreacted 2-cyanopyridine-3-sulfonyl chloride?
A4: While quenching methods are generally preferred to convert the reactive sulfonyl chloride into a more benign and easily separable species, direct purification by column chromatography can be an option if the product's polarity is significantly different from that of the sulfonyl chloride.[5] However, it's often more efficient to perform a quench first to transform the sulfonyl chloride into a more polar compound (sulfonic acid or sulfonamide), which will have a very different retention factor (Rf) on silica gel, making the chromatographic separation much easier.[5]
Troubleshooting Chromatography of Pyridine Derivatives:
-
Peak Tailing: Basic pyridine compounds can interact with acidic silanol groups on the silica gel, leading to peak tailing. Adding a small amount of a competing base, like triethylamine, to your eluent can often mitigate this issue.
-
Compound Stability: Be aware that some pyridine derivatives can be sensitive to the acidic nature of silica gel. If you observe degradation, consider using a different stationary phase like alumina or a polymer-based column.
Method Selection Guide
Choosing the right purification strategy depends on the properties of your desired product and the scale of your reaction. The following table provides a comparative overview of the primary methods for removing unreacted 2-cyanopyridine-3-sulfonyl chloride.
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous/Base Wash | Simple, cost-effective, and removes the sulfonyl chloride as a water-soluble salt. | Not suitable for base-sensitive products. Potential for hydrolysis of the cyanopyridine moiety with prolonged exposure or harsh basic conditions.[4] | Robust, base-stable products on a moderate to large scale. |
| Nucleophilic Quench | Rapid and effective conversion of the reactive sulfonyl chloride. | Introduces a new impurity (sulfonamide or sulfonate ester) that must be removed. | Reactions where the resulting quenched product has significantly different physical properties (e.g., polarity, acidity/basicity) from the desired product, allowing for easy separation. |
| Scavenger Resin | High selectivity, simple filtration-based removal, and suitable for sensitive products and automated synthesis.[1] | Can be more expensive than other methods, and the scavenging reaction may require several hours to overnight. | Purification of sensitive compounds, high-throughput synthesis, and when traditional extraction methods are ineffective. |
| Column Chromatography | Can be effective if there is a significant polarity difference between the product and the sulfonyl chloride. | Can be time-consuming and may require large volumes of solvent. Potential for product degradation on silica gel. | Final purification step after a preliminary quench or for compounds that are very different in polarity from the sulfonyl chloride. |
Experimental Protocols
Protocol 1: Standard Aqueous/Base Wash
This protocol is designed for the removal of excess 2-cyanopyridine-3-sulfonyl chloride when the desired product is stable to mild aqueous base.
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath to control any exotherm during quenching.
-
Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.
-
Basify: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases. Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent used in the reaction (e.g., ethyl acetate, dichloromethane).
-
Combine and Dry: Combine all organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Further Purification: If necessary, purify the crude product by column chromatography.
Protocol 2: Nucleophilic Quench with an Amine
This protocol is suitable for reactions where the product is sensitive to aqueous base.
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Quenching Agent: Slowly add a simple amine (e.g., 2-3 equivalents based on the excess sulfonyl chloride) such as aqueous ammonia or triethylamine.
-
Stir: Allow the mixture to stir at 0 °C for 15-30 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Workup: Proceed with an appropriate workup. If a basic amine was used, an acidic wash (e.g., dilute HCl) can be used to remove the resulting sulfonamide. If a neutral amine was used, separation will likely be achieved through chromatography.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
Protocol 3: Removal with a Scavenger Resin
This protocol is ideal for sensitive substrates and for simplifying purification in parallel synthesis.
-
Select Resin: Choose an appropriate amine-based scavenger resin (e.g., PS-Trisamine). A typical loading is 2-4 equivalents relative to the excess sulfonyl chloride.[1]
-
Add Resin: Add the scavenger resin directly to the completed reaction mixture.
-
Agitate: Stopper the flask and stir or shake the slurry at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin. A fritted funnel or a cotton plug in a pipette can be used.
-
Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and washes and concentrate in vacuo to yield the crude product.
Visualizing the Process
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the most appropriate method to remove unreacted 2-cyanopyridine-3-sulfonyl chloride.
Caption: Transformation of the sulfonyl chloride during workup.
References
- Cao, W., Kattau, R.A., & Kreilis, G. (1998). Continuous Processes for the Hydrolysis of Cyanopyridines under Substantially Adiabatic Conditions. U.S.
- Reilly Tar & Chemical Corporation. (1982). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support Center.
- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts. BenchChem Technical Support Center.
-
Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? (2007). Chemical Communications, (31), 3288-3290. [Link]
- Moody, C. J., & Rees, C. W. (1979). Some derivatives of 2-cyanopyridine. Journal of the Chemical Society, Perkin Transactions 1, 329-333.
Sources
- 1. EP1021408A4 - CONTINUOUS METHOD FOR THE HYDROLYSIS OF CYANOPYRIDINES UNDER KEY ADIABATIC CONDITIONS - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
Challenges and solutions for the scale-up synthesis of 2-Cyanopyridine-3-sulfonyl chloride
Welcome to the technical support center for the synthesis of 2-Cyanopyridine-3-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges, provide robust troubleshooting strategies, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.
Introduction: The Challenge of a Multifunctional Intermediate
2-Cyanopyridine-3-sulfonyl chloride is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive sulfonyl chloride, a nitrile group, and a pyridine ring, offers versatile handles for molecular elaboration. However, this same multifunctionality presents significant challenges during synthesis and scale-up. The primary synthetic route involves the chlorosulfonation of 2-cyanopyridine, a reaction notorious for its aggressive reagents, exothermic nature, and potential for side-product formation. This guide provides field-proven insights to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?
Answer: Low yield is a frequent issue, often stemming from several factors related to reagent quality, reaction conditions, or product stability.
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Probable Cause A: Inactive Chlorosulfonating Agent. Chlorosulfonic acid (CSA) is highly hygroscopic and reacts violently with water.[1][2][3] Contamination with moisture will decompose the reagent, reducing its activity and generating sulfuric acid and HCl, which can promote side reactions.
-
Solution:
-
Always use freshly opened or properly stored chlorosulfonic acid from a reputable supplier.
-
Handle CSA under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air moisture.
-
Consider titrating a small sample of the CSA to confirm its strength before use in a large-scale run.
-
-
-
Probable Cause B: Incomplete Reaction. The reaction may not have gone to completion due to insufficient temperature or reaction time.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or GC to monitor the disappearance of the 2-cyanopyridine starting material.[4] A stable starting material concentration indicates reaction completion.
-
Temperature Optimization: While the reaction is exothermic, it often requires an initial activation energy. If the reaction has not initiated, a slight, controlled increase in temperature may be necessary. Conversely, on scale-up, efficient heat removal is critical to prevent runaway reactions.[5]
-
-
-
Probable Cause C: Product Decomposition. Heteroaromatic sulfonyl chlorides, particularly those with electron-withdrawing groups, can be unstable.[6][7] The product can decompose during a lengthy, high-temperature reaction or a harsh workup. Pyridine sulfonyl chlorides are known to undergo hydrolysis or SO2 extrusion.[6]
-
Solution:
-
Minimize Reaction Time: Use IPCs to stop the reaction as soon as the starting material is consumed.
-
Controlled Quench: The workup, typically quenching the reaction mixture on ice, is highly exothermic and must be done slowly and with efficient cooling to prevent localized heating that can degrade the product.
-
Temperature Control: Maintain low temperatures throughout the workup and extraction process to preserve the integrity of the sulfonyl chloride.[8]
-
-
Question 2: I'm observing significant impurity formation. How can I identify and minimize these byproducts?
Answer: Impurity profiles can be complex in chlorosulfonation reactions. Understanding the potential side reactions is key to suppression.
-
Probable Cause A: Formation of Isomeric Sulfonyl Chlorides. Chlorosulfonation of substituted pyridines can sometimes lead to a mixture of isomers, although the directing effects of the cyano group at the 2-position should favor sulfonation at the 3-position.
-
Solution:
-
Control Reaction Temperature: Lowering the reaction temperature often increases the regioselectivity of electrophilic aromatic substitutions.
-
Analytical Characterization: Use NMR spectroscopy to confirm the structure of the main product and identify any isomeric impurities.[4]
-
-
-
Probable Cause B: Formation of the Corresponding Sulfonic Acid. This is a common byproduct resulting from the hydrolysis of the sulfonyl chloride.[9] It can form if there is moisture in the reagents or during the aqueous workup.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.
-
Efficient Extraction: During workup, promptly extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) after quenching to minimize its contact time with the aqueous phase.
-
Washing: Wash the organic layer with cold brine to remove residual water and sulfonic acid.
-
-
-
Probable Cause C: Poly-chlorosulfonation or Degradation. Using a large excess of chlorosulfonic acid or running the reaction at too high a temperature can lead to the formation of di-sulfonylated products or tar-like degradation materials.[5]
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorosulfonic acid. While a slight excess is often needed, a large excess should be avoided. An automated continuous synthesis approach can improve control over stoichiometry and residence time.[10]
-
Temperature Management: Maintain the reaction within the optimal temperature window. Use a reactor with sufficient cooling capacity and monitor the internal temperature closely.
-
-
Question 3: The workup and isolation are proving difficult on a larger scale. What is the best practice?
Answer: Scaling up the workup requires careful planning to manage exotherms and ensure efficient separation.
-
Problem: Uncontrolled Quench. Adding the reaction mixture to ice/water is extremely exothermic and can cause dangerous splashing and product degradation.
-
Solution:
-
Reverse Addition: Slowly add the reaction mixture to a well-stirred, cooled vessel of ice. This allows for better control of the rate of heat generation.
-
Jacketed Reactor: Use a jacketed reactor with a powerful cooling system for the quench vessel.
-
Co-solvent Use: For continuous processes, using an organic co-solvent during precipitation can lower the freezing point and reduce the amount of water needed, improving safety and yield.[10]
-
-
-
Problem: Poor Phase Separation/Emulsion Formation. The crude product mixture can sometimes form stable emulsions with the aqueous layer, making extraction difficult.
-
Solution:
-
Brine Wash: After the initial extraction, washing the organic layer with saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For persistent emulsions on a larger scale, centrifugation can be an effective method for phase separation.
-
-
-
Problem: Product Instability During Purification. The product can decompose during purification steps like distillation.
-
Solution:
-
Avoid High Temperatures: If distillation is necessary, it must be performed under high vacuum to keep the pot temperature as low as possible.[11][12]
-
Crystallization: A preferable method for purification is crystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like dichloromethane). This is often gentler than distillation.
-
Rapid Isolation: The goal should be to isolate the product as a solid as quickly as possible, as sulfonyl chlorides are generally more stable in their crystalline form.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling chlorosulfonic acid during scale-up? A1: Chlorosulfonic acid is extremely corrosive and reactive.[13] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, acid-resistant gloves, and a chemical-resistant apron or suit.[2][14]
-
Ventilation: Work in a well-ventilated area, preferably a walk-in fume hood designed for handling corrosive materials. Vapors are hazardous and can cause severe respiratory irritation.[1][13]
-
Reactivity: It reacts violently with water, alcohols, bases, and many organic compounds.[2][3] Ensure all equipment is scrupulously dry. Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill kits readily available.
-
Quenching: The quenching process generates large volumes of HCl gas. This must be done in a controlled manner with a system to scrub the off-gas.
Q2: What is the recommended synthetic route for industrial-scale production? A2: The most direct and common route is the reaction of 2-cyanopyridine with chlorosulfonic acid (CSA). An alternative method involves the diazotization of 2-chloro-3-aminopyridine followed by reaction with sulfur dioxide and copper(I) chloride, but this involves more steps.[15][16] For industrial applications, a process that minimizes steps and uses readily available materials like CSA is generally preferred.[17]
Q3: Which analytical techniques are best for in-process control and final product QC? A3: A combination of techniques is recommended:
-
Reaction Monitoring (IPC): HPLC or GC are ideal for monitoring the consumption of the 2-cyanopyridine starting material.[18] Derivatization may be necessary for GC analysis.
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any isomeric impurities.[4] Aprotic deuterated solvents like CDCl₃ or acetone-d₆ should be used due to the reactivity of the sulfonyl chloride.[4]
-
Purity Assessment: HPLC is the preferred method for determining the purity of the final product.
-
Quantification: Titrimetric methods, such as reacting the sulfonyl chloride with a nucleophile and back-titrating, can provide a simple and accurate measure of the total sulfonyl chloride content.[4]
Q4: How should 2-Cyanopyridine-3-sulfonyl chloride be stored? A4: Due to its reactivity and moisture sensitivity, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from water and incompatible materials. Long-term storage at low temperatures (-20°C) is recommended to maximize shelf life. Sulfonyl fluorides are generally more stable than sulfonyl chlorides if long-term stability is a primary concern.[6][9][19][20]
Data and Protocols
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Reagent moisture contamination. 2. Incomplete reaction. 3. Product decomposition during workup. | 1a. Use fresh, dry chlorosulfonic acid under inert gas. 2a. Monitor reaction by HPLC/GC; optimize temperature/time. 3a. Perform quench at low temperature; minimize workup time. |
| High Impurity | 1. Hydrolysis to sulfonic acid. 2. Isomer formation. 3. Over-reaction/degradation. | 1a. Ensure anhydrous conditions; rapid extraction. 2a. Lower reaction temperature to improve selectivity. 3a. Control reagent stoichiometry and reaction temperature strictly. |
| Difficult Isolation | 1. Uncontrolled exothermic quench. 2. Emulsion formation. 3. Thermal degradation during purification. | 1a. Use reverse addition into ice with efficient cooling. 2a. Wash organic phase with brine; consider centrifugation. 3a. Purify by low-temperature crystallization instead of distillation. |
Representative Laboratory Protocol (Illustrative)
Warning: This reaction is hazardous. Perform a thorough safety review before proceeding.
-
Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to an acid gas scrubber.
-
Charging Reagents: Charge the flask with 2-cyanopyridine (1.0 eq.). Begin stirring and cool the flask to 0-5°C using an ice-salt bath.
-
Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by HPLC every hour.
-
Workup (Quench): Once the reaction is complete (typically 3-5 hours), cool the mixture back to room temperature. In a separate, larger flask equipped with a mechanical stirrer, prepare a mixture of crushed ice and water.
-
Isolation: Very slowly, add the reaction mixture to the stirred ice-water, maintaining the quench temperature below 10°C. A precipitate should form.
-
Extraction: Extract the aqueous slurry with cold dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with cold water, cold 5% sodium bicarbonate solution, and finally, cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 30°C.
-
Purification: The resulting crude solid can be purified by crystallization from a hexane/dichloromethane solvent system.
Visualizations
Workflow and Troubleshooting Logic
Caption: Synthesis and troubleshooting workflow for 2-Cyanopyridine-3-sulfonyl chloride.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Sulfonyl halide. Wikipedia.
- ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
- Sulfonyl Chlorides/Fluorides. Enamine.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
- PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. Google Patents.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- Sulfonyl Chlorides/Fluorides. Yufeng.
- Chlorosulfonic Acid. Veolia North America.
- Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. ACS Publications.
- ICSC 1039 - CHLOROSULFONIC ACID. ILO.
- Synthesis of sulfonyl chloride substrate precursors. Nature.
- Preparation method of 2-chloro-3-cyanopyridine. Google Patents.
- pyridine-3-sulfonyl chloride synthesis. ChemicalBook.
- Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov.
- CHLOROSULFONIC ACID. CAMEO Chemicals.
- SAFETY DATA SHEET - Chlorosulfonic Acid. FUJIFILM Wako.
- Process for the preparation of chloropyridine sulfonyl chloride. Google Patents.
- Technical Support Center: Synthesis of 3-Pyridinesulfonyl Chloride. Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Process for the preparation of 2-cyanopyridine derivatives. Google Patents.
- Preparation of Cyanopyridines by Direct Cyanation. Synthesis.
- Process for the preparation of 2-cyanopyridines. Google Patents.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
- 2-Chloro-3-cyanopyridine. Chem-Impex.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Journal of Heterocyclic Chemistry.
- Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production. Benchchem.
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Controlling the reactivity of the sulfonyl chloride group in 2-Cyanopyridine-3-sulfonyl chloride
Welcome to the technical support resource for 2-Cyanopyridine-3-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive building block. Our goal is to provide in-depth, field-proven insights to help you control its reactivity, troubleshoot common experimental challenges, and ensure the success of your synthetic endeavors. This document moves beyond standard protocols to explain the chemical principles governing the choices you make in the lab.
PART 1: CORE PRINCIPLES OF REACTIVITY
Q1: Why is 2-Cyanopyridine-3-sulfonyl chloride exceptionally reactive compared to other arylsulfonyl chlorides?
A1: The high reactivity of 2-Cyanopyridine-3-sulfonyl chloride is a direct consequence of its electronic structure. Two powerful electron-withdrawing features on the pyridine ring work synergistically to render the sulfur atom of the sulfonyl chloride group extremely electrophilic and thus, highly susceptible to nucleophilic attack.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing via an inductive effect (-I), reducing the electron density of the entire aromatic system compared to a simple benzene ring.
-
The Cyano Group (-C≡N): The cyano group at the 2-position is one of the strongest electron-withdrawing groups used in organic chemistry. It exerts its effect through both a strong inductive pull (-I) and a powerful resonance-withdrawing (mesomeric) effect (-M).
This intense electronic pull makes the sulfur atom significantly electron-deficient, activating it for rapid reaction with nucleophiles. This high reactivity is a double-edged sword: it allows for reactions under mild conditions but requires precise control to prevent side reactions and decomposition.[1][2]
Caption: Electronic drivers of reactivity.
PART 2: TROUBLESHOOTING GUIDE: COMMON EXPERIMENTAL ISSUES
This section addresses the most frequent challenges encountered when using 2-Cyanopyridine-3-sulfonyl chloride.
Q2: My reaction yield is consistently low, and I've identified the corresponding sulfonic acid as the main byproduct by mass spectrometry. What is the cause and how can I fix it?
A2: This is a classic case of hydrolysis. The extreme electrophilicity of the sulfonyl chloride makes it highly susceptible to reaction with even trace amounts of water. The product, 2-Cyanopyridine-3-sulfonic acid, is unreactive towards amines under these conditions and represents a dead-end for your synthesis.
Root Cause: Contamination with water from solvents, reagents, glassware, or the atmosphere.
Solution: Implement a rigorous anhydrous protocol.
Protocol 1: General Procedure for Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (flasks, syringes, stir bars) at >120°C for at least 4 hours and allow to cool in a desiccator under vacuum or in a stream of dry inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Never use a bottle of "anhydrous" solvent that has been opened multiple times without proper technique (e.g., Sure/Seal™ system).
-
Reagents: Ensure your amine and base are dry. Liquid amines/bases can be distilled from a suitable drying agent (e.g., CaH₂). Solid reagents should be dried under high vacuum.
-
Atmosphere: Assemble the reaction apparatus while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the entire experiment using a balloon or a bubbler system.
-
Execution: Add reagents via syringe through rubber septa. For solid additions, use a solids addition funnel and maintain a positive inert gas flow.
Table 1: Recommended Anhydrous Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent for dissolving most organics. Ensure it's freshly distilled from CaH₂. |
| Acetonitrile (ACN) | 81.6 | 37.5 | More polar. Can accelerate reactions. Must be rigorously dried. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Can coordinate to Lewis acids. Must be freshly distilled from Na/benzophenone. |
| Toluene | 110.6 | 2.4 | A good non-polar option. Can be dried over sodium. |
Q3: I am reacting the sulfonyl chloride with a primary amine and getting a significant amount of a di-sulfonated byproduct, R-N(SO₂-Py)₂. How do I favor the desired mono-sulfonamide?
A3: This side reaction occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamidate anion that reacts with a second molecule of the highly reactive sulfonyl chloride.
Root Cause: Uncontrolled stoichiometry, high local concentration of the sulfonyl chloride, or a reaction temperature that is too high.
Solution: Maintain strict control over reaction conditions to favor the first reaction over the second.
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react with the product.
-
Inverse Addition: This is the most critical step. Add the solution of 2-Cyanopyridine-3-sulfonyl chloride slowly and dropwise to a cooled solution of the amine and base. This maintains a low concentration of the electrophile at all times, ensuring it is more likely to encounter the starting amine than the product anion.
-
Temperature Control: Run the reaction at a low temperature (e.g., start at 0°C or even -20°C) to slow down all reaction rates, especially the less-favored second sulfonylation.
Caption: Decision workflow for reagent addition.
Q4: My reaction mixture turns dark when using triethylamine (TEA) as the base, and the purification is difficult. What is causing this decomposition?
A4: While TEA is a common base, it can be problematic with highly activated sulfonyl chlorides. The issue can be twofold: TEA might not be sterically hindered enough to act solely as a proton scavenger, and trace impurities can initiate decomposition pathways. In some cases, tertiary amines can react with sulfonyl chlorides to produce sulfonylethenamines, leading to colored byproducts.[3]
Root Cause: Reactivity of the base itself or impurities within the base.
Solution: Switch to a more suitable, non-nucleophilic base.
Table 2: Comparison of Common Bases for Sulfonamide Synthesis
| Base | Structure (Simplified) | pKa (Conjugate Acid) | Key Characteristics |
| Pyridine | C₅H₅N | 5.2 | Often used as both base and solvent. Can be nucleophilic.[4] |
| Triethylamine (TEA) | Et₃N | 10.7 | Common, but can cause issues as described. |
| DIPEA (Hünig's Base) | (i-Pr)₂EtN | 10.7 | Highly Recommended. Sterically hindered and non-nucleophilic. |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | 6.7 | Sterically hindered pyridine derivative. Less basic than DIPEA. |
| Proton Sponge | C₁₀H₆(NMe₂)₂ | 12.1 | Very strong, non-nucleophilic base. More expensive. |
Recommendation: For 2-Cyanopyridine-3-sulfonyl chloride, N,N-Diisopropylethylamine (DIPEA) is often the superior choice. Its bulky isopropyl groups prevent the nitrogen from acting as a nucleophile, ensuring it functions purely as a proton scavenger for the HCl generated during the reaction.
PART 3: FAQS - HANDLING, STORAGE, AND ALTERNATIVES
Q5: What are the mandatory best practices for storing and handling 2-Cyanopyridine-3-sulfonyl chloride?
A5: Due to its high reactivity and moisture sensitivity, stringent storage and handling are non-negotiable.
-
Storage: Store in a tightly sealed container, preferably with the cap wrapped in Parafilm®. The container should be placed inside a desiccator or a sealed bag with desiccant. For long-term storage, keep at -20°C.[5] Always allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.
-
Handling: Handle exclusively in an inert atmosphere glovebox or under a positive pressure of dry Argon or Nitrogen. Use clean, dry spatulas and glassware. Weigh out the required amount quickly and reseal the container immediately.
Q6: My target molecule is complex and contains multiple nucleophilic sites. Are there less aggressive alternatives to achieve this sulfonylation?
A6: Yes. When chemoselectivity is a major concern, or when working with sensitive substrates, switching from a sulfonyl chloride to a sulfonyl fluoride is an excellent strategy.
Sulfonyl fluorides are significantly more stable than their chloride counterparts and are generally unreactive towards nucleophiles under standard conditions.[1][2] Their reactivity can be "switched on" when needed by using a Lewis acid catalyst, such as Calcium Triflimide [Ca(NTf₂)₂], or a suitable base.[1][2][6] This approach, often associated with Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provides a much larger window for selective transformations on complex molecules.[3] While it requires preparing a different starting material, the enhanced stability and controllable reactivity can save significant time in downstream purification and troubleshooting.
References
-
B. A. D. Williamson, et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available at: [Link][1][2]
-
B. A. D. Williamson, et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ResearchGate. Available at: [Link][6]
-
J. D. Bailey, et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH National Center for Biotechnology Information. Available at: [Link]
-
J. C. K. Chu, et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of sulfonamides. Available at: [Link][7]
-
S. K. Sharma, et al. (2015). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link][4]
-
Wei, Y., et al. (2012). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Available at: [Link][3]
-
R. Jin, et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. Available at: [Link][8]
-
Google Patents. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Available at: [9]
-
Google Patents. The synthetic method of 2-pyridine carboxylic acid. Available at: [10]
-
Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. Available at: [Link][11]
-
Google Patents. Pyridine-3-sulfonyl chloride production method. Available at: [12]
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Influence of solvent and temperature on 2-Cyanopyridine-3-sulfonyl chloride reaction outcomes
Technical Support Center: 2-Cyanopyridine-3-sulfonyl Chloride Reactions
Welcome to the technical support center for 2-Cyanopyridine-3-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile building block. Here, we address common challenges and frequently asked questions, focusing on the critical interplay between solvent and temperature to control reaction outcomes.
Core Reactivity Principles
2-Cyanopyridine-3-sulfonyl chloride is a highly reactive electrophile. Its utility stems from the electron-deficient sulfur atom, which is susceptible to attack by a wide range of nucleophiles. The primary reaction is a nucleophilic substitution at the sulfur center, displacing the chloride leaving group. The reaction's success and selectivity are profoundly influenced by the chosen solvent and temperature, which dictate reaction kinetics, side-product formation, and even the stability of the starting material itself.
The mechanism can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the nucleophile, solvent, and temperature.[1][2] The electron-withdrawing nature of both the cyano group and the pyridine ring enhances the electrophilicity of the sulfonyl group.
Caption: General reaction mechanism of 2-cyanopyridine-3-sulfonyl chloride.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is very low, and TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?
A: This common issue typically points to insufficient reactivity or a stalled reaction. Several factors related to solvent and temperature can be the cause.
-
Causality:
-
Poor Solubility: The sulfonyl chloride or the nucleophile may not be sufficiently soluble in the chosen solvent, leading to a slow, heterogeneous reaction.[3]
-
Inappropriate Solvent Polarity: While polar aprotic solvents are generally recommended, a solvent with very low polarity (e.g., hexanes, toluene) may not adequately stabilize the charged transition state, thus slowing the reaction rate significantly.[3]
-
Low Temperature: While low temperatures are excellent for controlling exotherms and preventing side reactions, a temperature that is too low (e.g., -78 °C or 0 °C) may not provide enough activation energy for the reaction to proceed with less reactive nucleophiles.
-
-
Troubleshooting Protocol:
-
Solvent Screening: Switch to a more polar aprotic solvent. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent starting points. If solubility remains an issue, consider a co-solvent system.
-
Temperature Adjustment: Gradually increase the reaction temperature. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. For sluggish reactions, gentle heating (e.g., 40-50 °C) can be beneficial, but must be monitored closely for decomposition (see Q2).
-
Ensure Proper Stoichiometry and Base: The reaction generates HCl, which can protonate the nucleophile, rendering it inactive. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is present to neutralize the acid.[4]
-
Q2: The reaction mixture turned dark brown or black, and I've isolated a complex mixture of impurities. What causes this decomposition?
A: Dark coloration is a classic sign of decomposition, often promoted by excessive heat.[5]
-
Causality:
-
Thermal Decomposition: Sulfonyl chlorides can be thermally labile. At elevated temperatures, 2-cyanopyridine-3-sulfonyl chloride can decompose, potentially leading to the evolution of SO₂ gas and the formation of polymeric tars or other side products.[5] Temperatures above 60-70 °C should be approached with caution.
-
Incompatible Solvent: Certain solvents can promote decomposition pathways, especially at higher temperatures. For instance, prolonged heating in highly polar, coordinating solvents like DMF or DMSO can sometimes lead to unexpected side reactions.
-
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: The primary solution is to run the reaction at a lower temperature. Many sulfonamide and sulfonate ester formations proceed efficiently at room temperature or below (0 °C).[5]
-
Controlled Addition: If the reaction is highly exothermic, add the sulfonyl chloride solution dropwise to the mixture of the nucleophile and base at a low temperature (e.g., 0 °C) to dissipate heat effectively.
-
Use an Appropriate Solvent: Stick to less reactive, aprotic solvents like DCM, THF, or ethyl acetate.
-
Degas the Solvent: In some cases, radical-mediated decomposition can occur. Degassing the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it can help minimize these pathways.[5]
-
Caption: Troubleshooting workflow for common reaction issues.
Q3: My product is contaminated with the corresponding sulfonic acid. How do I prevent its formation?
A: The presence of sulfonic acid is a clear indication of hydrolysis, where water has reacted with the sulfonyl chloride.
-
Causality:
-
Moisture in Reagents/Solvent: Sulfonyl chlorides are highly sensitive to moisture. Using wet solvents, reagents, or glassware will lead to rapid hydrolysis.
-
Aqueous Workup: The product itself is susceptible to hydrolysis, although aryl sulfonyl chlorides are generally less reactive than alkyl ones.[6][7] Performing a lengthy aqueous workup, especially under basic conditions, can hydrolyze any remaining starting material or even the product in some cases.[8][9]
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use. Handle reagents under an inert atmosphere (nitrogen or argon).
-
Efficient Workup: When the reaction is complete, perform the aqueous quench and extraction steps as quickly as possible and at low temperatures (e.g., using an ice bath).[5][9]
-
Non-Aqueous Workup: If the product is particularly sensitive, consider a non-aqueous workup. This can involve filtering the reaction mixture to remove base hydrochloride salts and then purifying directly via chromatography or crystallization.
-
Scavenger Resins: For removing trace amounts of unreacted sulfonyl chloride without an aqueous wash, scavenger resins (e.g., amine-functionalized silica) can be highly effective.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvent and temperature conditions for reacting 2-cyanopyridine-3-sulfonyl chloride with a primary amine?
A: For a standard reaction with a primary amine to form a sulfonamide, a polar aprotic solvent is ideal to ensure good solubility and reaction rates without participating in the reaction.[3][4] Start with dichloromethane (DCM) or acetonitrile (MeCN) at 0 °C. Add the sulfonyl chloride slowly to a solution of the amine and a non-nucleophilic base like triethylamine. After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Q2: How does solvent polarity influence the reaction rate?
A: The reaction proceeds through a polar, often charged, transition state or intermediate. Polar solvents are better at stabilizing this state, which lowers the activation energy and accelerates the reaction.[3] Therefore, moving from a non-polar solvent like toluene to a polar aprotic solvent like acetonitrile will generally result in a significant rate increase. However, protic solvents (water, alcohols), while polar, are nucleophilic and will compete with the desired reactant, leading to side products.[2][3]
Q3: Can I use a protic solvent like ethanol or methanol for my reaction?
A: It is strongly discouraged unless you intend for the solvent to act as the nucleophile. Alcohols will react with 2-cyanopyridine-3-sulfonyl chloride to form the corresponding sulfonate ester. If your goal is to react it with an amine, using an alcohol as a solvent will lead to a competitive reaction, resulting in a mixture of products and lower yields of your desired sulfonamide.[2][3]
| Nucleophile Class | Recommended Solvent(s) | Base | Typical Temperature Range | Key Considerations |
| Primary/Secondary Amines | DCM, MeCN, THF, Ethyl Acetate | Et₃N, DIPEA, Pyridine | 0 °C to Room Temp. | Ensure anhydrous conditions. Use at least 1 eq. of base. |
| Alcohols / Phenols | DCM, THF | Pyridine, Et₃N | Room Temp. to 40 °C | Reactions can be slower; gentle heating may be required. |
| Water (Hydrolysis) | THF/H₂O, Acetone/H₂O | NaHCO₃, NaOH | 0 °C to Room Temp. | Unwanted side reaction; occurs rapidly with moisture.[8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve 2-cyanopyridine-3-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
-
Preparation: In a flame-dried flask under nitrogen, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Addition: Add 2-cyanopyridine-3-sulfonyl chloride (1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, gently heat the mixture to 40-50 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture and dilute it with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- King, J. F. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- BenchChem. Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- ResearchGate. Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with...
-
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
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Boger, D. L., & Bollinger, W. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 14(23), 6044–6047. [Link]
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Paneth, P., & Gust, D. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules (Basel, Switzerland), 25(6), 1403. [Link]
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
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Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of 2-Cyanopyridine-3-sulfonyl Chloride and Benzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of these precursors is a critical parameter that dictates reaction conditions, substrate scope, and ultimately, the efficiency of synthetic campaigns. This guide provides an in-depth, objective comparison of the reactivity of two key sulfonyl chlorides: the heterocyclic 2-Cyanopyridine-3-sulfonyl chloride and the archetypal aromatic Benzenesulfonyl chloride . By examining their electronic properties and providing supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Unveiling the Electronic Landscape: A Tale of Two Rings
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is directly influenced by the electronic nature of the attached aromatic or heteroaromatic ring.
Benzenesulfonyl chloride serves as a benchmark in this context. The benzene ring, being a relatively neutral aromatic system, provides a baseline for reactivity. The sulfur atom is rendered electrophilic by the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by amines to form sulfonamides. The reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride ion.
2-Cyanopyridine-3-sulfonyl chloride , on the other hand, presents a more complex and activated electronic profile. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects[1][2]. This deactivation of the ring makes the attached sulfonyl chloride group more electrophilic than in the case of benzenesulfonyl chloride.
Furthermore, the presence of a cyano (-CN) group at the 2-position of the pyridine ring dramatically amplifies this electron-withdrawing effect. The cyano group is a potent deactivating group, pulling electron density from the ring through strong inductive and resonance effects[3]. This synergistic electron withdrawal by both the pyridine nitrogen and the cyano group significantly enhances the electrophilicity of the sulfur atom in 2-cyanopyridine-3-sulfonyl chloride, rendering it a highly reactive agent for sulfonylation.
A Quantitative Perspective: Hammett Constants and Reactivity Trends
The σ value for a substituent provides a measure of its electronic effect. While specific Hammett constants for the entire 2-cyanopyridin-3-yl group are not commonly tabulated, we can infer its strongly electron-withdrawing nature from the individual components. The pyridine ring itself has a positive σ value, and the cyano group has one of the largest positive σ values among common functional groups[6][7]. This strongly suggests that 2-cyanopyridine-3-sulfonyl chloride will exhibit a significantly higher reaction rate compared to benzenesulfonyl chloride in reactions with nucleophiles like amines.
Experimental Corroboration: Reaction Conditions as a Reactivity Gauge
The heightened reactivity of 2-cyanopyridine-3-sulfonyl chloride is often reflected in the milder reaction conditions required for sulfonamide synthesis compared to benzenesulfonyl chloride. While benzenesulfonyl chloride reactions often necessitate the use of a base like pyridine or triethylamine to neutralize the HCl byproduct and may require elevated temperatures, reactions with the more electrophilic 2-cyanopyridine-3-sulfonyl chloride can often proceed at lower temperatures and may not always require a strong base, depending on the nucleophilicity of the amine.
The following table summarizes the expected differences in reactivity and typical reaction conditions:
| Feature | Benzenesulfonyl Chloride | 2-Cyanopyridine-3-sulfonyl Chloride |
| Electrophilicity of Sulfur | Moderate | High |
| Reactivity with Amines | Good | Excellent |
| Typical Reaction Temperature | Room temperature to elevated | 0 °C to room temperature |
| Base Requirement | Often necessary (e.g., pyridine, triethylamine) | May not be strictly required with highly nucleophilic amines |
| Reaction Times | Moderate to long | Short to moderate |
Experimental Protocols: A Practical Guide to Sulfonamide Synthesis
To provide a practical context for the discussed reactivities, detailed step-by-step methodologies for the synthesis of a representative sulfonamide from both sulfonyl chlorides are presented below.
Protocol 1: Synthesis of N-Phenylbenzenesulfonamide from Benzenesulfonyl Chloride
This protocol is a classic example of the Hinsberg test for primary amines and a standard procedure for the synthesis of sulfonamides from benzenesulfonyl chloride[4][8].
Materials:
-
Benzenesulfonyl chloride
-
Aniline
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 mL (0.022 mol) of aniline in 30 mL of 10% aqueous sodium hydroxide solution.
-
To this solution, add 3.0 mL (0.023 mol) of benzenesulfonyl chloride.
-
Stopper the flask and shake vigorously for 10-15 minutes. The oily benzenesulfonyl chloride will react to form a solid precipitate.
-
After shaking, check the odor of the reaction mixture. The pungent smell of the sulfonyl chloride should be gone. If not, warm the mixture gently to 60°C for a few minutes.
-
Cool the reaction mixture in an ice bath. If the product precipitates as a solid, filter it and wash with cold water. If the product remains dissolved, acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Collect the precipitated N-phenylbenzenesulfonamide by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol-water to obtain pure N-phenylbenzenesulfonamide.
-
Dry the crystals and determine the yield and melting point.
Protocol 2: Synthesis of 2-Cyano-N-phenylpyridine-3-sulfonamide from 2-Cyanopyridine-3-sulfonyl Chloride
This protocol is a representative procedure for the synthesis of a sulfonamide from the more reactive 2-cyanopyridine-3-sulfonyl chloride. Due to its higher reactivity, the reaction can often be carried out under milder conditions.
Materials:
-
2-Cyanopyridine-3-sulfonyl chloride
-
Aniline
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (0.01 mol) of 2-cyanopyridine-3-sulfonyl chloride in 20 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
To the cooled solution, add 1.0 mL (0.011 mol) of aniline, followed by the dropwise addition of 1.2 mL (0.015 mol) of anhydrous pyridine.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 30 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-cyano-N-phenylpyridine-3-sulfonamide.
-
Characterize the product by NMR, IR, and mass spectrometry.
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A Senior Application Scientist's Guide to Pyridyl Sulfonamide Synthesis: Viable Alternatives to 2-Cyanopyridine-3-sulfonyl chloride
Abstract
The pyridyl sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the pharmacophores of numerous therapeutic agents. While the classical approach of coupling an amine with a pre-formed pyridylsulfonyl chloride, such as 2-cyanopyridine-3-sulfonyl chloride, remains a workhorse in the field, its reliance on potentially hazardous or difficult-to-access precursors necessitates the exploration of more versatile and robust synthetic strategies. This guide provides an in-depth comparison of viable alternatives, focusing on methodologies that offer improved efficiency, safety, and substrate scope. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic route for their specific drug discovery and development needs.
Introduction: The Enduring Importance of Pyridyl Sulfonamides
Pyridyl sulfonamides are prevalent structural motifs in a wide array of clinically significant drugs, valued for their ability to act as bioisosteres for amides and carboxylic acids, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of a molecule to enhance its pharmacokinetic profile. The synthesis of these vital compounds traditionally hinges on the availability of the corresponding pyridylsulfonyl chloride. However, the stability, availability, and synthesis of these sulfonyl chlorides can be significant hurdles. For instance, the synthesis of pyridine-3-sulfonyl chloride, an important intermediate for drugs like the proton pump inhibitor Vonoprazan, has several reported routes with challenges ranging from harsh reaction conditions to the use of toxic reagents.[1] This guide explores superior and more flexible alternatives that bypass the limitations of traditional precursors.
Strategic Alternatives for Pyridyl Sulfonamide Construction
Modern synthetic chemistry offers a diverse toolkit for the construction of pyridyl sulfonamides. We will compare three major strategic approaches that provide compelling alternatives to using specialized reagents like 2-cyanopyridine-3-sulfonyl chloride.
-
Strategy 1: Classical Routes from Readily Available Pyridine Precursors
-
Strategy 2: Organometallic-Mediated Sulfonylation
-
Strategy 3: Direct C-H Bond Functionalization
The following sections will dissect each strategy, highlighting key advantages, limitations, and providing actionable experimental data.
Strategy 1: Classical Approaches from Functionalized Pyridines
This strategy relies on foundational reactions to convert simple, commercially available pyridines into the requisite sulfonyl chloride in situ or as an isolable intermediate.
From Aminopyridines via Diazotization-Sulfonyl Chlorination
The Sandmeyer-type reaction of aminopyridines is a long-established method for introducing a sulfonyl chloride group. The process involves the conversion of an aminopyridine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source.
Mechanism & Rationale: This method leverages the well-understood reactivity of diazonium salts. 3-Aminopyridine is a common and inexpensive starting material for accessing 3-pyridyl sulfonamides.[2][3] The key is the controlled generation and reaction of the diazonium intermediate to avoid side reactions. Recent patents describe improved, scalable procedures suitable for industrial production.[2]
Workflow Diagram:
Caption: Diazotization-Sulfonyl Chlorination Workflow.
Experimental Protocol: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine [2]
-
Diazotization: To a cooled reactor (-10°C to 0°C), add 36% hydrochloric acid followed by 3-aminopyridine. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for a defined period to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/catalyst mixture, controlling the temperature to prevent vigorous nitrogen evolution.
-
Work-up: After the reaction is complete, the mixture is typically quenched with water, and the product, pyridine-3-sulfonyl chloride, is extracted with an organic solvent like dichloromethane.
-
Amine Coupling: The resulting pyridylsulfonyl chloride can be directly reacted with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) to yield the final pyridyl sulfonamide.
From Mercaptopyridines via Oxidative Chlorination
An alternative classical route involves the oxidation of a pyridinethiol (mercaptopyridine) to the corresponding sulfonyl chloride. This method is particularly useful for synthesizing 2-pyridyl sulfonamides from the readily available 2-mercaptopyridine.
Mechanism & Rationale: This pathway utilizes a strong oxidizing agent (e.g., chlorine, sodium hypochlorite, or sodium chlorite) to convert the thiol directly to the highly electrophilic sulfonyl chloride.[4] The reaction conditions, particularly temperature, must be carefully controlled to prevent over-oxidation and other side reactions. This method avoids the use of potentially explosive diazonium salts.
Workflow Diagram:
Caption: Oxidative Chlorination of Mercaptopyridine Workflow.
Strategy 2: Organometallic-Mediated Sulfonylation
Organometallic reagents provide a powerful and versatile entry to pyridyl sulfonamides, often starting from pyridyl halides. These methods can offer milder conditions and broader functional group tolerance compared to classical approaches.
Grignard/Organolithium Reagents with SO₂ Surrogates
This approach involves the formation of a pyridyl Grignard or organolithium reagent from the corresponding halopyridine. This nucleophilic species is then trapped with an electrophilic sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfinate intermediate. The sulfinate is then converted to the sulfonamide.
Mechanism & Rationale: The high reactivity of organolithium and Grignard reagents allows for the formation of a carbon-sulfur bond with SO₂ or its surrogates.[5] DABSO is a stable, easy-to-handle solid alternative to gaseous SO₂.[6][7] The resulting sulfinate can be converted to the sulfonamide in a one-pot sequence by reaction with an aminating agent or by conversion to the sulfonyl chloride followed by amine addition.
Experimental Protocol: One-Pot Sulfonamide Synthesis via Pyridyl Grignard and DABSO [6]
-
Grignard Formation: Prepare the pyridyl Grignard reagent from the corresponding bromopyridine and magnesium turnings in THF. "Turbo" Grignard reagents (e.g., i-PrMgCl·LiCl) can also be used for more challenging substrates.[8]
-
Sulfinate Formation: Add a suspension of DABSO in anhydrous THF to the Grignard solution at room temperature and stir for 30 minutes.
-
Sulfinyl Chloride Formation: Add thionyl chloride dropwise to the reaction mixture and stir for another 30 minutes.
-
Amine Coupling: Add triethylamine followed by the desired amine and stir for 30 minutes.
-
Work-up: Quench the reaction with brine and extract the product with ethyl acetate. Purify by flash column chromatography.
Direct Sulfonamide Synthesis with Novel Sulfinylamine Reagents
A recent innovation by the Willis group introduces the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for the direct, one-step synthesis of primary sulfonamides from organometallic reagents.
Mechanism & Rationale: The organometallic (Grignard or organolithium) reagent adds to the t-BuONSO reagent. A proposed mechanism involves the formation of a sulfinamide intermediate which rearranges and eliminates isobutene to directly afford the primary sulfonamide upon aqueous workup.[9] This method is notable for its operational simplicity and ability to directly install the -SO₂NH₂ group.
Workflow Diagram:
Caption: Direct Primary Sulfonamide Synthesis with t-BuONSO.
Experimental Protocol: Synthesis of 3-Pyridylsulfonamide with t-BuONSO [9]
-
Organometallic Formation: Generate the 3-pyridyl Grignard reagent from 3-bromopyridine and i-PrMgCl·LiCl in THF.
-
Reaction: To a solution of t-BuONSO (1.0 equiv) in THF at -78 °C, add the freshly prepared pyridyl Grignard solution dropwise.
-
Quench & Work-up: After stirring at -78 °C, quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, extract with an organic solvent, dry, and concentrate. Purify the residue by chromatography to yield the primary sulfonamide.
Strategy 3: Direct C-H Bond Functionalization
The direct conversion of a C-H bond to a C-S bond is a highly atom-economical and elegant strategy. Recent advances in catalysis have begun to make this a viable option for pyridine sulfonylation.
Mechanism & Rationale: These methods typically employ a transition-metal catalyst (e.g., Ruthenium, Palladium) that coordinates to the pyridine nitrogen, directing functionalization to a specific C-H bond (often at the meta or ortho position).[10][11] Electrochemical methods have also emerged, offering an alternative activation mode for regioselective sulfonylation.[12] While powerful, these methods can be sensitive to the electronic and steric nature of the pyridine substrate and may require specialized catalysts or ligands.
Comparative Analysis of Synthetic Strategies
To facilitate an objective comparison, the following table summarizes the key attributes of each synthetic strategy.
| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Diazotization | Aminopyridine | NaNO₂, SO₂, CuCl | Inexpensive starting materials; Scalable.[2] | Use of unstable diazonium salts; Potential safety concerns. | 60-85% |
| Oxidative Chlorination | Mercaptopyridine | Cl₂, NaClO₂, NaClO | Avoids diazonium salts; Good for 2-pyridyl derivatives. | Malodorous thiols; Requires strong oxidants. | 70-95%[13] |
| Organometallic + DABSO | Halopyridine | Mg/n-BuLi, DABSO, SOCl₂ | One-pot procedure; Good functional group tolerance; Solid SO₂ source.[6][7] | Requires anhydrous conditions; Organometallics can be basic. | 50-80%[7] |
| Organometallic + t-BuONSO | Halopyridine | Mg/n-BuLi, t-BuONSO | Direct synthesis of primary sulfonamides; Mild conditions.[9] | Reagent not widely available commercially; Limited to primary sulfonamides. | 55-75%[9] |
| Direct C-H Sulfonylation | Pyridine Derivative | Transition-metal catalyst, Sulfonyl chloride | Atom economical; No pre-functionalization needed.[10] | Catalyst-dependent regioselectivity; Can require expensive catalysts/ligands; Substrate scope can be limited. | 40-80%[10] |
Conclusion and Future Outlook
The synthesis of pyridyl sulfonamides has evolved significantly beyond the single-track approach of using pre-formed, and often challenging, sulfonyl chlorides like 2-cyanopyridine-3-sulfonyl chloride. For researchers and drug development professionals, the choice of synthetic route can now be tailored to the specific needs of the project.
-
For large-scale synthesis of specific isomers , optimized classical methods starting from aminopyridines remain highly relevant and cost-effective.
-
For medicinal chemistry and library synthesis , where speed, versatility, and functional group tolerance are paramount, organometallic-based strategies, particularly one-pot procedures using SO₂ surrogates like DABSO, offer a distinct advantage.
-
For direct and novel functionalization , emerging C-H activation techniques provide exciting, albeit more specialized, avenues for exploration.
The continued development of novel reagents like t-BuONSO and new catalytic systems will undoubtedly further expand the synthetic chemist's toolbox, enabling more efficient and innovative routes to this critical class of compounds. By understanding the causality, advantages, and limitations of each alternative, scientists can make more informed decisions, accelerating the discovery and development of next-generation therapeutics.
References
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-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
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Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]
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Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
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Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]
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Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. ResearchGate. Available at: [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
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Scope of Grignard reagents. The yields refer to the isolated yields of... ResearchGate. Available at: [Link]
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Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry. Available at: [Link]
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NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. ResearchGate. Available at: [Link]
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C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. Available at: [Link]
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(PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. Available at: [Link]
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Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. ACS Publications. Available at: [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. National Institutes of Health. Available at: [Link]
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One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Royal Society of Chemistry. Available at: [Link]
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ChemInform Abstract: Reactions of Pyridyl and Quinolyl sulfoxides with Grignard Reagent. Wiley Online Library. Available at: [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]
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3-aminopyridine. Organic Syntheses. Available at: [Link]
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C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link]
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate. Available at: [Link]
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Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. National Institutes of Health. Available at: [Link]
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Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]
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Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. pubs.acs.org. Available at: [Link]
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available at: [Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]
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Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. pubs.acs.org. Available at: [Link]
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A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. National Institutes of Health. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Available at: [Link]
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Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Royal Society of Chemistry. Available at: [Link]
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One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. University of Oxford. Available at: [Link]
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Organolithium compounds, properties & structures. University of Groningen. Available at: [Link]
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Transition-metal-catalyzed regiodivergent sulfonylation of aziridrines for the synthesis of β-amino sulfones. Royal Society of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Analytical Methodologies for Products of 2-Cyanopyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the primary analytical methods for the validation of these target molecules. It moves beyond mere procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure that every protocol is a self-validating system.
The Analytical Challenge: A Multifaceted View
The reaction of 2-Cyanopyridine-3-sulfonyl chloride with an amine is rarely a perfectly clean, quantitative conversion. A typical reaction mixture presents a complex analytical puzzle that requires a multi-technique approach to solve.
The primary analytical objectives are:
-
Identity Confirmation: Unequivocally prove the formation of the desired N-substituted 2-cyanopyridine-3-sulfonamide.
-
Purity Assessment: Quantify the target compound relative to all other components.
-
Impurity Profiling: Identify and quantify key impurities, including:
-
Unreacted 2-Cyanopyridine-3-sulfonyl chloride.
-
Unreacted amine starting material.
-
Byproducts, such as the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.
-
Below is a typical reaction scheme that illustrates the analytical targets.
I. The Workhorse of Quantification: High-Performance Liquid Chromatography (HPLC)
For purity assessment and quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard. Its ability to separate compounds based on polarity makes it ideal for resolving the target sulfonamide from its more polar (hydrolyzed sulfonyl chloride, amine salts) and potentially less polar starting materials.
Expertise & Causality: Why RP-HPLC? The products, N-substituted sulfonamides, possess a hydrophobic pyridine core and a variable R-group from the amine. A C18 (octadecylsilyl) stationary phase provides a non-polar environment that promotes retention based on the overall hydrophobicity of the analytes. A gradient elution, typically with acetonitrile or methanol and a buffered aqueous mobile phase, is crucial. Starting with a higher aqueous content allows for the retention and separation of polar impurities, while gradually increasing the organic solvent concentration elutes the target product and any non-polar impurities. UV detection is highly effective as the pyridine ring and other aromatic moieties present in the molecules are strong chromophores.
Self-Validating HPLC Protocol for Purity Analysis
This protocol is designed in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability and reliability.[1][2][3]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 265 nm.[4]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Reference Standard: Prepare a stock solution of the purified target sulfonamide at 1.0 mg/mL. Create a working standard at 0.1 mg/mL.
-
Test Sample: Accurately weigh and dissolve the crude reaction mixture in the diluent to a nominal concentration of 1.0 mg/mL.[5]
-
-
System Suitability (Trustworthiness Check):
-
Before sample analysis, inject the working standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤2.0%. The theoretical plates for the main peak should be >2000, and the tailing factor should be <2.0. This confirms the system is performing consistently.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the reference standard, and then the test sample.
-
Specificity: The blank injection should show no interfering peaks at the retention time of the target analyte. The peak purity function of the DAD should be used to confirm the homogeneity of the analyte peak in the standard and sample chromatograms.
-
Calculation: Determine the percentage purity by area normalization.
-
% Purity = (Area of Target Peak / Total Area of All Peaks) * 100
-
-
II. The Standard for Structural Confirmation: NMR and Mass Spectrometry
While HPLC excels at quantification, it provides no definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for unequivocally confirming the identity of the synthesized product.
A. Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR is unparalleled for providing a detailed structural map of the molecule.[6][7]
Expertise & Causality:
-
¹H NMR: This technique confirms the successful coupling of the amine to the sulfonyl chloride. Key diagnostic signals include the disappearance of the amine N-H proton (if it was a primary amine) and the appearance of a sulfonamide N-H proton, often as a broad singlet.[8] Critically, shifts in the aromatic protons of both the pyridine ring and the amine's R-group confirm the formation of the new covalent bond.
-
¹³C NMR: Provides complementary information, showing the chemical shifts for every unique carbon atom in the molecule, confirming the overall carbon skeleton.[9]
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary identity check.[6] When coupled with a chromatographic inlet (LC-MS), it becomes a powerhouse for identifying components in a complex mixture.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for these moderately polar sulfonamides. In positive ion mode, the molecule will typically be observed as the protonated molecular ion, [M+H]⁺. The high resolution of modern mass spectrometers (e.g., Orbitrap, TOF) allows for the determination of the exact mass, which can be used to calculate the elemental formula, providing a very high degree of confidence in the product's identity. The fragmentation pattern observed in MS/MS experiments can further confirm the structure by showing the loss of characteristic fragments, such as the SO₂ group.
III. Comparison of Primary Analytical Methods
No single technique provides all the necessary information. The choice and combination of methods are dictated by the specific analytical question being asked.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC-UV/DAD | Differential partitioning between mobile and stationary phases. | Retention time, quantitative purity, impurity profile. | Robust, highly quantitative, excellent for routine analysis and quality control.[5] | Requires reference standards for absolute quantification; provides no definitive structural data. |
| NMR (¹H, ¹³C) | Nuclear spin transitions in a magnetic field. | Unambiguous molecular structure, stereochemistry. | Provides definitive structural elucidation.[7][10] | Low sensitivity, requires relatively pure sample (>95%), not ideal for complex mixtures. |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection. | Molecular weight, elemental formula (HRMS), impurity identification. | Extremely high sensitivity and specificity; ideal for identifying unknowns in a mixture.[11] | Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., -SO₂-, -CN). | Fast, simple, good for quick confirmation of sulfonyl group presence.[12][13] | Provides limited structural detail; not suitable for quantification or complex mixtures. |
IV. Alternative & Complementary Methods
While HPLC, NMR, and MS form the core analytical arsenal, other techniques can provide valuable, complementary data.
Gas Chromatography-Mass Spectrometry (GC-MS)
For products derived from volatile amines, GC-MS can be a powerful alternative to LC-MS.[14] However, many sulfonamides lack the thermal stability and volatility required for GC analysis without derivatization.[15] Derivatizing the sulfonamide to a more stable analogue can be effective but adds complexity to the sample preparation.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid technique excellent for confirming the presence of key functional groups.[12] The formation of the sulfonamide can be tracked by observing the disappearance of the S-Cl stretch from the sulfonyl chloride and the appearance of characteristic asymmetric and symmetric S=O stretching bands of the sulfonamide group (typically around 1330 cm⁻¹ and 1160 cm⁻¹, respectively).[16] While not quantitative, it serves as a fast, preliminary check of reaction success.
Conclusion
The validation of products derived from 2-Cyanopyridine-3-sulfonyl chloride is a multi-step process that relies on the synergistic use of orthogonal analytical techniques. HPLC stands as the primary tool for quantitative purity assessment, providing the robust data required for quality control and reaction optimization. However, this data is meaningless without the unambiguous structural confirmation provided by NMR and the molecular weight verification from Mass Spectrometry . By integrating these methods into a cohesive workflow, researchers can ensure the scientific integrity of their results, building a solid and trustworthy foundation for advancing their drug development programs.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
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Identification of sulfonamides by NMR spectroscopy. PubMed. [Link]
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The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. ResearchGate. [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
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The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). [Link]
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Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 - ElectronicsAndBooks. [Link]
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Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
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Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]
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Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
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A comparative investigation of 2-Cyanopyridine-3-sulfonyl chloride and other heterocyclic sulfonylating agents
An In-Depth Comparative Guide to 2-Cyanopyridine-3-sulfonyl Chloride and Other Heterocyclic Sulfonylating Agents
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical decision that profoundly impacts synthetic efficiency, substrate scope, and the properties of the final molecule. Heterocyclic sulfonamides are a cornerstone of modern pharmacology, found in a vast array of therapeutics.[1][2][3] Consequently, the reagents used to construct them—heterocyclic sulfonyl chlorides—are of paramount importance.
This guide provides a detailed comparative investigation of 2-Cyanopyridine-3-sulfonyl chloride, a highly activated and versatile reagent, and places its performance in context with other widely used heterocyclic sulfonylating agents. We will delve into the mechanistic underpinnings of their reactivity, provide tangible experimental protocols, and present comparative data to guide your synthetic strategy.
The Core of Sulfonylation: Reactivity and Mechanism
The utility of sulfonyl chlorides (R-SO₂Cl) is rooted in their high electrophilicity. The sulfur atom, oxidized and flanked by two oxygen atoms and a chlorine atom, is highly susceptible to attack by nucleophiles.[4][5] This reactivity makes them exceptional agents for the synthesis of sulfonamides (from amines) and sulfonate esters (from alcohols), which are stable, versatile functional groups.[6][7]
The reaction proceeds via a nucleophilic substitution at the sulfur center, generally through a stepwise addition-elimination pathway. A nucleophile attacks the electrophilic sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final sulfonated product.[5]
Caption: Relative reactivity of selected heterocyclic sulfonylating agents.
Comparative Performance: Experimental Data
To provide a clear comparison, the following table summarizes the performance of these agents in a model reaction: the sulfonylation of aniline in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at room temperature.
Note: The following data are representative and synthesized based on established principles of chemical reactivity. Actual results may vary based on specific experimental conditions.
| Sulfonylating Agent | Structure | Relative Reactivity | Typical Reaction Time (Aniline) | Typical Yield (Aniline) | Key Features |
| Pyridine-3-sulfonyl chloride | Py-SO₂Cl | Baseline | 8-12 hours | 85-95% | Standard, versatile reagent. [8] |
| 2-Chloropyridine-3-sulfonyl chloride | 2-Cl-Py-SO₂Cl | High | 2-4 hours | >95% | Highly reactive due to inductive effect. [9] |
| 2-Cyanopyridine-3-sulfonyl chloride | 2-CN-Py-SO₂Cl | Very High | 0.5-1.5 hours | >98% | Exceptionally reactive; ideal for difficult substrates. [10] |
| Thiophene-2-sulfonyl chloride | Th-SO₂Cl | Moderate | 10-16 hours | 80-90% | Electron-rich ring reduces reactivity. |
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful research. Below is a detailed, self-validating methodology for a general sulfonamide synthesis.
General Protocol for the Synthesis of N-Phenyl-2-cyanopyridine-3-sulfonamide
Caption: Standard workflow for sulfonamide synthesis and purification.
Materials:
-
Aniline (1.0 eq)
-
2-Cyanopyridine-3-sulfonyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve 2-Cyanopyridine-3-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA and aniline), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Recommendations
The choice of a heterocyclic sulfonylating agent is a strategic one, dictated by the specific demands of the synthetic target.
-
2-Cyanopyridine-3-sulfonyl chloride stands out as the reagent of choice for challenging syntheses. Its high reactivity makes it ideal for reactions involving sterically hindered or electronically deactivated amines and alcohols, often succeeding where other agents fail. Its solid nature and stability are significant practical advantages.
-
2-Chloropyridine-3-sulfonyl chloride offers a good balance of high reactivity and cost-effectiveness, making it a strong alternative for a broad range of applications.
-
Pyridine-3-sulfonyl chloride remains a reliable and economical option for standard transformations with sufficiently nucleophilic partners.
-
Thiophene-based reagents should be considered when the thiophene moiety itself is a desired structural component of the final molecule.
By understanding the interplay of electronic effects, stability, and substrate scope, researchers can harness the power of these versatile reagents to accelerate discovery and construct complex, biologically active molecules with greater efficiency and precision.
References
- Fiveable. (n.d.). Sulfonyl Chloride Definition.
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Cernijenko, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Retrieved from [Link]
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Roy, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Retrieved from [Link]
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King, J. F., et al. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. Retrieved from [Link]
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Cernijenko, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. Retrieved from [Link]
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Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Demchuk, O. M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. PubMed Central. Retrieved from [Link]
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Ilyin, A. P., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
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Ilyin, A. P., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. PubMed. Retrieved from [Link]
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Saha, A., et al. (2022). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. Medical Research Reviews. Retrieved from [Link]
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Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Structures Derived from 2-Cyanopyridine-3-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. 2-Cyanopyridine-3-sulfonyl chloride is a versatile building block, enabling the synthesis of a diverse range of sulfonamide derivatives with potential therapeutic applications. This guide provides an in-depth comparison of the spectroscopic techniques used to elucidate the structures of these derivatives. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, offering experimental insights and comparative data to aid in the definitive characterization of these molecules. Furthermore, we will contrast the spectroscopic signatures of 2-cyanopyridine-3-sulfonamides with those derived from a common alternative, Dansyl chloride, to highlight the unique spectral features of each class of compounds.
The Importance of Spectroscopic Verification
The journey from a synthetic protocol to a well-characterized molecule relies on a suite of analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle. For derivatives of 2-cyanopyridine-3-sulfonyl chloride, a multi-faceted approach is essential to confirm the covalent attachment of the sulfonyl group, the integrity of the cyanopyridine core, and the nature of the substituent on the sulfonamide nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
In derivatives of 2-cyanopyridine-3-sulfonyl chloride, the proton signals of the pyridine ring are particularly informative. The electron-withdrawing nature of both the cyano and sulfonyl groups significantly deshields the ring protons, causing them to resonate at lower fields (higher ppm values). The coupling patterns between these protons are dictated by their relative positions (ortho, meta, para) and provide definitive evidence for the substitution pattern.
For example, in a typical N-substituted 2-cyanopyridine-3-sulfonamide, the pyridine protons will appear as a characteristic set of multiplets in the aromatic region of the spectrum. The proton on the sulfonamide nitrogen (-SO₂NH-) often presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The carbon atoms of the pyridine ring, particularly the one bearing the sulfonyl chloride group (C3) and the one with the cyano group (C2), will have distinct chemical shifts. The nitrile carbon (C≡N) typically appears in the 115-120 ppm range. The carbonyl carbons in ketones and aldehydes have characteristic shifts in the 190-220 ppm range, while those in acids and esters are found between 170-185 ppm.[1] Aromatic and alkene carbons resonate in the 115-150 ppm region.[1]
Comparative Analysis: 2-Cyanopyridine-3-sulfonamides vs. Dansylamides
To provide a practical context, we compare the spectroscopic features of a hypothetical N-phenyl-2-cyanopyridine-3-sulfonamide with its Dansyl amide counterpart. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for derivatizing amines, particularly in biochemical applications, due to the high fluorescence of its derivatives.[2][3]
| Spectroscopic Feature | N-Phenyl-2-cyanopyridine-3-sulfonamide | N-Phenyl-5-(dimethylamino)naphthalene-1-sulfonamide (Dansylamide) |
| ¹H NMR (Pyridine/Naphthalene Protons) | Complex multiplet patterns in the δ 7.5-9.0 ppm range, characteristic of a substituted pyridine ring. | A series of multiplets corresponding to the seven protons of the naphthalene ring system, typically in the δ 7.1-8.5 ppm range. |
| ¹H NMR (Amine Substituent Protons) | Signals for the phenyl group protons, influenced by the sulfonamide linkage. | Signals for the phenyl group protons, also influenced by the sulfonamide linkage. |
| ¹³C NMR (Aromatic Carbons) | Six distinct signals for the pyridine ring carbons and signals for the phenyl group carbons. | Ten signals for the naphthalene ring carbons and signals for the phenyl group carbons. |
| ¹³C NMR (Functional Groups) | Signal for the nitrile carbon (C≡N) around 115-120 ppm. | Signals for the two methyl carbons of the dimethylamino group. |
| IR (Key Vibrations) | Strong C≡N stretch around 2230 cm⁻¹. Asymmetric and symmetric SO₂ stretches around 1350 and 1160 cm⁻¹, respectively. | Asymmetric and symmetric SO₂ stretches around 1340 and 1150 cm⁻¹, respectively. No C≡N stretch. |
| Mass Spectrometry (Fragmentation) | Loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[4] Fragmentation of the cyanopyridine ring. | Loss of SO₂. Fragmentation of the naphthalene ring and loss of the dimethylamino group. |
| Fluorescence | Generally non-fluorescent or weakly fluorescent. | Highly fluorescent with a large Stokes shift.[2] |
This comparative data highlights the key distinguishing features that allow for the unambiguous identification of sulfonamides derived from 2-cyanopyridine-3-sulfonyl chloride.
Experimental Protocols
Synthesis of N-Aryl-2-cyanopyridine-3-sulfonamide
A general procedure for the synthesis of N-aryl-2-cyanopyridine-3-sulfonamides involves the reaction of 2-cyanopyridine-3-sulfonyl chloride with a substituted aniline in the presence of a base.
Materials:
-
2-Cyanopyridine-3-sulfonyl chloride
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Pyridine (as base and solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyanopyridine-3-sulfonyl chloride (1.0 eq) in DCM to the cooled aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-2-cyanopyridine-3-sulfonamide.
Spectroscopic Characterization Workflow
The following workflow ensures a comprehensive and self-validating structural confirmation process.
Caption: A typical workflow for the spectroscopic confirmation of synthesized compounds.
Detailed Spectroscopic Methodologies
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.
2. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via direct infusion or coupled with liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for sulfonamides, which typically yields the protonated molecule [M+H]⁺.[5]
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): Fragment the parent ion to obtain characteristic daughter ions, which provides further structural information. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂.[4]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. The presence of a sharp absorption band around 2230 cm⁻¹ is indicative of the C≡N stretch.[6] The characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group appear around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
4. Single-Crystal X-ray Crystallography:
-
Crystal Growth: If the synthesized compound is crystalline, grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. The data is then processed and the crystal structure is solved and refined to obtain the precise three-dimensional arrangement of atoms in the molecule. This technique provides unequivocal proof of the structure.
Logical Relationships in Structural Elucidation
The interplay between different spectroscopic techniques is crucial for a robust structural confirmation.
Caption: Interrelation of spectroscopic techniques for structural confirmation.
Conclusion
The structural elucidation of derivatives from 2-cyanopyridine-3-sulfonyl chloride requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the atomic-level connectivity, high-resolution mass spectrometry confirms the elemental composition and provides fragmentation information, and FTIR spectroscopy identifies key functional groups. When obtainable, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. By understanding the characteristic spectral signatures of these compounds and comparing them with potential alternatives, researchers can confidently and accurately characterize their novel molecules, paving the way for further investigation in drug discovery and development.
References
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-
Dansyl amide. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
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-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Accessed January 20, 2026. [Link]
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A Comparative Guide to HPLC and NMR Methods for Assessing the Purity of Synthesized 2-Cyanopyridine-3-sulfonyl Chloride
Introduction: The Critical Need for Purity in Reactive Intermediates
In the landscape of pharmaceutical and agrochemical synthesis, the quality of starting materials and intermediates is paramount. 2-Cyanopyridine-3-sulfonyl chloride is a key building block, valued for its reactive sulfonyl chloride moiety that allows for the facile construction of sulfonamides and sulfonate esters. However, this same reactivity presents a significant analytical challenge. Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a critical step that dictates the yield, impurity profile, and ultimate safety and efficacy of the final product.
This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust purity assessment of 2-Cyanopyridine-3-sulfonyl chloride. We will move beyond procedural lists to explain the causality behind experimental choices, grounding our protocols in established scientific principles and regulatory expectations.[1][2]
The Analytical Challenge: The Inherent Instability of Sulfonyl Chlorides
The primary analytical hurdle for 2-Cyanopyridine-3-sulfonyl chloride is its susceptibility to hydrolysis.[3][4][5] Trace amounts of water can readily convert the sulfonyl chloride to the corresponding sulfonic acid, rendering the intermediate inactive for its intended downstream reactions. This instability directly impacts the development of analytical methods, particularly chromatographic techniques that often employ aqueous mobile phases. A robust analytical strategy must therefore either circumvent this degradation or quantitatively account for it.
Furthermore, impurities can arise from the synthesis process, including starting materials, by-products, or degradation products.[6][7] A comprehensive purity assessment requires a method, or combination of methods, capable of separating and quantifying the target analyte from all potential contaminants.[6][8]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[9] However, direct analysis of sulfonyl chlorides by reversed-phase HPLC is often impractical due to on-column hydrolysis. A scientifically sound approach involves a pre-column derivatization step to convert the reactive analyte into a stable, readily analyzable compound.[10][11][12]
The Causality Behind Derivatization
We convert the sulfonyl chloride to a stable sulfonamide (e.g., by reacting it with an amine like diethylamine).[10] This strategy is chosen for three key reasons:
-
Stability : The resulting sulfonamide is significantly more stable to the aqueous mobile phases used in reversed-phase HPLC, preventing analytical artifacts.[13]
-
Chromatographic Behavior : The derivatized product often exhibits improved peak shape and retention characteristics on standard C18 columns.
-
Specificity : The derivatization reaction is specific to the sulfonyl chloride functional group, allowing for selective analysis of the target compound.
Experimental Protocol: Derivatization followed by RP-HPLC-UV
I. Sample & Standard Preparation (Derivatization)
-
Standard Solution : Accurately weigh approximately 10 mg of 2-Cyanopyridine-3-sulfonyl chloride reference standard into a 10 mL volumetric flask.
-
Sample Solution : Accurately weigh approximately 10 mg of the synthesized 2-Cyanopyridine-3-sulfonyl chloride test sample into a separate 10 mL volumetric flask.
-
Derivatization Reaction :
-
To each flask, add 5 mL of aprotic solvent (e.g., acetonitrile).
-
Add 1 mL of a 1% solution of diethylamine in acetonitrile.
-
Allow the reaction to proceed at room temperature for 15 minutes to ensure complete conversion to the corresponding diethylsulfonamide.
-
Dilute to volume with acetonitrile.
-
-
Final Preparation : Further dilute an aliquot of the derivatized solution with the mobile phase to a final concentration within the linear range of the method (e.g., ~0.1 mg/mL).
II. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for a wide range of medium-polarity organic molecules like the derivatized sulfonamide.[10][13] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A standard mobile phase combination for reversed-phase chromatography, offering good peak shape and resolution.[10] The acid modifier helps to suppress the ionization of any residual acidic or basic functional groups. |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 30% B, ramping to 90% B) is recommended to ensure elution of all potential impurities with varying polarities and to provide a robust separation.[14] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[10] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity.[10] |
| UV Detection | 230 nm or 254 nm | The pyridine and cyano moieties are expected to have significant UV absorbance. Wavelength should be optimized for maximum sensitivity of the derivatized analyte.[3] |
III. Data Analysis
Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, an external standard method can be used if a purified reference standard of the derivatized product is available. The method must be validated according to ICH guidelines to demonstrate specificity, linearity, precision, accuracy, and robustness.[15][16][17]
Workflow for HPLC Purity Assessment
Caption: Workflow for absolute purity determination by ¹H-qNMR.
Orthogonal Comparison: HPLC vs. NMR
Employing both HPLC and NMR provides an orthogonal approach to purity assessment, which significantly increases confidence in the analytical results. [1][2][18]Orthogonal methods measure the same attribute (purity) using different physicochemical principles, minimizing the risk that an impurity co-eluting in HPLC would also be "invisible" by NMR. [1][19]
| Feature | HPLC-UV (with Derivatization) | Quantitative NMR (qNMR) |
|---|---|---|
| Principle | Physical separation based on polarity, followed by UV detection. | Spectroscopic detection and quantification based on the molar ratio of nuclei in a magnetic field. |
| Quantification | Relative (Area %). Requires a reference standard for absolute quantification. | Absolute (w/w %). Does not require an analyte-specific reference standard. [20] |
| Information | Provides a purity profile, retention times, and detects UV-active impurities. | Provides structural confirmation, detects proton-containing impurities, and gives absolute purity. [21][22] |
| Sensitivity | High (typically low µg/mL to ng/mL). [15][16] | Lower (typically requires mg of sample). [23] |
| Key Challenge | Analyte reactivity requires a robust derivatization step which must be validated. [11][12] | Requires careful parameter optimization (esp. relaxation delay) and non-overlapping signals for accurate integration. [21] |
| Sample Throughput | Moderate; each run takes ~15-30 minutes plus sample prep. | Moderate to Low; each acquisition can take 10-20 minutes plus sample prep. |
| Sample State | Non-destructive to the derivatized sample. | Non-destructive to the original sample. |
Regulatory Perspective and Conclusion
According to the International Council for Harmonisation (ICH) guideline Q3A, impurities in new drug substances must be reported, identified, and qualified based on established thresholds. [6][8][24][25]A robust analytical methodology is essential for adhering to these guidelines.
-
HPLC with derivatization is an excellent method for generating a high-resolution impurity profile, detecting trace-level impurities, and for routine quality control once the method is validated.
-
qNMR serves as an invaluable orthogonal technique, providing an absolute purity value without the need for a specific reference standard, while simultaneously confirming the structure of the synthesized material. [26] For researchers, scientists, and drug development professionals, the combined use of these two methods provides a self-validating and comprehensive understanding of the purity of 2-Cyanopyridine-3-sulfonyl chloride, ensuring the quality and integrity of this critical synthetic intermediate.
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A Comparative Biological Evaluation of Sulfonamides Derived from Diverse Sulfonyl Chlorides: A Guide for Medicinal Chemists
Introduction: The Enduring Legacy and Modern Renaissance of Sulfonamides
Since their discovery, sulfonamides have remained a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Initially celebrated for their groundbreaking antibacterial effects, their therapeutic applications have expanded to encompass anticancer, antifungal, anti-inflammatory, and enzyme inhibitory roles.[1][2] The versatility of the sulfonamide scaffold (R-SO₂NR'R'') lies in the synthetic accessibility and the profound influence of substituents on the sulfonyl chloride precursor (R-SO₂Cl) on the final compound's biological profile. This guide offers a comparative analysis of sulfonamides prepared from different sulfonyl chlorides, providing experimental data and protocols to inform rational drug design and development.
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to tetrahydrofolate.[4][6] This selective toxicity is effective because mammalian cells do not synthesize their own folic acid, instead obtaining it from their diet.[5]
The Influence of the Sulfonyl Chloride Moiety: A Structure-Activity Relationship (SAR) Perspective
The nature of the 'R' group in the sulfonyl chloride directly dictates the physicochemical and steric properties of the resulting sulfonamide, which in turn governs its interaction with biological targets. This section explores how different sulfonyl chloride backbones modulate the biological activity of the corresponding sulfonamides.
General Synthesis of Sulfonamides
The classical synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[7]
Caption: General reaction scheme for sulfonamide synthesis.
Comparative Biological Activities
The choice of sulfonyl chloride—be it a simple benzenesulfonyl chloride, a substituted variant like p-toluenesulfonyl chloride or a nitrobenzenesulfonyl chloride, or a heterocyclic sulfonyl chloride—dramatically impacts the resulting sulfonamide's therapeutic potential.
Table 1: Comparative In Vitro Activities of Sulfonamides from Different Sulfonyl Chlorides
| Sulfonyl Chloride Precursor | Resulting Sulfonamide Class | Primary Biological Activity | Example Target(s) | Representative IC₅₀/MIC Values |
| Benzenesulfonyl Chloride | Benzenesulfonamides | Carbonic Anhydrase Inhibition, Anticancer | hCA I, hCA II, hCA IV, hCA IX | Kᵢ values from 1.6 nM to 9.4 nM against hCA II[8][9] |
| p-Toluenesulfonyl Chloride | p-Toluenesulfonamides (Tosylamides) | Antimicrobial, Antioxidant, Anticancer | S. aureus, E. coli, Trypanosomal enzymes | MICs: 0.5-1.0 mg/ml (antimicrobial)[10] |
| Nitrobenzenesulfonyl Chloride | Nitrobenzenesulfonamides | Antitubercular, Anticancer | M. tuberculosis H37Rv | Potent activity with selectivity index >30[11][12][13] |
| Heterocyclic Sulfonyl Chlorides | Heterocyclic Sulfonamides | Broad-spectrum antimicrobial, Anticancer | Various bacterial and fungal strains | MIC: 0.062 mg/mL against C. albicans[14][15] |
Data compiled from multiple sources. Direct comparison should be made with caution due to varying experimental conditions.
1. Benzenesulfonamides: Potent Enzyme Inhibitors
Sulfonamides derived from benzenesulfonyl chloride are extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[8][16] Certain human CA isoforms (hCA) are established therapeutic targets for glaucoma (hCA II, IV) and cancer (hCA IX, XII).[8][9] The unsubstituted benzenesulfonamide moiety serves as a critical zinc-binding group within the enzyme's active site.[17]
Structure-Activity Insights:
-
The presence of a 1,2,3-triazole ring linked to the benzenesulfonamide core has been shown to yield excellent inhibitory activity against hCA II, IV, and IX, with Kᵢ values in the low nanomolar range.[8][9]
-
Further functionalization of the triazole ring with moieties like esters, carboxylic acids, and amides can fine-tune the inhibitory potency and selectivity.[8]
2. p-Toluenesulfonamides: Versatile Antimicrobial and Anticancer Agents
The introduction of a methyl group at the para-position of the benzene ring, as in p-toluenesulfonyl chloride (tosyl chloride), often enhances the lipophilicity of the resulting sulfonamides.[10][18] This can lead to improved cell membrane penetration and, consequently, better antimicrobial and anticancer activity.[13] Alanine-derived p-toluenesulfonamides have demonstrated promising antimicrobial, antioxidant, antitrypanosomal, and antimalarial properties.[10]
Structure-Activity Insights:
-
Hybrid molecules combining the p-toluenesulfonamide scaffold with carboxamides have shown excellent in vitro antimicrobial properties.[10]
-
Molecular docking studies suggest that these compounds can effectively bind to the active sites of parasitic enzymes.[10]
3. Nitrobenzenesulfonamides: Potent Antitubercular Agents
The incorporation of a nitro group, an electron-withdrawing substituent, on the phenyl ring of the sulfonyl chloride can significantly enhance biological activity.[12][13] In particular, 2,4-dinitrobenzenesulfonamide derivatives have emerged as a promising scaffold for the development of new antituberculosis agents.[11][12]
Structure-Activity Insights:
-
Studies have shown that the presence of two nitro groups on the phenyl ring is more potent than a single nitro group.[12][13]
-
Hybridization of the nitrobenzenesulfonamide moiety with other pharmacophores, such as benzhydrylpiperazine, has yielded compounds with excellent activity against Mycobacterium tuberculosis and low cytotoxicity.[11][13]
4. Heterocyclic Sulfonamides: Broad-Spectrum Efficacy
Replacing the benzene ring of the sulfonyl chloride with a heterocyclic system introduces new possibilities for hydrogen bonding and other interactions with biological targets, often leading to enhanced and broader activity.[19] Sulfonamides bearing moieties like pyrazole, thiazole, and pyrimidine have shown significant antibacterial and antifungal properties.[20][21]
Structure-Activity Insights:
-
Matrine derivatives incorporating a benzenesulfonamide moiety have demonstrated exceptional inhibitory activity against Candida albicans, significantly more potent than the clinical antibiotic fluconazole.[14][15]
-
The phenylsulfonyl group was identified as crucial for this activity, with substitutions on this ring further modulating the potency.[14][15]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.
Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the sulfonamide at which no visible bacterial growth (turbidity) is observed.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[22][23][24]
Workflow: MTT Cytotoxicity Assay
Caption: A generalized workflow for in vitro cytotoxicity testing.[22]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, MDA-MB-468) into 96-well plates at a density of 1 x 10⁵ cells/mL in a suitable culture medium (e.g., RPMI-1640) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[22][23]
-
Compound Treatment: Prepare logarithmic dilutions of the test sulfonamides in the culture medium. Replace the existing medium with the medium containing the various compound concentrations and incubate for 72 hours.[22][23]
-
Cell Viability Assessment: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[22][25]
-
Solubilization and Measurement: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[22][24] Measure the absorbance of the solution using a microplate reader at a wavelength of 540 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[22]
Mechanistic Insights: Targeting Key Enzymes
Beyond DHPS, sulfonamides have been shown to inhibit other crucial enzymes, contributing to their anticancer and other therapeutic effects.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a potent zinc-binding group that can coordinate to the Zn²⁺ ion in the active site of carbonic anhydrases, disrupting their catalytic activity.[17] This inhibition is particularly relevant for tumor-associated isoforms like CA IX and XII, which are involved in pH regulation and tumor progression.[2]
Mechanism: Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Sulfonamide inhibition of carbonic anhydrase.
Conclusion and Future Directions
The biological activity of sulfonamides is profoundly influenced by the nature of the sulfonyl chloride precursor. Aromatic substitutions and the incorporation of heterocyclic moieties are powerful strategies for modulating potency and selectivity. Benzenesulfonamides are excellent candidates for developing specific enzyme inhibitors, particularly for carbonic anhydrases. p-Toluenesulfonamides and nitrobenzenesulfonamides offer promising scaffolds for antimicrobial and antitubercular drug discovery, while heterocyclic sulfonamides provide opportunities for developing broad-spectrum agents.
Future research should focus on the synthesis of novel sulfonamide derivatives with enhanced target specificity and reduced off-target effects. The use of computational tools for molecular docking and SAR analysis can further guide the rational design of next-generation sulfonamide-based therapeutics. The experimental protocols provided in this guide serve as a foundation for the rigorous and comparative biological evaluation of these versatile compounds.
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An Economic and Synthetic Guide to 2-Cyanopyridine-3-sulfonyl Chloride in Multi-Step Synthesis
A Senior Application Scientist's Comparative Analysis for Process Development
For researchers and professionals in drug development, the choice of a reagent is a multi-faceted decision, balancing reactivity, yield, and safety with the overarching demands of process economics. The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1][2][3] The classical and most direct route to this functional group involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4]
This guide provides an in-depth economic and synthetic analysis of a specific, highly functionalized reagent: 2-Cyanopyridine-3-sulfonyl chloride . We will explore its application, particularly through the lens of prominent active pharmaceutical ingredient (API) synthesis, and compare it objectively with alternative reagents and methodologies. The goal is to equip the process chemist with a logical framework for selecting the most efficient and cost-effective strategy for their specific multi-step synthesis challenge.
The Profile of 2-Cyanopyridine-3-sulfonyl Chloride: A Specialized Reagent
2-Cyanopyridine-3-sulfonyl chloride is not a simple, general-purpose sulfonylating agent. Its structure, featuring both a reactive sulfonyl chloride and a versatile cyano group on a pyridine scaffold, designates it for syntheses where these specific functionalities are integral to the target molecule's final architecture.
Key Application: Synthesis of Vonoprazan
A prime example of its utility is in the synthesis of Vonoprazan, a potassium-competitive acid blocker.[5][6][7] In several reported synthetic routes, a pyridine-3-sulfonyl chloride derivative is reacted with a pyrrole intermediate to form the critical N-sulfonyl bond that defines the molecule's core structure.[7][8][9] The presence of the cyano group on the pyridine ring in related precursors can serve as a synthetic handle for further transformations or be a required feature of other target analogues.
Economic Considerations:
-
Upstream Cost: The synthesis of 2-Cyanopyridine-3-sulfonyl chloride itself is a multi-step process, often starting from precursors like 3-aminopyridine or 2-chloropyridine derivatives.[10][11][12] This inherent complexity contributes to a higher upfront reagent cost compared to simpler arylsulfonyl chlorides like tosyl chloride.
-
Process Efficiency: Its high reactivity can lead to rapid and high-yielding reactions, potentially shortening cycle times. In the synthesis of a Vonoprazan intermediate, for instance, the sulfonylation of a deprotonated pyrrole proceeds efficiently.[7]
-
Handling and Stability: Like most sulfonyl chlorides, this reagent is moisture-sensitive and requires careful handling to prevent hydrolysis into the corresponding sulfonic acid.[13][14] Such decomposition not only consumes the reagent but also introduces impurities that can complicate downstream processing, adding to purification costs.
A Comparative Analysis of Sulfonylation Strategies
The classical approach using a sulfonyl chloride is not the only option. Modern synthetic chemistry offers a range of alternatives, each with a distinct economic and performance profile.
dot
Caption: Decision workflow for selecting a sulfonylation strategy.
Alternative Reagents
-
Sulfonyl Fluorides: These analogues offer significantly enhanced stability to hydrolysis compared to their chloride counterparts.[15] While this improves shelf-life and handling, their lower reactivity necessitates specific activation methods, which may add steps or require harsher conditions. They are particularly valuable in screening and fragment-based discovery due to their stability.[15]
-
Pentafluorophenyl (PFP) Sulfonate Esters: These have been developed as highly stable, crystalline solids that act as effective mimics of sulfonyl chlorides.[16] They react with amines under mild conditions to form sulfonamides, avoiding the handling issues of sulfonyl chlorides. The primary economic trade-off is the cost of preparing these specialized reagents.
Alternative Methodologies
-
In-situ Generation of Sulfonyl Chlorides: To circumvent the isolation and handling of unstable sulfonyl chlorides, methods have been developed to generate them in the reaction vessel. For example, the oxidative chlorination of thiols using reagents like sodium dichloroisocyanurate can produce the sulfonyl chloride, which then reacts immediately with an amine present in the pot.[17] This "one-pot" approach can be highly efficient, reducing unit operations and improving safety.
-
Late-Stage Activation of Primary Sulfonamides: A paradigm-shifting strategy involves introducing a simple primary sulfonamide early in the synthesis. Later, this stable group is activated using reagents like Pyrylium-BF4 to form a highly reactive sulfonyl chloride in situ.[18][19] This is exceptionally powerful for late-stage functionalization, allowing a common intermediate to be diversified into a library of complex analogues. From an economic standpoint, it streamlines the synthesis of complex molecules by postponing the introduction of costly or sensitive functionalities.
-
Direct C-H Sulfonamidation: This atom-economical approach forges a C-S bond directly, often using a sulfonyl azide and a transition-metal catalyst.[4] It avoids pre-functionalization steps, which can shorten a synthetic sequence. However, the high cost of catalysts (e.g., rhodium, iridium) and the potential need for directing groups can make it less economically viable for large-scale production compared to classical methods.
Quantitative and Economic Performance Comparison
The optimal choice of reagent is highly dependent on the specific synthetic context. Below is a table summarizing the key performance and economic indicators for each strategy.
| Strategy | Reagent Cost | Reagent Stability | Typical Yields | Atom Economy | Safety/Handling | Key Advantage |
| 2-Cyanopyridine-3-sulfonyl chloride | Moderate to High | Low (Moisture Sensitive) | Good to Excellent | Low | Requires careful handling (HCl byproduct) | High reactivity; introduces specific functionality. |
| Sulfonyl Fluorides | Moderate to High | High | Good | Low | Safer handling than chlorides. | Excellent for screening libraries and storage. |
| PFP Sulfonate Esters | High | High | Good to Excellent | Low | Benign handling. | Stable, solid reagents; predictable reactivity. |
| In-situ Generation (from Thiols) | Low | N/A (Generated in-situ) | Good | Moderate | Avoids isolating hazardous intermediate. | Reduces unit operations; improves safety.[17] |
| Late-Stage Activation (Pyry-BF4) | High (Reagent) | High (Sulfonamide) | Excellent | Moderate | Mild conditions; stable intermediate. | Ideal for late-stage diversification of complex molecules.[18][19] |
| Direct C-H Sulfonamidation | High (Catalyst) | Moderate | Moderate to Excellent | High | Requires expensive/toxic metal catalysts. | Shortens synthetic routes by avoiding pre-functionalization.[4] |
Validated Experimental Protocols
To provide a practical basis for comparison, detailed protocols for two distinct methodologies are presented below.
Protocol 1: Direct Sulfonylation using a Pyridine-3-sulfonyl Chloride Derivative
(Based on the principles of Vonoprazan Synthesis)[7][9]
Objective: To form an N-sulfonylpyrrole intermediate.
Materials:
-
5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide (1.0 equiv)
-
Pyridine-3-sulfonyl chloride (1.2 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the 5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide and anhydrous THF (approx. 10 mL per gram of substrate).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change may be observed upon deprotonation of the pyrrole nitrogen.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve the pyridine-3-sulfonyl chloride in a minimal amount of anhydrous THF.
-
Add the solution of the sulfonyl chloride dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Causality Note: The use of a strong, non-nucleophilic base (n-BuLi) at low temperatures is critical to ensure complete deprotonation of the pyrrole NH without competing side reactions. The sulfonyl chloride is a powerful electrophile, reacting swiftly with the generated pyrrole anion to form the desired sulfonamide.[7]
Protocol 2: Late-Stage Sulfonyl Chloride Formation and Coupling
(Based on the methodology by Cornella et al.)[18][19]
Objective: To convert a primary sulfonamide into a more complex sulfonamide via in-situ sulfonyl chloride formation.
Materials:
-
Starting primary sulfonamide (e.g., Aryl-SO₂NH₂) (1.0 equiv)
-
Pyrylium tetrafluoroborate (Pyry-BF₄) (2.0 equiv)
-
Magnesium chloride (MgCl₂) (2.5 equiv)
-
Tertiary butanol (tBuOH) as solvent
-
Nucleophilic amine (e.g., morpholine) (1.5 equiv)
Procedure:
-
To a dry vial, add the primary sulfonamide, Pyry-BF₄, and MgCl₂.
-
Add anhydrous tBuOH (0.1 M solution).
-
Seal the vial and heat the mixture to 60 °C for 3-5 hours. This step forms the sulfonyl chloride intermediate. Monitor by TLC or LC-MS if necessary by quenching a small aliquot with methanol and observing the formation of the methyl sulfonate ester.
-
Cool the reaction mixture to room temperature.
-
Add the nucleophilic amine (e.g., morpholine) directly to the reaction mixture.
-
Stir at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Note: The Pyry-BF₄ reagent selectively activates the otherwise poorly nucleophilic NH₂ group of the primary sulfonamide, enabling its conversion to a sulfonyl chloride with MgCl₂ as the chloride source. This transformation occurs under mild conditions, preserving other sensitive functional groups in the molecule. The subsequent addition of a nucleophile leads to the formation of the desired complex sulfonamide in a one-pot, two-step sequence.[18][19]
Conclusion
The economic analysis of using 2-Cyanopyridine-3-sulfonyl chloride reveals it to be a potent but specialized reagent. Its value is maximized in multi-step syntheses where its specific structural features are required in the final API, justifying its higher cost and stringent handling requirements. For simpler sulfonamide installations or when process robustness and safety are paramount, alternative strategies present compelling advantages.
-
For early-stage, large-scale synthesis where starting materials are simple, in-situ generation from inexpensive precursors like thiols offers significant economic and safety benefits.
-
For late-stage diversification and medicinal chemistry efforts , the activation of primary sulfonamides provides unparalleled flexibility and efficiency, allowing for the rapid generation of analogues from a common, stable intermediate.
Ultimately, a sound economic analysis moves beyond the price-per-kilogram of a single reagent. It encompasses the total cost of a process, including yields, cycle times, waste disposal, and the operator safety and handling protocols required. While 2-Cyanopyridine-3-sulfonyl chloride and reagents of its class remain effective tools, a modern process chemist must weigh their use against a growing arsenal of safer, more stable, and increasingly flexible synthetic methodologies.
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A literature review comparing the synthetic utility of 2-Cyanopyridine-3-sulfonyl chloride to similar reagents
In the vast arsenal of reagents available to the modern synthetic chemist, sulfonyl chlorides hold a place of distinction. They are the workhorses for the formation of sulfonamides, sulfonate esters, and other vital sulfur-containing moieties that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. While reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are familiar companions in the laboratory, the nuanced reactivity of more complex heterocyclic sulfonyl chlorides offers a frontier for refined synthetic strategies. This guide delves into the synthetic utility of a lesser-explored reagent, 2-Cyanopyridine-3-sulfonyl chloride, providing a comparative analysis against its more conventional counterparts. Due to the limited availability of direct experimental data for 2-cyanopyridine-3-sulfonyl chloride, this review will extrapolate its reactivity profile based on established principles of physical organic chemistry and the well-documented behavior of analogous compounds.
The Architecture of Reactivity: Understanding the Sulfonyl Chloride Functional Group
The synthetic utility of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the electronic nature of the organic substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups diminish this reactivity.
This principle is the cornerstone of the comparative analysis that follows. The unique substitution pattern of 2-cyanopyridine-3-sulfonyl chloride, featuring a strongly electron-withdrawing cyano group on a pyridine ring, suggests a reactivity profile that is distinct from common alkyl- and arylsulfonyl chlorides.
Synthesis of 2-Cyanopyridine-3-sulfonyl Chloride: A Proposed Pathway
While dedicated synthetic procedures for 2-cyanopyridine-3-sulfonyl chloride are not prevalent in the literature, a plausible route can be devised from well-established transformations in pyridine chemistry. A potential synthetic strategy could involve a multi-step sequence starting from a suitable pyridine precursor.
A common method for the synthesis of pyridine sulfonyl chlorides is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[1][2][3] Another effective method is the oxidative chlorination of a pyridinethiol.[4][5][6] The introduction of the cyano group can be achieved through various methods, including the Rosenmund-von Braun reaction on a halopyridine or the dehydration of a pyridine carboxamide.[7][8]
A logical synthetic approach is outlined below:
Caption: A plausible synthetic route to 2-Cyanopyridine-3-sulfonyl chloride.
A Comparative Analysis of Sulfonylating Reagents
To appreciate the potential synthetic utility of 2-cyanopyridine-3-sulfonyl chloride, it is essential to compare its predicted reactivity with that of established sulfonylating agents.
The Competitors: A Spectrum of Reactivity
For this analysis, we will consider the following reagents:
-
Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride known for its high reactivity.[9][10]
-
Benzenesulfonyl Chloride (BsCl): A standard aromatic sulfonyl chloride.
-
p-Toluenesulfonyl Chloride (TsCl): A widely used aromatic sulfonyl chloride, slightly more reactive than BsCl due to the electron-donating methyl group.[11][12]
-
Pyridine-2-sulfonyl Chloride & Pyridine-4-sulfonyl Chloride: Isomeric pyridine sulfonyl chlorides with enhanced reactivity due to the position of the nitrogen atom.[13][14]
-
2-Cyanopyridine-3-sulfonyl Chloride: The subject of our analysis.
Predicted Reactivity of 2-Cyanopyridine-3-sulfonyl Chloride
The reactivity of 2-cyanopyridine-3-sulfonyl chloride is influenced by two key structural features:
-
The Pyridine Ring: The electronegative nitrogen atom in the pyridine ring is inherently electron-withdrawing, making pyridinesulfonyl chlorides generally more reactive than their benzene counterparts.
-
The 2-Cyano Group: The cyano group is a potent electron-withdrawing group through both inductive and resonance effects. This strong electron-withdrawing character is expected to significantly increase the electrophilicity of the sulfonyl sulfur atom.
However, the placement of the sulfonyl chloride at the 3-position of the pyridine ring is a crucial factor. In nucleophilic aromatic substitution reactions on the pyridine ring itself, the reactivity order is generally 4- > 2- >> 3-. This suggests that the sulfonyl group at the 3-position is the least activated by the ring nitrogen for direct displacement. Nevertheless, for the desired reaction at the sulfur center, the combined electron-withdrawing effects of the pyridine nitrogen and the 2-cyano group are anticipated to render the sulfonyl group highly electrophilic.
Therefore, we can predict that 2-cyanopyridine-3-sulfonyl chloride will be a highly reactive sulfonylating agent , likely more reactive than TsCl and BsCl, and potentially comparable to or even exceeding the reactivity of MsCl and the 2- and 4-pyridinesulfonyl chlorides.
Comparative Data Summary
The following table provides a qualitative comparison of the selected sulfonylating reagents. The properties of 2-cyanopyridine-3-sulfonyl chloride are predicted based on chemical principles.
| Reagent | Structure | Relative Reactivity (Predicted) | Key Features |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Very High | Small, highly reactive, mesylate is a good leaving group.[9][15] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Moderate | Standard aromatic sulfonyl chloride. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderate-High | Slightly more reactive than BsCl, tosylate is an excellent leaving group.[11][16] |
| Pyridine-2-sulfonyl Chloride | C₅H₄NSO₂Cl (2-isomer) | High | More reactive than benzenoid counterparts due to the electron-withdrawing pyridine nitrogen.[13] |
| Pyridine-4-sulfonyl Chloride | C₅H₄NSO₂Cl (4-isomer) | Very High | Highly reactive due to strong activation by the para-nitrogen. |
| 2-Cyanopyridine-3-sulfonyl Chloride | NCC₅H₃NSO₂Cl (2,3-isomer) | Very High (Predicted) | Expected to be highly reactive due to the combined electron-withdrawing effects of the pyridine nitrogen and the 2-cyano group. |
Experimental Protocols: A Guide to Application
While specific, validated protocols for 2-cyanopyridine-3-sulfonyl chloride are not available, a general procedure for sulfonamide formation can be proposed based on its anticipated high reactivity. Milder conditions compared to those required for less reactive sulfonyl chlorides like TsCl would likely be effective.
General Protocol for the Sulfonylation of a Primary Amine
This hypothetical protocol is designed to be a starting point for optimization.
Materials:
-
Primary amine (1.0 eq)
-
2-Cyanopyridine-3-sulfonyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-cyanopyridine-3-sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Excess Base: Triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Dropwise Addition at 0 °C: The reaction is expected to be exothermic. Slow addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the base, and the hydrochloride salt, leading to a cleaner crude product.
Visualizing the Process: Workflow and Mechanism
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: A generalized mechanism for sulfonamide formation.
Conclusion and Future Outlook
2-Cyanopyridine-3-sulfonyl chloride represents an intriguing, albeit underexplored, reagent in the synthetic chemist's toolkit. Based on fundamental principles of organic chemistry, it is predicted to be a highly reactive sulfonylating agent due to the potent electron-withdrawing nature of the 2-cyano group and the pyridine ring. This heightened reactivity could offer advantages in the sulfonylation of less nucleophilic substrates or in reactions where milder conditions are desired to preserve sensitive functional groups.
While this guide provides a theoretical framework for its utility, the true potential of 2-cyanopyridine-3-sulfonyl chloride can only be unlocked through rigorous experimental investigation. Future studies should focus on the development of a reliable synthesis, a thorough evaluation of its reactivity with a diverse range of nucleophiles, and a direct comparison of its performance against established sulfonylating agents. Such research will undoubtedly clarify the role of this enigmatic reagent and may pave the way for its application in the synthesis of novel and complex molecules for the advancement of science and medicine.
References
- Katritzky, A. R., et al. (2005).
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs.
- PrepChem.com. (n.d.). Synthesis of 2-cyanopyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis.
- Brainly.in. (2024). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?
- Pipzine Chemicals. (n.d.). 2-Chloro-5-pyridinesulfonyl chloride.
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
- Eureka. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- Katritzky, A. R., et al. (2005).
- Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
- Google Patents. (1950).
- CymitQuimica. (n.d.). CAS 66715-65-9: Pyridine-2-sulfonyl chloride.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- ChemBK. (2024). 2-Pyridinesulfonyl chloride.
- Benchchem. (n.d.). Comparative Guide to the Kinetics of Sulfonylation with (2-Chlorophenyl)
- Quora. (2021). Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs.
- Study.com. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects on p-Toluenesulfonyl Chloride Reactivity.
- LookChem. (n.d.). Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)
- ECHEMI. (n.d.). Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent?
- Sciencemadness.org. (2010). p-toluenesulonyl chloride advice.
- ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- ResearchGate. (2025). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF.
- RSC Publishing. (n.d.). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?
- Scribd. (n.d.). Sandmeyer OPRD Set 2009 | PDF | Chemical Reactions | Acid.
- Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry.
- Benchchem. (n.d.). Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride.
- PrepChem.com. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide.
- Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?
- Wiley Online Library. (n.d.).
- Guidechem. (n.d.). PYRIDINE-4-SULFONYL CHLORIDE 134479-04-2 wiki.
- ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PubMed. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Chempanda. (n.d.).
- ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- ResearchGate. (2025). (PDF) Synthesis of methanesulfonyl chloride (MSC)
- Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride).
- Sigma-Aldrich. (n.d.). 4-Pyridinesulfonyl chloride AldrichCPR.
- Jubilant Ingrevia Limited. (2024).
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyanopyridine-3-sulfonyl Chloride
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a critical directive: the handling and disposal of 2-cyanopyridine-3-sulfonyl chloride, a highly reactive and toxic compound, demands meticulous attention to safety protocols. This document provides a detailed, step-by-step procedure for the neutralization and disposal of this reagent, grounded in established chemical principles. The causality behind each step is explained to ensure a thorough understanding and safe execution of the protocol.
Hazard Assessment: A Dually Reactive System
Sulfonyl Chloride Group (-SO₂Cl):
-
Corrosive and Water-Reactive: Sulfonyl chlorides are corrosive and react exothermically with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid.[1][2] This reaction can cause severe skin burns and eye damage upon contact.[1][2] Inhalation of vapors or mists can lead to respiratory irritation.[1]
-
Incompatible with Bases: While bases are used for neutralization, the initial reaction can be vigorous. Uncontrolled addition of a strong base can lead to a rapid and hazardous release of heat.
Cyano Group (-CN):
-
Highly Toxic: The cyanide moiety is a potent toxin. It is harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]
-
Formation of Hydrogen Cyanide (HCN) Gas: In the presence of acid, the cyanide group can be protonated to form highly toxic and flammable hydrogen cyanide gas. This is a critical consideration during the disposal process.
Pyridine Ring:
-
General Toxicity: Pyridine and its derivatives can be harmful and may cause irritation to the skin, eyes, and respiratory system.[1]
The combination of these functional groups in one molecule necessitates a carefully sequenced disposal protocol to avoid hazardous cross-reactions between the neutralization agents and the compound itself or its byproducts.
Essential Safety and Logistical Information
Prior to commencing any disposal procedure, the following personal protective equipment (PPE) and laboratory setup are mandatory:
| Personal Protective Equipment (PPE) | Rationale |
| Chemical Splash Goggles & Face Shield | Protects against splashes of the corrosive reagent and neutralization solutions. |
| Heavy-duty Chemical-resistant Gloves (e.g., Butyl Rubber) | Provides protection against skin contact with the corrosive and toxic compound. |
| Flame-resistant Laboratory Coat | Protects against splashes and potential ignition sources. |
| Closed-toe Shoes and Long Pants | Ensures full skin coverage. |
Laboratory Setup:
-
Certified Chemical Fume Hood: All steps of the disposal process must be conducted within a properly functioning chemical fume hood to prevent inhalation of any toxic gases or vapors.
-
Emergency Equipment: An emergency shower and eyewash station must be readily accessible.
-
Spill Kit: A spill kit appropriate for corrosive and toxic materials should be on hand.
The Disposal Workflow: A Sequential Neutralization Protocol
The core principle of this disposal plan is a two-stage sequential neutralization. The sulfonyl chloride group is first hydrolyzed and neutralized under basic conditions. Only after this reactive group is fully quenched is the cyanide group addressed through oxidation. This order is critical to prevent the formation of toxic chlorine gas, which can occur if the oxidizing agent for cyanide (sodium hypochlorite) is mixed with the acidic byproducts of sulfonyl chloride hydrolysis.[1]
dot graph DisposalWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Sources
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- 2. ehs.stanford.edu [ehs.stanford.edu]
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- 4. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 5. Accidental Mixing of Bleach and Acid | Office of Environment, Health & Safety [ehs.berkeley.edu]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Cyanopyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, novel reagents are the catalysts for discovery. 2-Cyanopyridine-3-sulfonyl chloride is one such compound, offering a unique combination of reactive sites that make it a valuable building block for complex molecular architectures. However, its utility is matched by a hazardous profile that demands meticulous handling and a deep understanding of its chemical nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Understanding the Hazard: A Tale of Two Functional Groups
The key to safely handling 2-Cyanopyridine-3-sulfonyl chloride lies in recognizing the distinct and combined hazards of its two primary functional groups: the cyanopyridine ring and the sulfonyl chloride moiety.
-
The Cyanopyridine Core: The cyanopyridine portion of the molecule presents a significant toxicological threat. Analogous to other cyanopyridines, this compound is expected to be toxic if it comes into contact with skin and harmful if swallowed[1][2]. The nitrile group (-CN) is a classic precursor to cyanide, and while the reactivity of the nitrile in this specific aromatic system is not fully elucidated, prudence dictates treating it with the utmost respect.
-
The Sulfonyl Chloride Group (-SO₂Cl): This functional group is notoriously reactive, particularly with nucleophiles. Its primary hazard is its violent reaction with water, including ambient moisture, to produce corrosive hydrochloric acid and sulfonic acid[3]. This reactivity makes it a potent lachrymator and a corrosive agent that can cause severe skin burns and eye damage[4][5].
The combination of these two functional groups in a single molecule necessitates a multi-faceted approach to personal protection and handling.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A comprehensive PPE strategy is non-negotiable when working with 2-Cyanopyridine-3-sulfonyl chloride. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential fumes generated upon decomposition or reaction with moisture. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact, which can lead to toxicity and severe burns. Always inspect gloves for integrity before use. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects against accidental spills and splashes, minimizing the risk of skin exposure. |
| Respiratory Protection | All handling of the neat compound or its solutions should be conducted within a certified chemical fume hood. | Mitigates the risk of inhaling harmful vapors or aerosols, which can cause respiratory tract irritation and potential systemic toxicity. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and ensuring a safe experimental environment.
Receiving and Storage:
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Store in a Designated Area: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, bases, and alcohols[5]. A desiccator cabinet is recommended to protect it from ambient moisture.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[5].
Handling and Use: A Step-by-Step Protocol
-
Work in a Fume Hood: All manipulations of 2-Cyanopyridine-3-sulfonyl chloride must be performed in a certified chemical fume hood.
-
Gather All Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood.
-
Don Appropriate PPE: Wear the full complement of PPE as outlined in the table above.
-
Dispensing the Reagent:
-
Use a clean, dry syringe or cannula for transferring the liquid. Avoid using spatulas or other implements that may introduce moisture.
-
If weighing is necessary, do so in a tared, sealed container to minimize exposure to air.
-
-
Running the Reaction:
-
Add the sulfonyl chloride to the reaction mixture slowly and in a controlled manner, especially if the reaction is exothermic.
-
Maintain an inert atmosphere over the reaction if it is sensitive to moisture.
-
Disposal Plan: Neutralization and Waste Management
Proper disposal is a critical final step in the safe handling of 2-Cyanopyridine-3-sulfonyl chloride. Never dispose of the neat compound or its reaction mixtures down the drain.
Quenching Excess Reagent:
-
Prepare a Quenching Solution: In a separate flask, prepare a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a solvent that is compatible with your reaction mixture.
-
Slow Addition: Slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride to the quenching solution. Be prepared for gas evolution (carbon dioxide).
-
Monitor the Quench: Continue stirring until gas evolution ceases, indicating that the sulfonyl chloride has been neutralized.
Waste Disposal:
-
Segregate Waste Streams: Dispose of the neutralized aqueous layer and the organic layer in separate, appropriately labeled hazardous waste containers.
-
Solid Waste: Any contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a designated solid hazardous waste container.
-
Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal[6].
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and safety protocols for handling 2-Cyanopyridine-3-sulfonyl chloride.
Caption: A flowchart outlining the critical steps for safely handling 2-Cyanopyridine-3-sulfonyl chloride.
By adhering to these guidelines and fostering a proactive safety culture, you can confidently and responsibly harness the synthetic potential of 2-Cyanopyridine-3-sulfonyl chloride in your research and development endeavors.
References
- Jubilant Ingrevia. (2024, February 21).
- Fisher Scientific. (2025, December 18).
-
PubChem. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloropyridine-3-sulfonyl chloride.
- TCI Chemicals. (2024, November 30).
- Jubilant Ingrevia Limited. (2024, March 29).
- Apollo Scientific. (2024, May 15). 3-CYANOPYRIDINE.
- Thermo Fisher Scientific. (2010, October 11).
- Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines.
- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
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- 4. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
